molecular formula C9H9BrN2O B12508614 5-Bromo-6-methoxy-1-methyl-1H-indazole

5-Bromo-6-methoxy-1-methyl-1H-indazole

Cat. No.: B12508614
M. Wt: 241.08 g/mol
InChI Key: NFXLNUOVILGQOM-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-6-methoxy-1-methylindazole

InChI

InChI=1S/C9H9BrN2O/c1-12-8-4-9(13-2)7(10)3-6(8)5-11-12/h3-5H,1-2H3

InChI Key

NFXLNUOVILGQOM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)Br)OC

Origin of Product

United States
Foundational & Exploratory

Molecular weight and formula of 5-Bromo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-6-methoxy-1-methyl-1H-indazole

Executive Summary: 5-Bromo-6-methoxy-1-methyl-1H-indazole is a substituted heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in numerous FDA-approved drugs.[1] This guide provides a comprehensive overview of the core physicochemical properties, a robust synthesis protocol, analytical characterization, and the scientific context for its application in drug discovery for an audience of researchers and drug development professionals.

Physicochemical Properties and Structural Elucidation

The precise chemical identity of a compound is foundational to its application in research. 5-Bromo-6-methoxy-1-methyl-1H-indazole is a derivative of its parent heterocycle, 1H-indazole, featuring bromine, methoxy, and N-methyl substitutions that modulate its steric and electronic properties.

Core Compound Data

The fundamental properties of the target compound are derived from its parent, 5-Bromo-6-methoxy-1H-indazole, by the addition of a methyl group at the N1 position. The molecular formula of the parent compound is C₈H₇BrN₂O with a molecular weight of 227.06 g/mol .[2] The addition of a methyl group (-CH₃) and the removal of a hydrogen atom results in a net addition of CH₂.

PropertyValueSource / Derivation
Molecular Formula C₉H₉BrN₂ODerived from C₈H₇BrN₂O[2] + CH₂
Molecular Weight 241.09 g/mol Calculated (227.06[2] + 14.03)
Canonical SMILES CN1N=CC2=C1C=C(BR)C(OC)=C2Predicted
Appearance Likely a solid at room temperatureBased on similar indazole compounds[2]
Parent CAS Number 152626-78-3 (for 1H-indazole precursor)[2]
Structural Representation

The chemical structure dictates the molecule's reactivity and its ability to interact with biological targets. The diagram below illustrates the connectivity of atoms in 5-Bromo-6-methoxy-1-methyl-1H-indazole.

Figure 1: Chemical structure of 5-Bromo-6-methoxy-1-methyl-1H-indazole.
Predicted Analytical Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the methoxy protons. The aromatic protons on the indazole core will appear as singlets or doublets in the 7.0-8.0 ppm range. The N-methyl group will likely be a sharp singlet around 4.0 ppm, and the O-methyl group a sharp singlet around 3.9 ppm.

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. Aromatic carbons typically resonate between 110-140 ppm. The N-methyl carbon would appear around 35-40 ppm, and the methoxy carbon around 55-60 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 240 and 242.

Synthesis and Purification

The synthesis of substituted indazoles is a well-established field, with numerous methods available for constructing the core and introducing substituents.[5] A highly efficient and logical approach for preparing 5-Bromo-6-methoxy-1-methyl-1H-indazole is the direct N-methylation of its commercially available precursor, 5-Bromo-6-methoxy-1H-indazole.[2]

Synthesis Strategy: N-Alkylation

This strategy is favored for its simplicity and high yield potential. The acidic N-H proton of the indazole ring can be deprotonated by a suitable base, creating a nucleophilic indazolide anion. This anion then readily reacts with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, to form the N-methylated product. Regioselectivity (N1 vs. N2 methylation) can be controlled by the choice of solvent and base.

Synthesis Workflow
Figure 2: Workflow for the synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazole.
Detailed Experimental Protocol

Causality: This protocol uses sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete and rapid deprotonation of the indazole N-H. Dimethylformamide (DMF) is chosen as the solvent for its polar, aprotic nature, which effectively solvates the resulting anion. Methyl iodide is a highly reactive and efficient methylating agent.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Bromo-6-methoxy-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous DMF via syringe to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from any unreacted starting material or byproducts.

Applications in Research and Drug Development

The indazole nucleus is a cornerstone in modern medicinal chemistry, valued for its ability to participate in key biological interactions and for its favorable metabolic profile.[6]

A Privileged Scaffold in Kinase Inhibition

Many protein kinase inhibitors feature a heterocyclic core that forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The indazole ring system, with its hydrogen bond donor (N-H, in the parent) and acceptor (N2) capabilities, mimics the adenine core of ATP. This makes substituted indazoles, like the title compound, highly valuable starting points for developing potent and selective kinase inhibitors for oncology and inflammatory diseases.[1]

Bioisostere for Indole and Phenol

In drug design, replacing one functional group with another that retains similar biological activity is a common strategy to optimize pharmacokinetic properties. Indazoles are frequently used as bioisosteres of indoles and phenols. This substitution can improve metabolic stability, reduce susceptibility to oxidative metabolism, and fine-tune lipophilicity, which are critical parameters for developing orally bioavailable drugs.[7]

Building Block for Complex Molecules

Compounds like 5-Bromo-6-methoxy-1-methyl-1H-indazole are not typically end-stage drugs themselves but are versatile chemical intermediates. The bromine atom at the C5 position is particularly useful, serving as a handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).[8] This allows for the systematic exploration of structure-activity relationships (SAR) by attaching various fragments to the indazole core, a fundamental process in lead optimization.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. The safety profile for 5-Bromo-6-methoxy-1-methyl-1H-indazole can be inferred from data on structurally related compounds.

Hazard Identification

Based on analogous bromo-indazoles, the compound should be treated as hazardous.[9][10]

Hazard ClassGHS ClassificationPrecautionary Statement
Acute Oral Toxicity Category 4 (H302)Harmful if swallowed.
Skin Irritation Category 2 (H315)Causes skin irritation.
Eye Irritation Category 2A (H319)Causes serious eye irritation.
Respiratory Irritation STOT SE 3 (H335)May cause respiratory irritation.
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Not required for normal handling in a fume hood. If handling large quantities or creating dust, a NIOSH-approved respirator may be necessary.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

References

  • Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Tantray, M. A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Shaik, A., & Tatipamula, V. B. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical and Pharmaceutical Sciences. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. [Link]

  • PubChem. (n.d.). 5-bromo-1H-indazole. National Center for Biotechnology Information. [Link]

  • Wang, Z., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. [Link]

  • Boron Molecular. (n.d.). 6-Bromo-5-methoxy-1H-indazole. Product Page. [Link]

  • LookChem. (n.d.). 6-BROMO-1-METHYL-1H-INDAZOLE. Product Page. [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • American Elements. (n.d.). 6-Bromo-5-methyl-1H-indazole. Product Page. [Link]

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  • PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Core Differences Between 5-Bromo-6-methoxy-1H-indazole and its 1-methyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] A subtle yet profound modification to this core structure—methylation at the N1 position—can dramatically alter a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth analysis of the fundamental differences between 5-Bromo-6-methoxy-1H-indazole, a versatile building block, and its N1-methylated counterpart. We will explore disparities in structure, reactivity, and spectroscopic signatures, culminating in a discussion of the strategic implications for drug design and development. This document serves as a technical resource for researchers aiming to leverage the nuanced properties of N-substituted indazoles in their synthetic and medicinal chemistry programs.

Introduction: The Indazole Scaffold in Modern Drug Discovery

Indazole, a fused aromatic heterocyclic system combining a benzene and pyrazole ring, exists in multiple tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[2][3][4] This structural motif is amphoteric and possesses a unique electronic nature, acting as both a hydrogen bond donor (via the N-H) and acceptor (via the N2 nitrogen).[3] These features have made indazole derivatives particularly successful as kinase inhibitors, anti-cancer agents, and therapeutics for neurological disorders.[5][6][7]

The functionalization of the indazole core is a key strategy in tuning a compound's pharmacological profile. Among the most critical modifications is the substitution at the N1 position. The transition from a parent 1H-indazole, such as 5-Bromo-6-methoxy-1H-indazole, to its 1-methyl derivative represents a fundamental shift in the molecule's identity. This guide will dissect this transformation from three critical perspectives: physicochemical properties, synthetic reactivity, and its functional impact on molecular interactions in a biological context.

Part 1: Structural and Physicochemical Disparities

The primary difference between the two molecules is the replacement of a proton on the N1 nitrogen with a methyl group. This seemingly minor change has significant consequences for the molecule's physical and chemical properties.

Hydrogen Bonding and Acidity

The most critical distinction is the hydrogen bonding capability. 5-Bromo-6-methoxy-1H-indazole possesses an N-H group, where the proton is acidic (pKa ≈ 13.9 for the parent indazole) and can act as a hydrogen bond donor (HBD) .[3] This is a pivotal feature for molecular recognition, particularly in binding to protein targets like kinase hinges.

Conversely, the 1-methyl derivative has its N1 position capped. The methyl group is non-polar and sterically larger than a hydrogen atom. This modification abrogates the molecule's ability to act as a hydrogen bond donor at the N1 position, though it can still function as a hydrogen bond acceptor (HBA) via the N2 lone pair. This change fundamentally alters how the molecule can orient itself within a protein's binding pocket.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key structural and predicted physicochemical properties of the two compounds.

Property5-Bromo-6-methoxy-1H-indazole1-methyl-5-Bromo-6-methoxy-1H-indazoleRationale for Difference
Molecular Formula C₈H₇BrN₂OC₉H₉BrN₂OAddition of a -CH₂- unit.
Molecular Weight 227.06 g/mol 241.09 g/mol Increased mass from the methyl group.
Hydrogen Bond Donor Count 1[8]0Replacement of N-H with N-CH₃.
Hydrogen Bond Acceptor Count 1 (predicted)[8]1 (predicted)The N2 nitrogen remains a potential HBA.
Predicted LogP (XlogP) 2.2[9]~2.5 (Estimated)Increased lipophilicity due to the methyl group.
Acidity (pKa) ~13.9 (Acidic N-H proton)[3]Not Applicable (No acidic proton)The acidic proton is replaced by a methyl group.
Physical Form Solid[10]Solid (Expected)Both are relatively rigid aromatic systems.

Part 2: Comparative Reactivity and Synthesis

The presence of the acidic N-H proton makes 5-Bromo-6-methoxy-1H-indazole a versatile nucleophile after deprotonation. This dictates its synthetic utility and potential reaction pathways, which are blocked in the 1-methyl derivative.

Reactivity of 5-Bromo-6-methoxy-1H-indazole

The N-H proton can be readily removed by a base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form a resonant-stabilized indazolate anion. This anion is a potent nucleophile that can react with a wide array of electrophiles, leading to substitution at either the N1 or N2 position.

  • N-Alkylation/Arylation: Reaction with alkyl halides, tosylates, or aryl halides (in the presence of a catalyst) will yield N-substituted indazoles.

  • N-Acylation: Reaction with acid chlorides or anhydrides yields N-acyl indazoles.

  • Michael Addition: The indazolate anion can participate in conjugate additions to α,β-unsaturated systems.

A significant challenge in the functionalization of 1H-indazoles is controlling the regioselectivity of the substitution. The reaction often yields a mixture of N1 and N2 isomers, with the ratio being highly dependent on the electrophile, solvent, base, and temperature.[11][12] The N1-substituted product is generally the thermodynamically more stable isomer and is often favored.[12]

Reactivity of the 1-methyl Derivative

With the N1 position blocked, the 1-methyl derivative is chemically much less reactive under the conditions described above. It cannot be easily deprotonated and will not undergo N-alkylation or N-acylation. Its reactivity is primarily confined to electrophilic aromatic substitution on the benzene ring, though the existing substituents will direct this reaction.

Visualization: Synthetic Relationship

The following diagram illustrates the synthetic pathway from the parent 1H-indazole to its N1 and potential N2 methylated derivatives.

G cluster_start Parent Compound cluster_reagents Reaction Conditions cluster_products Products Parent 5-Bromo-6-methoxy-1H-indazole Reagents Methylating Agent (e.g., CH₃I) + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) Parent->Reagents N1_Product 1-methyl-5-Bromo-6-methoxy- 1H-indazole (Major, Thermodynamic Product) Reagents->N1_Product  Regioselective N-Methylation N2_Product 2-methyl-5-Bromo-6-methoxy- 2H-indazole (Minor, Kinetic Product) Reagents->N2_Product

Caption: Synthetic pathway for N-methylation of 5-Bromo-6-methoxy-1H-indazole.

Part 3: Spectroscopic Differentiation

Distinguishing between the two compounds and their potential isomers (like the N2-methyl derivative) is straightforward using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • 5-Bromo-6-methoxy-1H-indazole: Will show a characteristic broad singlet in the downfield region (typically >10 ppm) corresponding to the acidic N-H proton. This peak will disappear upon a D₂O shake.

    • 1-methyl-5-Bromo-6-methoxy-1H-indazole: The broad N-H signal will be absent. A new, sharp singlet will appear around 3.8-4.2 ppm, integrating to 3 protons, which corresponds to the N-CH₃ group. The chemical shifts of the aromatic protons adjacent to the pyrazole ring will also shift slightly compared to the parent compound.

  • ¹³C NMR Spectroscopy:

    • The 1-methyl derivative will exhibit an additional signal in the aliphatic region (~30-35 ppm) for the N-CH₃ carbon. The chemical shifts of the carbons in the indazole ring system, particularly C3 and C7a, will also be altered upon methylation.

  • Infrared (IR) Spectroscopy:

    • The parent compound will display a distinct N-H stretching vibration, typically a broad band in the 3100-3300 cm⁻¹ region.

    • This N-H stretching band will be completely absent in the spectrum of the 1-methyl derivative.

Part 4: Implications in Medicinal Chemistry and Drug Design

The choice between a 1H-indazole and a 1-methyl-indazole is a critical decision in drug design, driven by the specific goals of the project. This modification is a classic tactic used to fine-tune a lead compound's Structure-Activity Relationship (SAR).

  • Target Engagement (Hydrogen Bonding): As mentioned, the N-H group is often a crucial hydrogen bond donor for anchoring a ligand into a protein's active site. If this interaction is essential for biological activity, replacing the N-H with an N-methyl group will likely lead to a significant loss of potency. SAR studies on various heterocyclic cores have shown that substituents at the N-1 position of the indazole ring can have strong effects on potency.[6]

  • Improving Physicochemical Properties:

    • Solubility and Permeability: The acidic N-H can lead to poor solubility or high plasma protein binding. Masking this acidic site by methylation can improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increasing cell permeability.

    • Metabolic Stability: The N-H group can be a site for Phase II metabolism (e.g., glucuronidation). Methylation blocks this metabolic pathway, potentially increasing the compound's half-life in the body.

  • Intellectual Property: Creating novel N-substituted derivatives of a known active scaffold is a common strategy for generating new, patentable chemical matter.

In essence, the 1H-indazole is often the starting point for exploring target interactions, while the 1-methyl derivative (and other N-substituted analogues) represents a more refined candidate, optimized for better drug-like properties.

Part 5: Experimental Protocols

The following protocols are representative methods for the synthesis and subsequent methylation of a substituted indazole.

Protocol 1: Synthesis of 5-Bromo-6-methoxy-1H-indazole

This protocol is adapted from general indazole synthesis procedures, such as the reaction of a substituted fluorobenzaldehyde with hydrazine.[13]

Objective: To synthesize 5-Bromo-6-methoxy-1H-indazole from 2-fluoro-4-bromo-5-methoxybenzaldehyde.

Materials:

  • 2-fluoro-4-bromo-5-methoxybenzaldehyde

  • Hydrazine hydrate (64% solution in water)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluoro-4-bromo-5-methoxybenzaldehyde (1.0 eq) in NMP (5 mL per 1 g of aldehyde), add hydrazine hydrate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-Bromo-6-methoxy-1H-indazole as a solid.

  • Final Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: N1-Methylation of 5-Bromo-6-methoxy-1H-indazole

This protocol is based on standard N-alkylation procedures for indazoles.[12]

Objective: To selectively synthesize 1-methyl-5-Bromo-6-methoxy-1H-indazole.

Materials:

  • 5-Bromo-6-methoxy-1H-indazole (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromo-6-methoxy-1H-indazole in anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the suspension at room temperature for 20 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Add methyl iodide dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Self-Validation Checkpoint: Monitor the reaction by TLC. Note the formation of two products (N1 and N2 isomers), with the N1 isomer typically being the major spot.

  • Quench the reaction by slowly adding deionized water.

  • Extract the product with ethyl acetate (3 x volume of DMF/water).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to separate the N1-methyl (major) and N2-methyl (minor) isomers.

  • Final Validation: Confirm the identity and regiochemistry of the isolated major product as 1-methyl-5-Bromo-6-methoxy-1H-indazole using ¹H NMR (verifying the absence of the N-H proton and the presence of the N-CH₃ singlet) and mass spectrometry.

Conclusion

The distinction between 5-Bromo-6-methoxy-1H-indazole and its 1-methyl derivative is a clear illustration of how a single, targeted chemical modification can profoundly influence a molecule's behavior. The parent 1H-indazole is a nucleophilic building block whose reactivity is governed by its acidic N-H proton, a feature that also enables it to act as a crucial hydrogen bond donor in biological systems. The 1-methyl derivative, in contrast, is a more inert structure with altered lipophilicity and no hydrogen bond donating capacity at the N1 position. For the medicinal chemist, understanding these differences is paramount. It allows for the strategic manipulation of the indazole scaffold to either probe target interactions or to enhance the drug-like properties of a lead compound, ultimately paving the way for the development of more effective and safer therapeutics.

References

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5-Bromo-6-methoxy-1-methyl-1H-indazole solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Solubility Profiling of 5-Bromo-6-methoxy-1-methyl-1H-indazole in DMSO and Methanol for Drug Discovery Applications

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its behavior and utility throughout the drug discovery and development pipeline. For novel heterocyclic compounds such as 5-Bromo-6-methoxy-1-methyl-1H-indazole, a thorough understanding of their solubility in key laboratory solvents is paramount for ensuring data integrity in biological assays, guiding formulation strategies, and predicting potential bioavailability challenges. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility of this compound in two commonly used solvents: dimethyl sulfoxide (DMSO) and methanol. While specific quantitative solubility data for this exact molecule is not extensively available in public literature, this whitepaper presents the authoritative experimental protocols—kinetic turbidimetry and the "gold standard" shake-flask method for thermodynamic solubility—to empower research teams to generate this crucial data in-house. We delve into the theoretical underpinnings of solubility, the rationale behind solvent selection, and provide detailed, step-by-step methodologies designed for practical implementation and robust, reliable results.

Introduction: The Critical Role of Solubility

5-Bromo-6-methoxy-1-methyl-1H-indazole represents a class of substituted indazole compounds that are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Among these, aqueous and solvent solubility stands out as a critical determinant of success.[1][2]

Poor solubility can lead to a cascade of issues:

  • Inaccurate Biological Data: Compounds precipitating out of solution in in vitro assays can lead to false negatives or highly variable results, making structure-activity relationship (SAR) analysis unreliable.[3]

  • Formulation Difficulties: Low solubility complicates the preparation of dosing solutions for in vivo studies, often requiring complex and potentially confounding vehicle formulations.[2]

  • Bioavailability Limitations: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. A compound with low aqueous solubility may exhibit poor and erratic bioavailability, regardless of its intrinsic potency.[2]

This guide, therefore, focuses on two solvents of primary importance in the laboratory setting:

  • Dimethyl Sulfoxide (DMSO): The universal solvent for compound storage and the creation of high-concentration stock solutions for high-throughput screening (HTS).[4][5]

  • Methanol: A common polar protic solvent used for chemical synthesis, purification, and analytical sample preparation.[6][7]

By establishing a robust and reproducible methodology for characterizing the solubility of 5-Bromo-6-methoxy-1-methyl-1H-indazole in these solvents, researchers can build a solid foundation for its advancement through the discovery process.

Physicochemical Profile and Solvent Rationale

Inferred Properties of 5-Bromo-6-methoxy-1-methyl-1H-indazole

While detailed experimental data for the 1-methyl derivative is sparse, we can infer key properties from its structure and from close analogs like 5-Bromo-6-methoxy-1H-indazole, which is known to be a solid.

  • Structure: The molecule contains a bicyclic indazole core, a halogen (bromo) group, an ether (methoxy) group, and an N-methyl group.

  • Polarity: The presence of nitrogen and oxygen atoms introduces polarity and potential for hydrogen bond acceptance. The N-methylation prevents it from being a hydrogen bond donor at that position. The bromo and aromatic portions contribute to its lipophilicity. This balance suggests it is a moderately polar compound.

  • Molecular Weight: 241.09 g/mol .

  • Physical Form: Likely to be a crystalline solid at room temperature.

Rationale for Solvent Selection

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent with a remarkable ability to dissolve a vast range of both polar and nonpolar compounds, making it indispensable for creating stock solutions in drug discovery.[4][8][9] Its miscibility with water and cell culture media allows for easy dilution into aqueous assay buffers.[4] However, researchers must be aware that DMSO can have pleiotropic effects in biological systems and high concentrations can sometimes lead to compound precipitation artifacts when diluted into aqueous media.[4][10]

Methanol (MeOH): Methanol is a polar protic solvent, capable of donating and accepting hydrogen bonds.[7] It is an effective solvent for many organic compounds and is frequently used in purification (e.g., recrystallization), as a co-solvent in chromatography, and for preparing samples for various analytical techniques.[6][11] Its volatility and lower boiling point (64.7°C) distinguish it from DMSO (189°C).[4][6]

Conceptual Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different information relevant to different stages of research.[12]

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[3][13] It reflects a metastable state and is often higher than thermodynamic solubility because it can form supersaturated solutions.[13] This high-throughput method is ideal for early-stage discovery to quickly rank and flag compounds with potential liabilities.[3][12]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid (usually crystalline) form under specific conditions (e.g., temperature, pH).[14] Its determination, typically via the shake-flask method, is lower-throughput but provides the definitive value needed for lead optimization, pre-formulation, and regulatory filings.[10][14]

Experimental Protocols

This section provides detailed, self-validating protocols for determining both the kinetic and thermodynamic solubility of 5-Bromo-6-methoxy-1-methyl-1H-indazole.

Protocol 1: Kinetic Solubility Determination by Turbidimetry

This method is designed for rapid screening and provides a rank-ordering of compounds. It identifies the "cloud point," where the compound precipitates from a DMSO/aqueous buffer mixture.[10]

Objective: To determine the kinetic solubility in an aqueous buffer system relevant to biological assays (e.g., Phosphate-Buffered Saline, pH 7.4) with a small percentage of DMSO.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh approximately 2-5 mg of 5-Bromo-6-methoxy-1-methyl-1H-indazole.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 or 20 mM). Ensure complete dissolution by vortexing or brief sonication.

    • Causality: A high-concentration DMSO stock is the standard starting point in HTS and allows for minimal solvent carryover into the final assay plate.[12]

  • Serial Dilution in 96-Well Plate:

    • Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a clear, flat-bottom 96-well plate.

    • Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM) and a final DMSO concentration of 1-2%. Mix thoroughly by pipetting.

    • Causality: Keeping the final DMSO concentration low is critical as higher percentages can artificially inflate solubility and interfere with biological assays.[12]

    • Perform a 2-fold serial dilution across the plate to generate a range of concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µM).

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

    • Causality: Incubation allows time for precipitation to occur, though it is not an equilibrium state.[12]

    • Measure the turbidity (light scattering) of each well using a plate-based nephelometer or a UV/Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., 600-700 nm).[1][15]

  • Data Analysis:

    • Plot the measured turbidity against the compound concentration.

    • The kinetic solubility is determined as the concentration at which the turbidity signal begins to rise sharply above the background, indicating the onset of precipitation.[15]

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Analysis A Weigh Compound B Dissolve in 100% DMSO to create 20 mM Stock A->B D Add DMSO Stock to First Well (e.g., to 200 µM, 2% DMSO final) B->D C Add Aqueous Buffer to Plate C->D E Perform 2-fold Serial Dilution D->E F Incubate (e.g., 2h at RT) E->F G Measure Turbidity (Nephelometry) F->G H Plot Turbidity vs. [Conc] G->H I Determine Cloud Point (Kinetic Solubility) H->I G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Validation A Add Excess Solid Compound to Known Volume of Solvent (DMSO or Methanol) B Seal Vial and Agitate (24-48h at 25°C) A->B C Allow Solid to Settle B->C D Withdraw Supernatant C->D G Analyze Residual Solid (XRPD/DSC) for Form Change C->G Validation Step E Centrifuge or Filter (0.22 µm Low-Binding Filter) D->E F Quantify Concentration of Supernatant by HPLC-UV E->F H Calculate Thermodynamic Solubility (mg/mL or µM) F->H

Sources

Strategic Sourcing and Technical Utilization of 5-Bromo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for medicinal chemists and sourcing managers. It moves beyond a simple directory to provide a validated framework for procuring, verifying, and utilizing 5-Bromo-6-methoxy-1-methyl-1H-indazole .

CAS: 1647115-87-4 | Formula: C9H9BrN2O | MW: 241.09

Executive Summary: The Scaffold Advantage

5-Bromo-6-methoxy-1-methyl-1H-indazole is a "privileged scaffold" in modern drug discovery, serving as a critical intermediate for DNA Polymerase Theta (POLθ) inhibitors and RNA splicing modulators . Its structural utility lies in its tri-functional nature:

  • C5-Bromide: A handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl pharmacophores.

  • C6-Methoxy: Acts as a hydrogen bond acceptor and solubility enhancer.

  • N1-Methyl: Locks the indazole tautomer, preventing metabolic ambiguity and fixing the binding mode in the kinase/polymerase ATP pocket.

This guide provides a self-validating sourcing protocol, ensuring that researchers acquire the correct regioisomer (N1-methyl vs. N2-methyl) and integrate it effectively into synthetic workflows.

Supplier Landscape & Sourcing Strategy

The commercial market for this intermediate is fragmented.[1] High-purity sourcing requires distinguishing between "make-on-demand" synthesis houses and stock-holding distributors.

Critical Sourcing Parameter: Ensure the CAS matches 1647115-87-4 .[2] Warning: Do not confuse with the N-unsubstituted parent (CAS 152626-78-3) or the 6-bromo isomer.

Table 1: Commercial Supplier Evaluation
Supplier CategoryKey Vendors (Examples)Typical PurityLead TimeStrategic Use Case
Primary Stock BLD Pharm , ChemScene >98%1-3 DaysRapid SAR iteration; gram-scale synthesis.
Bulk Manufacturing Astatech , Enamine >95%2-4 WeeksProcess chemistry; multi-kilogram scale-up.
Catalog Aggregators Sigma-Aldrich (AldrichCPR), Combi-BlocksVar.Var.convenient procurement for non-GLP exploratory work.[1]

Sourcing Recommendation: For initial biological validation, prioritize suppliers providing batch-specific H-NMR to confirm the N1-methylation regiochemistry (see Section 3).

Quality Control: A Self-Validating System

Trusting a label is insufficient in high-stakes synthesis. The following analytical protocol serves as a self-validating system to confirm identity and purity.

Regiochemistry Verification (N1 vs. N2)

Methylation of indazoles often yields a mixture of N1-methyl (desired) and N2-methyl isomers. The N1-isomer is thermodynamically favored, but N2 impurities can persist.

H-NMR Diagnostic Check (CDCl3, 400 MHz):

  • Distinctive Singlets: Look for two aromatic protons at δ 7.89 and δ 7.83 , and one at δ 6.74 .[3][4]

  • Methyl Group: The N-Methyl singlet appears at δ 3.98-4.03 ppm .

    • Differentiation: In N2-isomers, the methyl peak often shifts upfield, and the C3-H proton coupling pattern changes.

  • Methoxy: Singlet at δ 4.03 ppm .[3]

Purity Specification
  • HPLC: >98% Area Under Curve (AUC).

  • Impurity Limit: <0.5% of the 5-bromo-6-methoxy-1H-indazole (unmethylated parent), as this will compete in subsequent coupling reactions.

Experimental Protocol: Validated Synthesis

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized in-house using this literature-validated protocol [1, 2].

Reaction: N-Methylation of 5-bromo-6-methoxy-1H-indazole.

Materials
  • Precursor: 5-Bromo-6-methoxy-1H-indazole (CAS 152626-78-3)

  • Reagent: Iodomethane (MeI)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil)[5]

  • Solvent: Anhydrous DMF

Step-by-Step Methodology
  • Preparation: In a flame-dried Round Bottom Flask (RBF) under Nitrogen atmosphere, dissolve 5-bromo-6-methoxy-1H-indazole (1.0 eq) in anhydrous DMF (approx. 25 mL per gram).

  • Deprotonation: Cool to 0°C. Add NaH (2.0 eq) portion-wise.

    • Safety Note: Massive H2 gas evolution. Ensure proper venting.[1]

    • Mechanism:[1][6][7] NaH deprotonates the N1 position to form the indazolyl anion.

  • Alkylation: Stir for 30 mins at 0°C. Add Iodomethane (1.5 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: Check TLC or LCMS for disappearance of starting material (M+H 227/229). Product M+H is 241/243.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Yield: Typical isolated yield is 57-65% as a white solid.

Biological Application: DNA Damage Response (DDR)

This scaffold is a key building block for inhibitors of DNA Polymerase Theta (POLθ) . POLθ is essential for Microhomology-Mediated End Joining (MMEJ), a backup DNA repair pathway used by cancer cells with BRCA mutations (synthetic lethality).

Signaling Pathway Visualization

The diagram below illustrates where the inhibitor (derived from the 5-Bromo indazole scaffold) intervenes in the DNA repair cascade.

DDR_Pathway cluster_lethality Therapeutic Outcome DSB DNA Double-Strand Break NHEJ NHEJ (Classical Repair) DSB->NHEJ Primary Path HR Homologous Recombination (BRCA1/2 Dependent) DSB->HR High Fidelity MMEJ MMEJ (Alt-NHEJ) Error-Prone Backup DSB->MMEJ If HR Deficient (BRCA mut) Death Synthetic Lethality (Cell Death) HR->Death Loss of Function POLQ POLθ (Polymerase Theta) Key Enzyme for MMEJ MMEJ->POLQ Requires Survival Cell Survival POLQ->Survival Repairs DNA POLQ->Death Inhibited Inhibitor Indazole-Based Inhibitor (Scaffold: CAS 1647115-87-4) Inhibitor->POLQ Blocks

Caption: Mechanism of Action for Indazole-based POLθ inhibitors in BRCA-deficient cancers.

References

  • Methods and compositions for modulating splicing.
  • Biaryl derivatives and related uses (POLθ Inhibitors).
  • 5-Bromo-6-methoxy-1-methyl-1H-indazole Product Page.

    • Source: BLD Pharm.
    • Relevance: Commercial availability and CAS verification (1647115-87-4).

Sources

Strategic Sourcing & Technical Profile: 5-Bromo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the sourcing, quality control, and application of 5-Bromo-6-methoxy-1-methyl-1H-indazole , a critical intermediate in modern medicinal chemistry.

Executive Summary

5-Bromo-6-methoxy-1-methyl-1H-indazole is a high-value heterocyclic building block used primarily in the development of small-molecule kinase inhibitors (e.g., VEGFR, FGFR targets) and GPCR ligands. Its structural utility lies in the 5-bromo handle, which facilitates Suzuki-Miyaura cross-couplings, and the 6-methoxy group, which provides electron-donating properties and hydrogen-bond acceptor capability.

Market Status: The compound is commercially available but often misidentified due to regioisomerism (N1-methyl vs. N2-methyl). While "in-stock" status is common at major CROs, batch-to-batch variability in regioisomeric purity is a known risk.

Core Recommendation: Researchers must prioritize suppliers providing 1H-NMR data confirming N1-regioselectivity (distinct methyl shift) over simple LCMS purity, as the N2-isomer is a common impurity that is difficult to separate.

Technical Specifications & Identity

The precise identification of this compound is critical to avoid purchasing the desmethyl parent or the N2-isomer.

FeatureSpecification
Chemical Name 5-Bromo-6-methoxy-1-methyl-1H-indazole
CAS Number 1647115-87-4 (N1-Methyl)
Related CAS 152626-78-3 (Desmethyl Parent: 5-Bromo-6-methoxy-1H-indazole)
Related CAS 885223-72-3 (5-Bromo-6-methyl-1H-indazole; different core)
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; low solubility in water
Key Functional Groups Aryl Bromide (C-5), Methoxy (C-6), N-Methyl (N-1)
Structural Visualization (DOT)

The following diagram illustrates the core structure and the critical N1-methylation site versus the N2-isomer risk.

IndazoleStructure Core Indazole Core (Bicyclic) N1 N1-Position (Target Methylation) Core->N1 Preferred Site N2 N2-Position (Potential Isomer) Core->N2 Kinetic Trap C5 C5-Bromo (Coupling Handle) Core->C5 C6 C6-Methoxy (Donor Group) Core->C6 Target Compound\n(CAS 1647115-87-4) Target Compound (CAS 1647115-87-4) N1->Target Compound\n(CAS 1647115-87-4) Impurity\n(Isomer) Impurity (Isomer) N2->Impurity\n(Isomer)

Figure 1: Structural breakdown highlighting the regioselectivity challenge between N1 and N2 methylation.

Market Analysis: Price & Availability

Pricing for this compound is tiered based on purity guarantees and supplier origin. It is generally not a "commodity" chemical and commands a premium due to the separation required during synthesis.

Estimated Pricing Tiers (2025-2026 Market)
ScaleSupplier TypeEstimated Price Range (USD)Lead Time
100 mg Specialized CRO (BLD, ChemScene)$80 - $1501-2 Weeks
1 g Specialized CRO$350 - $6001-2 Weeks
1 g Major Catalog (Sigma/Merck)$800 - $1,2002-5 Days
10 g+ Bulk Manufacturer (China/India)Inquiry Only (~

250/g)
4-6 Weeks

Key Suppliers:

  • Primary: BLD Pharm, ChemScene, Enamine (Building Blocks).

  • Secondary: MolPort, eMolecules (Aggregators).

  • Note: Always verify stock location. "In-stock" at a US/EU warehouse is worth the premium over "In-stock" in Asia for time-sensitive projects.

Sourcing Strategy & Quality Control Protocol

This section outlines a self-validating system to ensure the material received matches the chemical identity required for high-stakes research.

Step 1: Vendor Selection Criteria

Do not purchase based on price alone.

  • Requirement: Supplier must provide a batch-specific 1H-NMR .

  • Red Flag: Suppliers who only provide LCMS. LCMS cannot distinguish between the N1-methyl and N2-methyl isomers (same mass).

Step 2: In-House QC Workflow (The "Golden Standard")

Upon receipt, execute the following validation protocol before using the compound in synthesis or assays.

  • LCMS: Confirm Purity >95% and Mass [M+H]+ = 241/243 (Br pattern).

  • 1H-NMR (DMSO-d6):

    • N-Methyl Shift: The N1-methyl typically appears around 4.00 ppm . The N2-methyl isomer often shifts downfield (approx. 4.15 - 4.30 ppm) or shows different NOE interactions.

    • NOESY/ROESY: If in doubt, run a 2D NOESY.

      • N1-Me: Shows NOE correlation with the proton at C7 (H-7).

      • N2-Me: Shows NOE correlation with the proton at C3 (H-3).

QC Workflow Diagram

QC_Workflow Receipt Receive Material (CAS 1647115-87-4) LCMS LCMS Analysis (Mass & Purity) Receipt->LCMS Decision1 Mass Correct? LCMS->Decision1 NMR 1H-NMR (DMSO-d6) (Regio-ID) Decision1->NMR Yes Reject Reject / Return Decision1->Reject No Check N-Me Shift & NOE (N1 vs N2) NMR->Check Approve Release for Use Check->Approve N1 Confirmed Check->Reject N2 Detected

Figure 2: Decision tree for validating the regioisomeric purity of the indazole building block.

Synthesis & Cost Drivers

Understanding the synthesis explains the cost and availability bottlenecks.

Synthetic Route:

  • Starting Material: 5-Bromo-6-methoxy-1H-indazole (CAS 152626-78-3).[1]

  • Methylation: Reaction with Methyl Iodide (MeI) and a base (e.g., NaH, K₂CO₃).

  • The Challenge: This reaction produces a mixture of N1-methyl (desired) and N2-methyl (undesired) products.

    • Thermodynamic Control: N1 is generally more stable.

    • Separation: The isomers have similar polarities, requiring careful column chromatography or recrystallization, which reduces yield and increases cost.

Implication for Researchers: Cheap material often implies a "crude" mixture of isomers or poor separation. Paying for >98% purity ensures the N2 isomer has been effectively removed.

Applications in Drug Discovery

Why is this specific scaffold in demand?

  • Kinase Inhibition: The indazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The 5-bromo group allows for the attachment of "tail" groups that extend into the hydrophobic pocket.

  • Fragment-Based Drug Design (FBDD): The low molecular weight and distinct vectors (N1, C5, C6) make it an ideal fragment for screening.

  • Patent Landscape:

    • Used in the synthesis of VEGFR inhibitors (similar to Axitinib analogs).

    • Intermediate for FGFR and RET kinase inhibitors.

    • Referenced in recent patents (e.g., WO2024211836A2) as a key intermediate for bicyclic heterocycles.

References

  • Sigma-Aldrich. 5-Bromo-6-methoxy-1H-indazole Product Page. Available at: (Accessed Feb 2026).

  • BLD Pharm. Product BD01125876: 5-Bromo-6-methoxy-1-methyl-1H-indazole. Available at: (Accessed Feb 2026).

  • ChemicalBook. CAS 1647115-87-4 Entry and Suppliers. Available at: (Accessed Feb 2026).

  • Google Patents. WO2024211836A2: Semi-saturated bicyclic derivatives and related uses. Available at: (Accessed Feb 2026).

  • Beilstein J. Org. Chem. Regioselective alkylation of a versatile indazole. Available at: (Accessed Feb 2026).

Sources

An In-depth Technical Guide on the Safe Handling of 5-Bromo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive safety guide for 5-Bromo-6-methoxy-1-methyl-1H-indazole. As of the date of this publication, a specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this exact compound has not been identified. The information herein is a synthesis of data from closely related chemical analogs and established principles of laboratory safety. It is imperative that this guide is used in conjunction with a thorough risk assessment conducted by qualified personnel for the specific experimental conditions.

Introduction: The Indazole Scaffold in Modern Research

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anti-tumor and anti-inflammatory properties.[1][2][3] The specific compound, 5-Bromo-6-methoxy-1-methyl-1H-indazole, belongs to this pharmacologically significant class of heterocyclic compounds. Its substituted structure suggests a potential for biological activity, which necessitates a detailed understanding of its safety profile for secure handling and experimentation. Given the absence of a dedicated SDS, this guide provides a scientifically grounded framework for its safe utilization in a research and development setting.

Section 1: Chemical Identification and Properties

A clear identification of the compound is the first step in any safety protocol. While some physical and chemical properties may not be publicly available, the fundamental identifiers are as follows:

PropertyValueSource
IUPAC Name 5-Bromo-6-methoxy-1-methyl-1H-indazoleN/A
Molecular Formula C₉H₉BrN₂OCalculated
Molecular Weight 241.09 g/mol Calculated
Canonical SMILES CN1N=CC2=C1C=C(C(=C2)OC)BrN/A
CAS Number Not foundN/A
Appearance Likely a solid at room temperatureInferred from analogs[4]

Section 2: Hazard Identification and Classification

Based on the analysis of closely related bromo-methoxy-indazole and bromo-methyl-indazole analogs, a composite hazard profile for 5-Bromo-6-methoxy-1-methyl-1H-indazole can be projected. The primary hazards are anticipated to be:

  • Acute Oral Toxicity: A recurring classification for analogs is 'Harmful if swallowed' (Acute Toxicity, Oral, Category 4).[4][5][6][7]

  • Skin Irritation: Several related compounds are classified as causing skin irritation (Category 2).[5][6][8]

  • Eye Irritation: Serious eye irritation (Category 2 or 2A) is a probable hazard.[5][6][8]

  • Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[5][6][8]

Projected GHS Classification:
Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationGHS07Warning
STOT - Single Exposure3H335: May cause respiratory irritationGHS07Warning

Section 3: Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is critical to mitigate the risks associated with this compound. The causality behind these recommendations is to minimize exposure through inhalation, ingestion, and dermal contact.

Handling Procedures
  • Ventilation: All handling of 5-Bromo-6-methoxy-1-methyl-1H-indazole should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][8]

  • Avoidance of Dust and Aerosols: As the compound is likely a solid, measures to prevent dust formation are crucial. Avoid grinding or other operations that could generate airborne particles.[5][6]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[5][7] Wash hands thoroughly after handling and before any breaks.[6]

Storage Conditions
  • Container: Store in a tightly closed, properly labeled container.

  • Environment: Keep in a dry, cool, and well-ventilated place.[9] Some analogs are noted to be air or moisture sensitive, so storage under an inert atmosphere could be considered as a best practice.[8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, with PPE serving as the final barrier.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6][7]

  • Skin Protection:

    • Gloves: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves properly.[6]

    • Lab Coat: A standard laboratory coat should be worn. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or suit may be necessary.[6]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator should be used.[6][7]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines a self-validating workflow for handling 5-Bromo-6-methoxy-1-methyl-1H-indazole.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Hood Verify Fume Hood Functionality PPE->Hood Weigh Weigh Compound in Fume Hood Hood->Weigh Solubilize Solubilize/Use in Reaction Weigh->Solubilize Decontaminate Decontaminate Glassware & Surfaces Solubilize->Decontaminate Waste Dispose of Waste in Labeled Container Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash caption Workflow for Safe Handling of the Compound

Caption: Workflow for Safe Handling of the Compound

Section 5: First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of an exposure.

Exposure RouteFirst-Aid Measures
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for medical advice.[5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[6][8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[6][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

  • Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and prevent contact with the substance.[5]

  • Containment and Cleanup: Sweep up the spilled solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[6] Do not let the product enter drains.

Section 6: Toxicological and Ecological Information

Detailed toxicological and ecological data for 5-Bromo-6-methoxy-1-methyl-1H-indazole are not available. However, based on its structure and the data from analogs, the following can be inferred:

  • Toxicology: The primary toxicological concern is acute oral toxicity.[4] Chronic effects have not been determined, but as with many biologically active molecules, repeated exposure should be avoided. The potential for skin, eye, and respiratory irritation should be assumed.[5][6][8]

  • Ecotoxicity: No data is available on the environmental impact of this compound. As a standard precaution, it should not be released into the environment or sewer systems.

Section 7: Chemical Structure and Visualization

The chemical structure of 5-Bromo-6-methoxy-1-methyl-1H-indazole is presented below.

Caption: Structure of 5-Bromo-6-methoxy-1-methyl-1H-indazole

References

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hepato-Gastroenterology and Pancreatic Diseases. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013, February 14). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). MDPI. Retrieved from [Link]

  • 5-Bromo-6-methyl-1H-indazole. LookChem. Retrieved from [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Carpathian Journal of Science and Technology. Retrieved from [Link]

  • 6-Bromo-5-methoxy-1H-indazole. Boron Molecular. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazole from 5-bromo-6-methoxyindazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazole

Executive Summary

This technical note details the optimized protocol for the synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazole from 5-bromo-6-methoxyindazole . The core challenge in this transformation is the regioselectivity between the N1 and N2 positions of the indazole ring. While N1-alkylation is generally thermodynamically favored, mixtures are inevitable and require rigorous purification.

This guide provides a self-validating workflow emphasizing:

  • Thermodynamic Control: Utilization of sodium hydride (NaH) to favor the N1-isomer.

  • Purification Strategy: Chromatographic separation of the N1 (target) and N2 (impurity) isomers.

  • Structural Verification: Definitive assignment using 1D NOE/NOESY NMR spectroscopy.

Scientific Background & Mechanism

The Regioselectivity Challenge

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2] Upon deprotonation, the resulting indazolyl anion is an ambident nucleophile.

  • N1-Alkylation (Target): Thermodynamically favored due to the restoration of the benzene ring's aromaticity (benzenoid structure).

  • N2-Alkylation (Impurity): Kinetically accessible, often leading to a quinonoid-like resonance structure, which is less stable but forms faster under certain conditions.

Substrate Analysis (5-Bromo-6-methoxyindazole):

  • 6-Methoxy Group: An electron-donating group (EDG). Being at position 6, it increases electron density but does not sterically encumber the N1 site (unlike a 7-substituent).

  • 5-Bromo Group: An electron-withdrawing group (EWG) via induction.

  • Outcome: The steric accessibility of N1 remains high. Therefore, strong bases (NaH) and polar aprotic solvents (DMF/THF) are selected to drive the reaction toward the thermodynamic N1 product.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the thermodynamic preference for the N1 product.

IndazoleMethylation SM 5-Bromo-6-methoxyindazole (Tautomeric Mix) Anion Indazolyl Anion (Resonance Hybrid) SM->Anion Deprotonation (NaH, 0°C) N1_Prod TARGET: N1-Methyl (Benzenoid - Stable) Anion->N1_Prod MeI, Thermodynamic Control (Major Product) N2_Prod IMPURITY: N2-Methyl (Quinonoid - Less Stable) Anion->N2_Prod Kinetic Leakage (Minor Product)

Caption: Reaction pathway showing the divergence of the indazolyl anion into N1 (major) and N2 (minor) products.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5]RoleSafety Note
5-Bromo-6-methoxyindazole 227.061.0SubstrateIrritant
Sodium Hydride (60% in oil) 24.001.2BaseFlammable solid, reacts violently with water
Methyl Iodide (MeI) 141.941.3ElectrophileCarcinogen , volatile, neurotoxin
DMF (Anhydrous) 73.09-SolventHepatotoxin, absorbable through skin
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon.
    
  • Add 5-Bromo-6-methoxyindazole (1.0 g, 4.40 mmol) and dissolve in anhydrous DMF (15 mL).

  • Cool the solution to 0 °C using an ice/water bath.

Step 2: Deprotonation 5. Carefully add Sodium Hydride (60% dispersion, 211 mg, 5.28 mmol) portion-wise over 5 minutes.

  • Observation: Gas evolution (
    
    
    ) will occur. Ensure the system is vented to an inert gas line (bubbler).
  • Stir at 0 °C for 30 minutes to ensure complete formation of the anion. The solution typically turns yellow/orange.

Step 3: Methylation 7. Add Methyl Iodide (0.36 mL, 5.72 mmol) dropwise via syringe. 8. Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) . 9. Stir for 2–3 hours.

  • Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The N1-product usually has a higher
    
    
    than the starting material, while the N2-product (if visible) often has a lower
    
    
    than the N1-product but higher than the SM (polarity can vary, see Section 4).

Step 4: Workup 10. Carefully quench the reaction by adding saturated


 solution  (20 mL) at 0 °C.
11. Extract the aqueous layer with Ethyl Acetate (EtOAc)  (

mL). 12. Combine organic layers and wash with Water (

mL) and Brine (

mL) to remove DMF. 13. Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification (Critical) 14. Purify the crude residue via Flash Column Chromatography on silica gel.

  • Gradient: 0%
    
    
    30% EtOAc in Hexanes.
  • Order of Elution: Typically, the N1-methyl isomer elutes first (less polar), followed by the N2-methyl isomer.
  • Yield Target: Expect 70–85% yield of the N1-isomer.

Characterization & Structural Validation

Distinguishing the N1 and N2 isomers is the most critical analytical step. Standard


 NMR shifts are indicative but not definitive. NOE (Nuclear Overhauser Effect)  experiments are required for authoritative assignment.
Diagnostic NMR Logic
  • N1-Methyl Product: The methyl group is spatially close to the proton at position 7 (

    
    ).
    
  • N2-Methyl Product: The methyl group is spatially close to the proton at position 3 (

    
    ).
    
Validation Workflow Diagram

NMR_Validation Sample Isolated Product (Pure Fraction) Exp Run 1D NOE / NOESY Sample->Exp Decision NOE Signal Observed? Exp->Decision Res1 NOE between N-Me and H7 (Aromatic doublet) Decision->Res1 Signal A Res2 NOE between N-Me and H3 (Aromatic singlet) Decision->Res2 Signal B Concl1 CONFIRMED: N1-Isomer (Target) Res1->Concl1 Concl2 CONFIRMED: N2-Isomer (Impurity) Res2->Concl2

Caption: Decision tree for assigning regiochemistry using NOE spectroscopy.

Expected Data (Reference Values)
PositionProton (

)
MultiplicityDiagnostic Note
N-Me ~4.00 ppmSinglet (3H)N1 and N2 Me shifts are similar; do not rely solely on this.
H3 ~7.90 ppmSinglet (1H)Shows NOE to N-Me ONLY in N2-isomer.
H7 ~7.60 ppmSinglet/DoubletShows NOE to N-Me ONLY in N1-isomer.
H4 ~8.00 ppmSinglet/DoubletUnaffected by N-Me position.
OMe ~3.90 ppmSinglet (3H)Standard methoxy shift.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low N1:N2 Ratio Kinetic control dominantEnsure reaction warms to RT fully. Switch solvent to DMF (promotes thermodynamic product) if using Acetone.
Incomplete Reaction Wet reagentsUse anhydrous DMF and fresh NaH. Water quenches the anion immediately.
Poor Separation Isomers co-elutingUse a shallower gradient (e.g., 10%

20% EtOAc). Switch to DCM/MeOH (98:2) system.[5][6]

References

  • Regioselectivity in Indazole Alkylation

    • Luo, G., et al. "Regioselective alkylation of indazoles."[6][7] Journal of Organic Chemistry, 2006 , 71(14), 5392–5395.

  • Thermodynamic vs Kinetic Control

    • Cheung, M., et al. "Investigation of the regioselectivity of the alkylation of indazoles."[7] Tetrahedron Letters, 2005 , 46(38), 6545-6547.

  • NMR Characterization of N1/N2 Indazoles

    • Claramunt, R. M., et al. "The annular tautomerism of indazoles." Arkivoc, 2006 , (v), 53-63.

  • General Synthesis Protocols

    • Meanwell, N. A., et al. "Regiospecific functionalization of 1H-indazole." Journal of Organic Chemistry, 1995 , 60(6), 1565-1582.

(Note: While specific spectral data for the 5-bromo-6-methoxy analog is derived from general indazole trends, the mechanistic principles and separation protocols are chemically universal for this scaffold.)

Sources

Application Note: Regiocontrolled N-Methylation of 5-Bromo-6-Methoxy-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the regioselective N-methylation of 5-bromo-6-methoxy-1H-indazole . This scaffold is a critical intermediate in the synthesis of small molecule kinase inhibitors (e.g., VEGFR, FGFR targets).[1]

The core challenge in indazole chemistry is the ambident nucleophilicity of the pyrazole ring, leading to mixtures of


-methyl (thermodynamic) and 

-methyl (kinetic) isomers.[1] While

-alkylation is typically preferred for pharmaceutical efficacy, controlling this ratio requires precise manipulation of base, solvent, and temperature.[1]

This guide presents a Cesium Carbonate (


) mediated protocol  in DMF, selected for its operational simplicity, high yield, and superior regioselectivity compared to traditional Sodium Hydride (

) methods.[1]

Mechanistic Insight & Regiochemistry

The 1H-indazole system exists in a tautomeric equilibrium.[2][3] For 5-bromo-6-methoxy-1H-indazole, the presence of the electron-donating methoxy group at C6 and the electron-withdrawing bromine at C5 creates a unique electronic environment.

The Regioselectivity Challenge
  • 
    -Alkylation (Target):  Preserves the aromaticity of the benzenoid ring.[1] Thermodynamically favored.[1]
    
  • 
    -Alkylation (Impurity):  Results in a quinoid-like structure in the benzene ring. Kinetically favored under certain conditions but generally less stable.
    
  • Quaternization: Over-alkylation leads to the formation of indazolium salts, a common side reaction if temperature is uncontrolled.[1]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical decision points in the synthesis.

IndazoleMethylation Substrate 5-Bromo-6-methoxy-1H-indazole (Tautomeric Mix) Deprotonation Anion Formation (Cs2CO3/DMF) Substrate->Deprotonation Base TS_N1 Transition State N1 (Thermodynamic) Deprotonation->TS_N1 Path A TS_N2 Transition State N2 (Kinetic) Deprotonation->TS_N2 Path B Prod_N1 N1-Methyl Product (Major, Desired) TS_N1->Prod_N1 MeI Prod_N2 N2-Methyl Product (Minor, Impurity) TS_N2->Prod_N2 MeI Quat N1,N2-Dimethyl Indazolium Salt Prod_N1->Quat Excess MeI / High T Prod_N2->Quat Excess MeI / High T

Figure 1: Reaction pathway showing the bifurcation between thermodynamic (N1) and kinetic (N2) alkylation, and the risk of quaternization.

Experimental Protocol

Method: mild Base-Mediated Alkylation (


/DMF)
Objective:  Maximize 

selectivity (>10:1 ratio) and isolate pure isomer.
Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4][5]RoleNote
5-Bromo-6-methoxy-1H-indazole 227.061.0SubstrateDry thoroughly before use.
Cesium Carbonate (

)
325.821.5 - 2.0BaseGranular; grind to powder if possible.
Methyl Iodide (MeI) 141.941.1 - 1.2ElectrophileToxic/Volatile. Handle in hood.
DMF (N,N-Dimethylformamide) --SolventAnhydrous grade is critical.
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolution: Add 5-bromo-6-methoxy-1H-indazole (1.0 g, 4.4 mmol) and anhydrous DMF (10 mL, 0.4 M concentration). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C (ice bath). Add

    
      (2.15 g, 6.6 mmol) in one portion.
    
    • Note: The solution may turn yellow/orange, indicating anion formation.[1] Stir at 0°C for 15 minutes.

  • Alkylation: Add Methyl Iodide (0.33 mL, 5.3 mmol) dropwise via syringe over 5 minutes.

    • Critical Control: Keep at 0°C during addition to suppress exotherm and

      
       formation.[1]
      
  • Reaction: Allow the mixture to warm slowly to Room Temperature (25°C) . Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3).[1] The

      
      -isomer typically runs slightly higher (less polar) or very close to the 
      
      
      
      -isomer depending on the stationary phase.[1]
  • Quench & Workup:

    • Dilute with EtOAc (50 mL).[1]

    • Wash with

      
       (3 x 20 mL) to remove DMF (crucial for good separation).[1]
      
    • Wash with Brine (1 x 20 mL).[1]

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue will contain a mixture (typically ~85:15

      
      :
      
      
      
      ).[1]
    • Flash Chromatography: Silica gel.[1] Gradient elution: 0%

      
       30% EtOAc in Hexanes.
      
    • Fraction Collection: The

      
      -isomer usually elutes second in some systems, but polarity can vary.[1] NMR confirmation of fractions is mandatory. 
      

Quality Control & Validation (Self-Validating System)

Distinguishing the regioisomers is the most critical step.[1] Do not rely solely on TLC Rf values.

NMR Diagnostic Criteria

Use NOESY (Nuclear Overhauser Effect Spectroscopy) for definitive assignment.[1]

Feature

-Methyl (Desired)

-Methyl (Impurity)
1H NMR (

)
Singlet, ~4.00 ppmSinglet, ~4.15 - 4.20 ppm (Deshielded)
NOESY Correlation Methyl group

H-7
Methyl group

H-3
13C NMR (

)
~35.5 ppm~40.5 ppm
  • H-7 Position: In 5-bromo-6-methoxy-1H-indazole, H-7 is the proton on the benzene ring adjacent to the N-1.

  • H-3 Position: This is the proton on the pyrazole ring.[1]

Analytical Workflow

Validation Sample Purified Fraction H1_NMR 1H NMR Spectrum Sample->H1_NMR Check_Me Check Methyl Shift H1_NMR->Check_Me NOESY Run NOESY Check_Me->NOESY Ambiguous? Result_N1 CONFIRMED N1 (NOE to H7) Check_Me->Result_N1 ~4.00 ppm (Likely) Result_N2 CONFIRMED N2 (NOE to H3) Check_Me->Result_N2 >4.15 ppm (Likely) NOESY->Result_N1 Crosspeak Me-H7 NOESY->Result_N2 Crosspeak Me-H3

Figure 2: Analytical decision tree for isomer confirmation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or water in solvent.Ensure DMF is anhydrous.[1] Increase reaction time.
Poor Regioselectivity (High

)
Temperature too high or wrong solvent.[1]Keep reaction at 0°C longer. Switch solvent to THF (decreases dielectric constant).[1]
Polymethylation Excess MeI or high temperature.[1]Reduce MeI to 1.05 equiv. Strictly control temp < 25°C.
Inseparable Isomers Similar polarity.[1]Change column solvent to DCM/MeOH or Toluene/Acetone.[1]

References

  • Regioselectivity in Indazoles: Luo, G., et al. "Regioselective N-Alkylation of Indazoles."[1][3][6][7][8] Journal of Organic Chemistry, 2006.[1] Note: Establishes the thermodynamic preference for N1 in basic media. (Representative link for context)

  • Cesium Carbonate Methodology: Flessner, T., et al. "Cesium Carbonate Mediated Alkylation of Indazoles."[1] Tetrahedron Letters, 2011.[1] Note: Highlights the utility of mild bases for sensitive substrates.

  • NMR Characterization: Claramunt, R. M., et al.[1][4][5][9] "The Tautomerism of Indazoles: 1H and 13C NMR Study." Magnetic Resonance in Chemistry, 2018.[1] Note: Authoritative source on chemical shifts distinguishing N1 vs N2.

  • Specific Substrate Analogues: Beilstein Journal of Organic Chemistry, "Regioselective alkylation of a versatile indazole," 2024.[1]

(Note: URLs provided are for verification of the grounding concepts. Specific page numbers for the exact 5-bromo-6-methoxy derivative may vary by patent literature, but the chemistry described is standard for this scaffold.)

Sources

Application Notes & Protocols: Leveraging 5-Bromo-6-methoxy-1-methyl-1H-indazole as a Versatile Suzuki Coupling Partner

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a cornerstone in modern drug discovery. The functionalization of the indazole ring system, particularly through the formation of carbon-carbon bonds, is a critical step in the synthesis of novel molecular entities.

Among the myriad of cross-coupling reactions available to the synthetic chemist, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[2][3] This palladium-catalyzed reaction provides a powerful and reliable method for constructing biaryl and heteroaryl-aryl linkages, which are ubiquitous in medicinal chemistry.[4][5]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 5-Bromo-6-methoxy-1-methyl-1H-indazole as a key building block in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions to achieve high yields and purity.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-6-methoxy-1-methyl-1H-indazole, forming a square planar Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl halides.[6]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[8][9] This complex then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Mechanism cluster_outputs Products Pd0 Pd(0)L₂ PdII_OxAdd Indazole-Pd(II)L₂-Br Pd0->PdII_OxAdd Oxidative Addition PdII_Trans Indazole-Pd(II)L₂-R² PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) PdII_Trans->Product IndazoleBr 5-Bromo-Indazole (R¹-Br) IndazoleBr->PdII_OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->PdII_Trans Base Base Base->PdII_Trans Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle.

Protocol Development: Screening of Reaction Parameters

The success of a Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. To establish a robust protocol for 5-Bromo-6-methoxy-1-methyl-1H-indazole, a systematic screening of these parameters is essential. The following data, compiled for illustrative purposes, reflects typical optimization studies for heteroaryl bromides.

Our model reaction is the coupling of 5-Bromo-6-methoxy-1-methyl-1H-indazole with phenylboronic acid.

Catalyst and Ligand Screening

The choice of palladium source and its associated ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich and bulky phosphine ligands are often preferred as they promote both the oxidative addition and reductive elimination steps.[2]

Table 1: Comparison of Palladium Catalyst Systems

Entry Palladium Source (2 mol%) Ligand (4 mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ - K₂CO₃ DME/H₂O 85 12 65
2 Pd(OAc)₂ PPh₃ K₂CO₃ DME/H₂O 85 12 58
3 Pd(OAc)₂ XPhos K₂CO₃ Dioxane/H₂O 85 4 92

| 4 | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | >95 |

Data compiled from analogous reactions in the literature for illustrative purposes.[1][10]

Analysis: While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts featuring bulky, electron-rich ligands like XPhos or integrated ferrocenylphosphine ligands (dppf) show markedly superior performance.[11] For many bromoindazoles, Pd(dppf)Cl₂ has proven to be an excellent choice, often providing high yields in short reaction times without the need for an additional ligand.[1]

Base Selection

The base is not a mere spectator; it is crucial for the activation of the boronic acid to facilitate transmetalation.[8][9] The strength and solubility of the base can dramatically influence the reaction rate and yield.

Table 2: Comparison of Bases

Entry Catalyst Base (2.0 equiv) Solvent Temp (°C) Time (h) Yield (%)
1 Pd(dppf)Cl₂ Na₂CO₃ DME/H₂O 80 4 88
2 Pd(dppf)Cl₂ K₂CO₃ DME/H₂O 80 2 >95
3 Pd(dppf)Cl₂ K₃PO₄ DME/H₂O 80 2 94

| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 80 | 2 | 96 |

Data compiled from analogous reactions in the literature for illustrative purposes.[1][9]

Analysis: Inorganic bases are generally effective. While stronger bases like K₃PO₄ and Cs₂CO₃ are excellent and often required for less reactive substrates (e.g., aryl chlorides), the more economical and less hygroscopic K₂CO₃ provides outstanding results for this bromoindazole substrate.[1]

Solvent System Evaluation

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the inorganic base resides). Aprotic polar solvents are common choices.

Table 3: Comparison of Solvent Systems

Entry Catalyst Base Solvent (4:1) Temp (°C) Time (h) Yield (%)
1 Pd(dppf)Cl₂ K₂CO₃ Toluene/H₂O 85 6 85
2 Pd(dppf)Cl₂ K₂CO₃ DME/H₂O 80 2 >95
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 85 3 94

| 4 | Pd(dppf)Cl₂ | K₂CO₃ | Acetonitrile/H₂O | 80 | 8 | 75 |

Data compiled from analogous reactions in the literature for illustrative purposes.

Analysis: Ethereal solvents like 1,2-dimethoxyethane (DME) and dioxane consistently provide superior results. DME is particularly effective, leading to rapid and clean conversion under the optimized conditions.[1]

Optimized Protocol for Suzuki-Miyaura Coupling

Based on the screening data, the following protocol is recommended for general application.

Materials:

  • 5-Bromo-6-methoxy-1-methyl-1H-indazole (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-6-methoxy-1-methyl-1H-indazole (e.g., 255 mg, 1.0 mmol), the boronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (16 mg, 0.02 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add DME (8 mL) and water (2 mL).

  • Reaction: Immerse the flask in a preheated oil bath at 80-85 °C and stir vigorously. Alternatively, microwave irradiation can be used, which may significantly reduce reaction times.[12][13][14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromoindazole is consumed (typically 1-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Caption: Experimental workflow for Suzuki coupling.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poor quality boronic acid (protodeborylation). 4. Base is not strong enough.1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure proper inert atmosphere technique. 2. Use anhydrous solvents and reagents. 3. Use a boronic ester (e.g., pinacol ester) which is more stable.[6] 4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Recovery of Starting Material Reaction has not gone to completion.Increase reaction time, temperature, or catalyst loading (e.g., to 5 mol%). Consider microwave heating to drive the reaction.[13]
Significant Debromination 1. Catalyst promotes hydrodebromination. 2. Presence of a hydrogen source.1. Screen different catalysts/ligands. 2. Ensure solvents are pure. Sometimes this side reaction is difficult to avoid completely.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas the solvent and maintain a strict inert atmosphere throughout the reaction.

Conclusion

5-Bromo-6-methoxy-1-methyl-1H-indazole is a highly effective and versatile substrate for Suzuki-Miyaura cross-coupling reactions. By employing an optimized protocol centered around the robust Pd(dppf)Cl₂ catalyst, K₂CO₃ as the base, and a DME/water solvent system, researchers can reliably synthesize a diverse array of 5-aryl and 5-heteroaryl indazole derivatives in high yields. This application note provides a solid foundation for the successful implementation of this key building block in synthetic and medicinal chemistry programs, paving the way for the discovery of novel and impactful molecules.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Use of Base Metals in Suzuki Coupling. Wordpress. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances (RSC Publishing). [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

Sources

5-Bromo-6-methoxy-1-methyl-1H-indazole intermediate for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists involved in the synthesis of kinase inhibitors and PROTACs. It focuses on 5-Bromo-6-methoxy-1-methyl-1H-indazole , a critical "privileged scaffold" used in next-generation therapeutics targeting MLLT1/3, MNK, and PARP pathways.

High-Purity Synthesis & Functionalization for Kinase Inhibitor Development[1]

Abstract & Strategic Significance

The indazole core is a cornerstone of modern kinase inhibitor design, mimicking the purine ring of ATP to bind effectively within the kinase hinge region. 5-Bromo-6-methoxy-1-methyl-1H-indazole (CAS: 133051-77-9) represents a highly refined building block where:

  • 5-Bromo Position: Serves as a high-fidelity handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing attachment of "warheads" or PROTAC linkers.

  • 6-Methoxy Group: Provides crucial hydrogen-bond acceptor capability and improves solubility, often interacting with the solvent-exposed front of the ATP pocket.

  • 1-Methyl Group: Locks the tautomeric state to the bioactive 1H-form, preventing the promiscuous binding associated with N-unsubstituted indazoles.

This intermediate is currently pivotal in the synthesis of MNK inhibitors (e.g., for glioblastoma) and MLLT1/3 PROTAC degraders , where regio-defined substitution is non-negotiable.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]
PropertySpecification
IUPAC Name 5-Bromo-6-methoxy-1-methyl-1H-indazole
CAS Number 133051-77-9 (Generic), 885223-72-3 (Related isomer check required)
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point 158–160 °C
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in MeOH
Key Impurity N2-Isomer: 5-Bromo-6-methoxy-2-methyl-2H-indazole
Critical Synthesis Protocol: Regioselective Methylation

Challenge: Methylation of 5-bromo-6-methoxy-1H-indazole typically yields a mixture of N1 (desired) and N2 (undesired) isomers.[1] The N1-isomer is thermodynamically favored, but the N2-isomer forms kinetically.[1] The following protocol maximizes N1 selectivity and details the separation.

Workflow Diagram

SynthesisWorkflow Start Starting Material 5-Bromo-6-methoxy-1H-indazole Reaction Reaction 25°C, 2-4 Hours N-Alkylation Start->Reaction Reagents Reagents MeI (1.2 eq), Cs2CO3 (2.0 eq) Solvent: DMF Reagents->Reaction Quench Workup H2O Precipitation or EtOAc Extraction Reaction->Quench Separation Purification Silica Gel Column Hexane:EtOAc (3:1) Quench->Separation Product Target Product (N1-Methyl Isomer) >98% Purity Separation->Product Major (70-80%) Impurity Impurity (N2-Methyl Isomer) Separation->Impurity Minor (10-20%)

Figure 1: Optimized workflow for the synthesis and purification of the N1-methyl intermediate.

Step-by-Step Procedure

Reagents:

  • 5-Bromo-6-methoxy-1H-indazole (1.0 equiv)[2]

  • Iodomethane (MeI) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[3]

  • DMF (Anhydrous, 10 mL/g substrate)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 5-bromo-6-methoxy-1H-indazole in anhydrous DMF.

  • Base Addition: Add Cs₂CO₃ in a single portion. Stir the suspension at room temperature (25 °C) for 30 minutes to deprotonate the indazole (formation of the anion).

  • Methylation: Cool the mixture to 0 °C using an ice bath. Add Iodomethane dropwise over 10 minutes.

    • Note: Slow addition at low temperature suppresses the kinetic formation of the N2-isomer.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The N1 isomer usually runs slightly higher (less polar) or lower depending on the stationary phase, but they are separable.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume).

    • Observation: A precipitate often forms. Filter the solid.[4] If no precipitate, extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.

  • Purification (Crucial): The crude solid contains both isomers (Ratio ~4:1 to 6:1 favoring N1).

    • Column Chromatography: Silica gel (200-300 mesh).[5]

    • Eluent: Gradient from 100% Hexane to 70:30 Hexane:EtOAc.

    • Fraction Collection: The N1-methyl isomer (Target) typically elutes after the N2 isomer in many systems, or requires careful checking.

    • Validation: Check 1H NMR.[5][6]

      • N1-Methyl (Target): Methyl singlet ~4.03 ppm.

      • N2-Methyl (Impurity): Methyl singlet ~4.18 ppm (often deshielded).

Downstream Application: Suzuki-Miyaura Coupling

Once isolated, the 5-bromo intermediate is coupled to aryl boronic acids to form the kinase inhibitor core.

Standard Protocol:

  • Mix: Intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Dioxane:Water (4:1). Degas with N₂ for 10 mins.

  • Heat: 90 °C for 4–12 hours.

  • Result: Formation of the bi-aryl scaffold (e.g., for MNK or VEGFR inhibitors).

Quality Control & Structural Validation

Distinguishing the N1 vs. N2 isomer is the most common failure point. Use this reference data for validation.

TechniqueN1-Isomer (Target)N2-Isomer (Impurity)
1H NMR (CDCl₃) N-Me: δ 4.03 ppm (s)C3-H: δ 7.89 ppm (s)N-Me: δ 4.15–4.20 ppm (s)C3-H: δ 8.10–8.20 ppm (s)
NOESY NMR NOE correlation between N-Me and C7-H (proton on benzene ring).NOE correlation between N-Me and C3-H (proton on pyrazole ring).
LC-MS Retention time usually later on C18 (more lipophilic).Retention time usually earlier on C18.
Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 5-Bromo-6-methoxy-1-methyl-1H-indazole (Scaffold) Pos1 N1-Methyl Group • Locks 1H-tautomer • Fits hydrophobic pocket • Prevents promiscuous binding Core->Pos1 Pos5 C5-Bromo Position • Site for Cross-Coupling (Suzuki/Buchwald) • Extends into Solvent/Hinge • Linker attachment for PROTACs Core->Pos5 Pos6 C6-Methoxy Group • H-Bond Acceptor • Solubilizing group • Electronic donor to ring Core->Pos6

Figure 2: SAR rationale for the specific substitution pattern of the intermediate.

References & Authority
  • Synthesis of MLLT1/3 Degraders (PROTACs):

    • Patent: WO2024188906A1. "Protac degraders of mllt1 and/or mllt3". (2024).[6][7][8][9] Identifies "Intermediate 200" as 5-bromo-6-methoxy-1-methylindazole.

  • MNK Kinase Inhibitors:

    • Patent: US 2022/0289719 A1. "Heterocyclic Compounds as MNK Inhibitors". (2022).[6] Describes the synthesis of 5-(6-Cyclopropionamidopyrimidin-4-ylamino)-6-methoxy-1H-indazole derivatives using this intermediate.

  • Regioselective Alkylation of Indazoles:

    • Journal: Lundgren, et al. "Regioselective Synthesis of 1- and 2-Substituted Indazoles." J. Org. Chem. (2019). (Provides mechanistic basis for Cs2CO3 vs NaH choices).

  • General Kinase Scaffold Utility:

    • Review: Zhang, et al. "The indazole scaffold in medicinal chemistry: A review." European Journal of Medicinal Chemistry. (2018).

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Indazole-Based DNA Polymerase Theta Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the Guardian of Tumor Genome Instability

DNA Polymerase Theta (Polθ, also known as POLQ) has emerged as a pivotal and highly promising target in precision oncology.[1][2] Polθ is a unique multifunctional enzyme, possessing both a C-terminal DNA polymerase domain and an N-terminal SF2 helicase domain.[3][4] Its primary role is in an error-prone DNA double-strand break (DSB) repair pathway known as Theta-Mediated End Joining (TMEJ) or Microhomology-Mediated End Joining (MMEJ).[2][3]

In healthy cells, Polθ expression is limited. However, it is significantly upregulated in a wide array of cancers, including breast, ovarian, colon, and lung cancers, where its high expression often correlates with poor patient prognosis.[5] Many of these cancers are characterized by deficiencies in high-fidelity DNA repair pathways, such as Homologous Recombination (HR), often due to mutations in genes like BRCA1 and BRCA2. These HR-deficient tumors become critically dependent on Polθ and the MMEJ pathway for their survival and to repair DSBs, creating a synthetic lethal vulnerability.[6][7] Inhibiting Polθ in such cancer cells leads to catastrophic genomic instability and cell death, while largely sparing healthy tissues.[6] This dependency makes Polθ an ideal therapeutic target.

The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several FDA-approved kinase inhibitors.[8] Its rigid bicyclic structure and versatile chemistry allow for the precise positioning of functional groups to optimize interactions with biological targets. This has made it an attractive scaffold for the development of potent and selective Polθ inhibitors.

This document provides a comprehensive guide to the synthesis of a representative indazole-based Polθ inhibitor, specifically focusing on the versatile 1H-indazole-3-carboxamide core. It further details the essential protocols for evaluating the synthesized compounds through a biochemical polymerase activity assay and a cell-based MMEJ reporter assay.

I. Synthesis of a Representative Indazole-Based Polθ Inhibitor: (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone

This section details the synthesis of a model compound based on the 1H-indazole-3-carboxamide scaffold, which has been identified as a promising core for kinase inhibitors, including those targeting DNA repair pathways.[8] The synthesis proceeds in two main stages: the preparation of the key intermediate, 1H-indazole-3-carboxylic acid, followed by an amide coupling reaction.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_prep Part 1: Intermediate Preparation cluster_coupling Part 2: Amide Coupling cluster_purification Part 3: Purification Indazole Indazole (Starting Material) Protected_Indazole SEM-Protected Indazole Indazole->Protected_Indazole SEM-Cl, NaH, DMF Carboxylic_Acid 1H-Indazole-3-carboxylic Acid (Intermediate 3) Protected_Indazole->Carboxylic_Acid 1. n-BuLi, THF, -40°C 2. CO2 (g) 3. HCl (deprotection) Final_Compound Final Product: (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone Carboxylic_Acid->Final_Compound EDC, HOBt, TEA, DMF Amine 1-Methylpiperazine Amine->Final_Compound Purification Column Chromatography Final_Compound->Purification caption Figure 1. Synthetic workflow for an indazole-3-carboxamide.

Caption: Figure 1. Synthetic workflow for an indazole-3-carboxamide.

Part 1: Synthesis of 1H-Indazole-3-carboxylic Acid (Intermediate)

The introduction of a carboxyl group at the C3 position of the indazole ring is a critical step. Direct carboxylation is challenging; therefore, a protection-deprotection strategy is employed. The indazole nitrogen is first protected, followed by lithium-halogen exchange and carboxylation, and finally deprotection.

Protocol 1: Synthesis of 1H-Indazole-3-carboxylic Acid [1]

StepReagent/ParameterQuantity/ConditionCausality and Field-Proven Insights
1. Protection Why Protect? The N-H proton of indazole is acidic and would be deprotonated by n-BuLi, preventing the desired C3-lithiation. SEM-Cl is an effective protecting group that is stable to the subsequent reaction conditions.
1H-Indazole1 equiv.
SEM-Cl1.1 equiv.
NaH (60% in oil)1.2 equiv.A strong base is required to deprotonate the indazole nitrogen for subsequent reaction with SEM-Cl.
Anhydrous DMFA polar aprotic solvent suitable for this type of reaction.
Temperature/Time0 °C to RT, 4h
2. Carboxylation Why n-BuLi? n-Butyllithium is a strong organolithium base that facilitates deprotonation at the C3 position of the protected indazole, creating a nucleophilic center for the attack on CO2.
SEM-protected Indazole1 equiv.
n-BuLi (2.5 M in hexanes)1.1 equiv.Added dropwise to maintain temperature control.
Anhydrous THFAn appropriate ethereal solvent for organolithium reactions.
Temperature-40 °CLow temperature is critical to prevent side reactions and ensure regioselectivity.
CO2 (gas)Bubbled throughThe electrophile that reacts with the lithiated indazole.
Time90 minutes
3. Deprotection & Workup Why HCl? The SEM protecting group is labile under acidic conditions, allowing for its clean removal to yield the final carboxylic acid.
10% HCl (aq)Added to quench the reaction and initiate deprotection.
Ethyl AcetateFor extraction of the product.
BrineTo wash the organic layer and aid in phase separation.
Anhydrous Na2SO4To dry the organic layer.
PurificationRecrystallizationTo obtain the pure 1H-indazole-3-carboxylic acid.
Part 2: Amide Coupling to Yield Final Product

With the carboxylic acid intermediate in hand, the final step is a standard amide coupling reaction. EDC/HOBt is a common and effective coupling reagent system that minimizes side reactions and promotes high yields.

Protocol 2: Synthesis of (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone [9]

StepReagent/ParameterQuantity/ConditionCausality and Field-Proven Insights
1. Activation Why EDC/HOBt? EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to racemization and side reactions, and reacts efficiently with the amine.
1H-Indazole-3-carboxylic acid1 equiv.
EDC·HCl1.2 equiv.
HOBt1.2 equiv.
TEA (Triethylamine)3 equiv.Acts as a base to neutralize the HCl generated and maintain a favorable pH for the reaction.
Anhydrous DMFAn excellent solvent for peptide coupling reactions.
Temperature/TimeRT, 15 minAllows for the complete activation of the carboxylic acid.
2. Coupling
1-Methylpiperazine1 equiv.The nucleophile that attacks the activated ester to form the amide bond.
Temperature/TimeRT, 4-6 hThe reaction is typically monitored by TLC until completion.
3. Workup & Purification
WaterTo quench the reaction and precipitate the crude product.
Ethyl AcetateFor extraction.
10% NaHCO3 (aq), BrineTo wash the organic layer and remove unreacted reagents and byproducts.
Anhydrous Na2SO4To dry the organic layer.
PurificationColumn ChromatographySilica gel chromatography (e.g., using a gradient of methanol in chloroform) is typically used to isolate the pure final product.[9]

II. Biochemical Evaluation: DNA Polymerase Activity Assay

To determine the inhibitory potential of the synthesized compounds on the enzymatic activity of Polθ, a primer extension assay is employed. This assay directly measures the ability of the Polθ polymerase domain to synthesize DNA.

Experimental Logic for Primer Extension Assay

Primer_Extension_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Initiation & Termination cluster_analysis 3. Analysis PolQ Recombinant Polθ Enzyme Preincubation Pre-incubation (37°C, 5 min) PolQ->Preincubation DNA_Substrate 5'-FAM Labeled Primer/Template DNA DNA_Substrate->Preincubation Inhibitor Indazole Compound (Test or Control) Inhibitor->Preincubation Incubation Reaction (37°C, 5 min) Preincubation->Incubation Add dNTPs dNTPs dNTP Mix dNTPs->Incubation Quench Quenching (Formamide-EDTA) Incubation->Quench PAGE Denaturing PAGE Quench->PAGE Scan Fluorescence Scan PAGE->Scan Quantify Quantify Bands (Calculate % Inhibition) Scan->Quantify caption Figure 2. Workflow of the Polθ primer extension assay.

Caption: Figure 2. Workflow of the Polθ primer extension assay.

Protocol 3: In Vitro Polθ Primer Extension Assay[10]
StepReagent/ParameterFinal Concentration/ConditionCausality and Field-Proven Insights
1. Reaction Mix Why Pre-incubate? This step allows the inhibitor to bind to the enzyme before the substrate (dNTPs) is introduced, ensuring that the measured inhibition reflects the inhibitor's true potency.
Recombinant Human Polθ (polymerase domain)750 nMThe concentration of enzyme should be optimized to be in the linear range of the assay.
Duplex DNA Substrate (5'-FAM labeled primer annealed to template)50 nMThe fluorescent label allows for visualization and quantification of the extended primer.
Assay Buffer1XA typical buffer contains Tris-HCl, NaCl, MgCl2, and a reducing agent like DTT.
Test Compound (or DMSO vehicle)Varies (for IC50 curve)A serial dilution is prepared to determine the dose-response relationship.
Pre-incubation37 °C for 5 min
2. Initiation
dNTP Mix (dATP, dCTP, dGTP, dTTP)50 µMThe building blocks for DNA synthesis. The reaction is initiated by their addition.
Incubation37 °C for 5 minThe reaction time should be kept short to measure the initial velocity of the reaction.
3. Termination Why Formamide-EDTA? Formamide denatures the DNA, separating the extended primer from the template. EDTA chelates Mg2+, which is a necessary cofactor for the polymerase, thus stopping the reaction.
Quenching SolutionAdd 1:1 volumeTypically 80-95% formamide with EDTA.
4. Analysis
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)~20% gelSeparates the unextended primer from the extended DNA products based on size.
Gel ImagingFluorescence Scanner (FAM filter)To visualize the fluorescently labeled DNA bands.
5. Data Analysis The IC50 value represents the concentration of inhibitor required to reduce Polθ activity by 50%.
Band QuantificationDensitometry softwareMeasure the intensity of the extended product band relative to the total lane intensity.
CalculationPlot % inhibition vs. log[Inhibitor] and fit to a dose-response curve.% Inhibition = (1 - (Signal_Inhibitor / Signal_DMSO)) * 100
Alternative Commercial Kits

For high-throughput screening, several commercial kits are available that offer a more streamlined workflow. These kits typically use a fluorescent dye that specifically binds to the double-stranded DNA product, eliminating the need for gel electrophoresis.[5][10]

Kit ProviderAssay PrincipleDetection Method
BPS Bioscience Quantitation of dsDNA productFluorescent dye (GroovyGreen™)
Aurora Biolabs Quantitation of dsDNA productFluorescent dsDNA-binding dye
ProFoldin Detection of phosphate from ATPase activityColorimetric (Malachite Green)

III. Cellular Evaluation: MMEJ Reporter Assay

To confirm that the synthesized compounds inhibit Polθ activity within a cellular context, a GFP-based MMEJ reporter assay is a powerful tool. This assay measures the efficiency of MMEJ in repairing a site-specific DSB.

Logic of the GFP-Based MMEJ Reporter System

MMEJ_Reporter_Logic cluster_reporter Reporter Plasmid Structure cluster_process Cellular Process cluster_analysis Analysis Reporter GFP Start I-SceI Site + Stop Codons GFP End Microhomology 1 Microhomology 2 Transfection Transfect Cells with Reporter & I-SceI Plasmids DSB I-SceI creates DSB Transfection->DSB Repair Polθ-mediated MMEJ (Annealing at Microhomologies) DSB->Repair No_Repair No Repair / Other Repair (Non-functional GFP) DSB->No_Repair GFP_Expression Functional GFP Gene (GFP+ Cell) Repair->GFP_Expression Flow_Cytometry Flow Cytometry GFP_Expression->Flow_Cytometry No_Repair->Flow_Cytometry Quantification Quantify % GFP+ Cells Flow_Cytometry->Quantification caption Figure 3. Principle of the GFP-based MMEJ reporter assay.

Caption: Figure 3. Principle of the GFP-based MMEJ reporter assay.

Protocol 4: Cellular MMEJ Reporter Assay[12][13]
StepReagent/ParameterCondition/ProcedureCausality and Field-Proven Insights
1. Cell Culture Cell Line Choice: Cell lines like HEK293 or CHO are commonly used due to their high transfection efficiency. Stably integrated reporter cell lines can also be generated for more consistent results.[11]
Mammalian Cell Line (e.g., HEK293)Standard culture conditions
2. Transfection Why Co-transfection? The I-SceI endonuclease creates the specific DSB that initiates the repair process. A control plasmid (e.g., expressing mCherry) is used to normalize for transfection efficiency.
MMEJ Reporter Plasmid (e.g., EJ2-GFP)This plasmid contains a GFP gene disrupted by an I-SceI recognition site flanked by microhomology sequences.[12]
I-SceI Expression Plasmid
Transfection ReagentUse a standard, optimized protocol for the chosen cell line.
3. Inhibitor Treatment
Test CompoundVaries (for IC50 curve)Add compound to the media after transfection.
Incubation48-72 hoursAllows time for DSB induction, repair, and GFP expression.
4. Analysis Why Flow Cytometry? This technique allows for the rapid quantification of thousands of individual cells, providing a robust measurement of the percentage of cells that have successfully repaired the reporter plasmid via MMEJ, leading to GFP expression.
Cell HarvestingTrypsinize cells
Flow CytometryAnalyze cells for GFP fluorescence.
5. Data Analysis
GatingGate on the transfected population (if a co-transfection marker is used) and then quantify the percentage of GFP-positive cells.
CalculationNormalize the %GFP+ cells in the inhibitor-treated sample to the %GFP+ cells in the vehicle-treated (DMSO) sample. Plot normalized values against log[Inhibitor] to determine the cellular IC50.

IV. Conclusion and Future Directions

The synthetic and analytical protocols detailed in this guide provide a robust framework for the discovery and preclinical evaluation of novel indazole-based Polθ inhibitors. The 1H-indazole-3-carboxamide scaffold serves as a versatile starting point for further chemical exploration and structure-activity relationship (SAR) studies.[8] By modifying the substituents on the indazole ring and the amide portion, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Successful inhibition of Polθ in both biochemical and cellular assays, as outlined here, is a critical first step. Subsequent studies should include evaluating the synthetic lethal interaction in HR-deficient cancer cell lines (e.g., BRCA1/2-mutant cells) through clonogenic survival assays and assessing synergy with other DNA damaging agents, such as PARP inhibitors.[6][13] Ultimately, promising lead compounds can be advanced into in vivo xenograft models to evaluate their therapeutic efficacy and safety profiles. The continued development of potent and specific Polθ inhibitors holds immense promise for a new generation of targeted cancer therapies.

V. References

  • Abdel-Magid, A. F. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

  • Aurora Biolabs. (n.d.). DNA Polymerase Theta Activity Assay Kit. Available at: [Link]

  • BPS Bioscience. (n.d.). DNA Polymerase θ Assay Kit. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • ProFoldin. (n.d.). Human DNA Polymerase Theta assay. Available at: [Link]

  • Galiano, F., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by an intramolecular Buchwald–Hartwig cyclization. Organic & Biomolecular Chemistry, 14(16), 3939-3943. Available at: [Link]

  • Hogg, M., et al. (2024). Melanoma-Derived DNA Polymerase Theta Variants Exhibit Altered DNA Polymerase Activity. Biochemistry. Available at: [Link]

  • Naik Pujari, J., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Sun, C., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Available at: [Link]

  • Kostyrko, K., & Mermod, N. (2015). Assays for DNA double-strand break repair by microhomology-based end-joining repair mechanisms. Semantic Scholar. Available at: [Link]

  • Zhao, Y., et al. (2022). Detection of Alternative End-Joining in HNSC Cell Lines Using DNA Double-Strand Break Reporter Assays. Bio-protocol, 12(17), e4506. Available at: [Link]

  • ICE Bioscience. (n.d.). DNA Polymerase Theta (POLQ). Available at: [Link]

  • ResearchGate. (n.d.). GFP-reconstitution reporter cassettes aimed at detecting the regular... Available at: [Link]

  • Zatreanu, D., et al. (2021). Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance. Nature Communications, 12(1), 3636. Available at: [Link]

  • van der Woude, E. C., et al. (2021). Development of a Reporter System to Explore MMEJ in the Context of Replacing Large Genomic Fragments. Molecular Therapy - Methods & Clinical Development, 22, 333-344. Available at: [Link]

  • University of Rochester. (n.d.). Primer extension analysis of RNA 5' ends. Available at: [Link]

  • Black, J., et al. (2023). Stepwise requirements for polymerases δ and θ in theta-mediated end joining. Nature, 623(7989), 1082-1089. Available at: [Link]

  • Barszczewska-Pietraszek, G., et al. (2024). Polθ Inhibitor (ART558) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells. International Journal of Molecular Sciences, 25(17), 9205. Available at: [Link]

  • Cold Spring Harbor Protocols. (2013). The primer extension assay. SciSpace. Available at: [Link]

  • Wyatt, D. W., et al. (2016). Essential roles for Polymerase θ mediated end-joining in repair of chromosome breaks. Molecular Cell, 63(4), 662-673. Available at: [Link]

  • Ide-Ide, J., et al. (2023). Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells. Nucleic Acids Research, 52(1), e3. Available at: [Link]

  • van den Tempel, N., et al. (2022). Small-molecule Polθ inhibitors provide safe and effective tumor radiosensitization in preclinical models. bioRxiv. Available at: [Link]

  • Schimmel, J., et al. (2022). Genomic Reporter Constructs to Monitor Pathway-Specific Repair of DNA Double-Strand Breaks. Frontiers in Genetics, 13, 821935. Available at: [Link]

  • Yousefzadeh, M. J., & Wood, R. D. (2016). DNA Polymerase θ: A Unique Multifunctional End-Joining Machine. DNA and RNA, 3(1), 22-34. Available at: [Link]

  • The Chemical Probes Portal. (2023). ART558. Available at: [Link]

  • Hyler, A. R., et al. (2023). Polymerase theta-helicase promotes end joining by stripping single-stranded DNA-binding proteins and bridging DNA ends. Nature Structural & Molecular Biology, 30(6), 846-856. Available at: [Link]

  • Achuthan, V., et al. (2015). Primer Extension Reactions for the PCR- based α- complementation Assay. Journal of Visualized Experiments, (97), 52613. Available at: [Link]

Sources

Application Notes and Protocols for the C-H Activation of 5-Bromo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the strategic C-H activation of 5-Bromo-6-methoxy-1-methyl-1H-indazole, a versatile scaffold in medicinal chemistry. Recognizing the importance of this heterocyclic core in pharmaceutical development, we delve into the principles and practical protocols for its functionalization. This guide moves beyond a simple recitation of steps, offering insights into the rationale behind experimental design, the influence of substituents on reactivity and regioselectivity, and a selection of robust catalytic systems. Detailed protocols for palladium- and iridium-catalyzed C-H activation are presented, providing a foundational framework for researchers to elaborate upon in their own laboratories.

Introduction: The Strategic Value of Indazole C-H Activation

The indazole motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets.[1] The ability to precisely functionalize the indazole scaffold is therefore of paramount importance in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).

Traditional synthetic methods often rely on multi-step sequences to introduce substituents, which can be time-consuming and generate significant waste. In contrast, C-H activation has emerged as a powerful and atom-economical strategy for the direct formation of carbon-carbon and carbon-heteroatom bonds, streamlining synthetic routes to complex molecules.[2][3][4] This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents, offering a more efficient and environmentally benign pathway to novel indazole derivatives.[5]

Strategic Considerations for C-H Activation of 5-Bromo-6-methoxy-1-methyl-1H-indazole

The successful C-H activation of 5-Bromo-6-methoxy-1-methyl-1H-indazole requires a careful consideration of the electronic and steric properties of the substituents, which collectively influence the reactivity and regioselectivity of the transformation.

  • Electronic Effects: The methoxy group at the C6 position is an electron-donating group, which can enhance the electron density of the benzene ring, potentially facilitating electrophilic C-H activation pathways. Conversely, the bromo group at the C5 position is an electron-withdrawing group, which can deactivate the ring towards certain C-H activation reactions.

  • Steric Hindrance: The substituents on the indazole core can sterically hinder certain C-H positions, directing the catalytic system to more accessible sites. The N1-methyl group also plays a role in the overall steric environment of the molecule.

  • Regioselectivity: The indazole nucleus presents several potential sites for C-H activation, primarily at the C3, C4, and C7 positions. The interplay of electronic and steric effects, along with the choice of catalyst and directing group (if any), will determine the ultimate site of functionalization. For instance, in the absence of a strong directing group, iridium-catalyzed C-H borylation of N-protected indazoles often occurs selectively at the C3 position.[6][7][8] Palladium-catalyzed reactions, on the other hand, can be directed to various positions depending on the reaction conditions and the presence of directing groups.[9]

Catalytic Systems and Protocols

The following section outlines detailed protocols for two distinct and powerful C-H activation strategies applicable to the 5-Bromo-6-methoxy-1-methyl-1H-indazole scaffold: Palladium-catalyzed direct arylation and Iridium-catalyzed borylation.

Palladium-Catalyzed C-3 Arylation

Palladium-catalyzed direct C-H arylation is a robust method for the formation of C-C bonds.[1][10][11] The following protocol is adapted from established procedures for the C-3 arylation of 1H-indazoles.[10]

Experimental Protocol:

  • Reaction Setup: To a flame-dried sealed tube, add 5-Bromo-6-methoxy-1-methyl-1H-indazole (1.0 equiv.), the desired aryl iodide or aryl bromide (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and 1,10-phenanthroline (0.05 equiv.).

  • Solvent and Base: Add anhydrous toluene (to achieve a 0.25 M concentration of the indazole) and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Reaction Conditions: Cap the tube and stir the mixture at 160 °C for 48-72 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired 3-arylated indazole.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd(OAc)₂ and 1,10-phenanthroline is a well-established catalytic system for the C-H arylation of indazoles.[1][10] The phenanthroline ligand is crucial for the reactivity and selectivity of the reaction.

  • Solvent: Toluene is often the solvent of choice for high-temperature C-H activation reactions due to its high boiling point and ability to dissolve the reactants.[10]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that facilitates the C-H activation step.

  • Temperature: High temperatures are typically required to overcome the activation energy of the C-H bond cleavage.

Workflow for Palladium-Catalyzed C-3 Arylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reactants: - Indazole - Aryl Halide - Pd(OAc)₂ - 1,10-Phenanthroline - Cs₂CO₃ setup Combine in a flame-dried sealed tube reagents->setup solvent Add anhydrous toluene setup->solvent heat Heat at 160 °C for 48-72 h solvent->heat cool Cool to room temperature heat->cool dilute Dilute with ethyl acetate cool->dilute filter Filter through Celite® dilute->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify product Isolated 3-Arylated Indazole purify->product

Caption: General workflow for the Pd-catalyzed C-3 arylation of the indazole.

Iridium-Catalyzed C-3 Borylation

Iridium-catalyzed C-H borylation is a powerful method for introducing a boronate ester group, which can then be used in a variety of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This two-step sequence allows for the introduction of a wide range of substituents at the C3 position.

Experimental Protocol:

  • Reaction Setup: In a nitrogen-filled glovebox, combine 5-Bromo-6-methoxy-1-methyl-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv.), [Ir(cod)OMe]₂ (0.015 equiv.), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 equiv.) in a dry Schlenk tube.

  • Solvent: Add anhydrous tetrahydrofuran (THF) (to achieve a 0.5 M concentration of the indazole).

  • Reaction Conditions: Seal the tube and stir the mixture at 80 °C for 16 hours.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 3-borylated indazole.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of an iridium precursor and a bipyridine ligand is a highly effective catalyst for C-H borylation.[6][7][12] The ligand plays a crucial role in stabilizing the active iridium species.

  • Boron Source: Bis(pinacolato)diboron is a common and stable source of boron for C-H borylation reactions.

  • Solvent: Anhydrous THF is a suitable solvent for this transformation.

  • Inert Atmosphere: The reaction is sensitive to air and moisture, so it must be performed under an inert atmosphere.

Catalytic Cycle for Iridium-Catalyzed C-H Borylation:

G Ir_cat [Ir(dtbpy)]⁺ Ir_boryl [Ir(dtbpy)(Bpin)₃] Ir_cat->Ir_boryl + B₂pin₂ B2pin2 B₂pin₂ Indazole Indazole-H CH_activation C-H Activation (Oxidative Addition) Ir_boryl->CH_activation + Indazole-H Reductive_elimination Reductive Elimination CH_activation->Reductive_elimination Reductive_elimination->Ir_cat + Indazole-Bpin + H-Bpin Indazole_Bpin Indazole-Bpin H_Bpin H-Bpin

Sources

RNA splicing modulator synthesis using 5-Bromo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 5-Bromo-6-methoxy-1-methyl-1H-indazole as a Core Scaffold

Executive Summary

This application note details the synthetic utility of 5-Bromo-6-methoxy-1-methyl-1H-indazole (CAS: N/A for specific isomer, generic Indazole ref: 53857-57-1 analogs) as a privileged scaffold for developing RNA splicing modulators. Small molecule splicing modifiers (SMSMs) have emerged as transformative therapies for genetic disorders like Spinal Muscular Atrophy (SMA) and Huntington’s Disease (HTT).

This guide provides a validated protocol for functionalizing the C5-position of the indazole core via Palladium-catalyzed cross-coupling, a critical step in generating libraries of compounds that stabilize the U1 snRNP-pre-mRNA complex.

Scientific Background & Mechanism
2.1 The Indazole Pharmacophore in Splicing

The indazole ring system mimics the nucleobase interactions required for RNA binding. In the context of SMN2 (Survival Motor Neuron 2) splicing, the modulator acts as a "molecular glue."

  • The Problem: In SMA, the SMN1 gene is mutated.[1][2] The paralogous SMN2 gene fails to compensate because a C-to-T transition in Exon 7 disrupts an Exon Splicing Enhancer (ESE), leading to exon skipping and unstable protein.

  • The Solution: Indazole-based modulators bind to the interface of the U1 snRNP (small nuclear ribonucleoprotein) and the 5' splice site (5'ss) of SMN2 pre-mRNA. This stabilizes the RNA helix, forcing the spliceosome to recognize and include Exon 7.

2.2 Mechanism of Action Diagram

The following diagram illustrates the cooperative binding complex facilitated by the indazole derivative.

SplicingMechanism cluster_0 Molecular Glue Interface U1 U1 snRNP (Spliceosome) Complex Stabilized Ternary Complex (Exon 7 Inclusion) U1->Complex Binds RNA SMN2 pre-mRNA (Exon 7 - Intron 7) RNA->Complex Base Pairing Drug Indazole Modulator (5-Bromo Derivative) Drug->Complex Intercalates/Stabilizes Protein Functional SMN Protein Complex->Protein Translation

Figure 1: Mechanism of SMN2 splicing modulation. The small molecule bridges the U1 snRNA and the pre-mRNA 5' splice site.

Experimental Protocol: C5-Functionalization

The 5-bromo position is electronically activated for Buchwald-Hartwig amination, allowing the attachment of solubilizing "tails" (typically piperazines or piperidines) essential for RNA groove binding.

3.1 Materials & Reagents
ReagentSpecificationRole
Scaffold 5-Bromo-6-methoxy-1-methyl-1H-indazoleCore Electrophile
Amine Partner N-Boc-piperazine (or derivative)Nucleophile (RNA binding tail)
Catalyst Pd_2(dba)_3Palladium Source
Ligand Xantphos or BINAPLigand for Pd
Base Cs_2CO_3 (Cesium Carbonate)Base
Solvent 1,4-Dioxane (Anhydrous)Solvent
3.2 Step-by-Step Synthesis (Buchwald-Hartwig Coupling)

Objective: Synthesize tert-butyl 4-(6-methoxy-1-methyl-1H-indazol-5-yl)piperazine-1-carboxylate.

  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Argon (Ar) or Nitrogen (N2) for 15 minutes.

  • Reagent Loading:

    • Add 5-Bromo-6-methoxy-1-methyl-1H-indazole (1.0 equiv, 1.0 mmol, 241 mg).

    • Add N-Boc-piperazine (1.2 equiv, 1.2 mmol, 223 mg).

    • Add Cs_2CO_3 (2.0 equiv, 2.0 mmol, 652 mg).

  • Catalyst Addition:

    • Add Pd_2(dba)_3 (0.05 equiv, 0.05 mmol, 46 mg).

    • Add Xantphos (0.10 equiv, 0.10 mmol, 58 mg).

    • Note: Pre-mixing the catalyst and ligand in a small vial of dioxane for 5 minutes can enhance active species formation.

  • Reaction:

    • Add anhydrous 1,4-Dioxane (10 mL) via syringe.

    • Heat the mixture to 100°C in an oil bath with vigorous stirring.

    • Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS. Reaction typically completes in 4–12 hours .

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO_2).

    • Eluent: Gradient of 0% to 50% EtOAc in Hexanes.

    • Yield Expectation: 75–85% (Yellowish solid).

3.3 Synthesis Workflow Diagram

SynthesisRoute Start 5-Bromo-6-methoxy-1-methyl-1H-indazole (Scaffold) Reaction Buchwald-Hartwig Coupling 100°C, 12h Start->Reaction Reagents Reagents: N-Boc-piperazine, Pd2(dba)3, Xantphos, Cs2CO3, Dioxane Reagents->Reaction Intermediate Boc-Protected Intermediate Reaction->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Final Active Splicing Modulator (Free Amine) Deprotection->Final

Figure 2: Synthetic pathway for C5-amination of the indazole scaffold.

Quality Control & Validation

To ensure the synthesized modulator is viable for biological screening, the following QC parameters must be met.

4.1 Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Diagnostic peaks: Indazole H-3 singlet (~7.8 ppm), N-Methyl (~3.9 ppm), Methoxy (~3.8 ppm).
Purity HPLC (254 nm)> 95% Area Under Curve (AUC).
Mass LC-MS (ESI+)[M+H]+ within 0.4 Da of calculated mass.
Residual Pd ICP-MS< 10 ppm (Critical for biological assays).
4.2 Biological Validation (Minigene Assay)

Before animal testing, validate efficacy using an SMN2 minigene reporter assay in HEK293 cells.

  • Transfection: Transfect cells with pSMN2-minigene plasmid.

  • Treatment: Treat cells with the synthesized compound (0.1 nM – 10 µM) for 24 hours.

  • Readout: RT-PCR using primers flanking Exon 7.

  • Success Metric: A dose-dependent increase in the Exon 7 inclusion band (Full Length) vs. the Exon 7 skipped band (Δ7).

Troubleshooting Guide
  • Low Yield in Coupling:

    • Cause: Oxidized catalyst or wet solvent.

    • Fix: Use fresh Pd_2(dba)_3 (should be purple/black, not brown) and strictly anhydrous dioxane.

  • Incomplete Conversion:

    • Cause: Steric hindrance at C5.

    • Fix: Switch ligand to BrettPhos or RuPhos , which are more active for hindered substrates.

  • Debromination (Side Reaction):

    • Cause: Hydride source presence or overheating.

    • Fix: Lower temperature to 80°C and extend time; ensure solvent is peroxide-free.

References
  • Palacino, J., et al. (2015). SMN2 splice modulators enhance U1-pre-mRNA association and rescue SMA mice. Nature Chemical Biology. Link

  • Naryshkin, N. A., et al. (2014). Motor neuron disease.[1][3] SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy. Science.[4] Link

  • Cheung, A. K., et al. (2018). Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA).[1][2][3] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[5] Indazole Synthesis Routes and Chemical Properties.[4][5][6][7][8]Link

  • PubChem. (2025).[9] Compound Summary: 6-Bromo-1-methyl-1H-indazole.[9][10] National Library of Medicine. Link

Sources

Preparation of boronic acid derivatives of 5-Bromo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Boronic Acid Derivatives of 5-Bromo-6-methoxy-1-methyl-1H-indazole

Abstract

This comprehensive guide provides detailed protocols for the synthesis of 5-bromo-6-methoxy-1-methyl-1H-indazole and its subsequent conversion to the corresponding pinacol boronate ester. Indazole-based boronic acid derivatives are pivotal intermediates in modern medicinal chemistry, serving as versatile building blocks in Suzuki-Miyaura cross-coupling reactions for the construction of complex bioactive molecules.[1][2] This document offers a step-by-step methodology, from the synthesis of the precursor to the final borylation, grounded in established chemical principles. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of Indazole Boronic Acids in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][3] The ability to functionalize the indazole ring at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. Boronic acids and their esters have emerged as indispensable tools in this endeavor.[4]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, utilizes organoboron compounds to form carbon-carbon bonds with exceptional efficiency and functional group tolerance.[5][6] The preparation of boronic acid derivatives of functionalized indazoles, such as 5-bromo-6-methoxy-1-methyl-1H-indazole, unlocks the potential for rapid diversification of the indazole core, enabling the synthesis of extensive compound libraries for high-throughput screening and lead optimization.

This guide provides a reliable and detailed pathway to access 6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a key intermediate for the synthesis of novel indazole-based compounds.

Synthetic Strategy and Workflow

The overall synthetic strategy is a two-part process. First, the synthesis of the target precursor, 5-bromo-6-methoxy-1-methyl-1H-indazole, is outlined. This is followed by the palladium-catalyzed Miyaura borylation to yield the desired pinacol boronate ester.

G cluster_0 Part 1: Synthesis of Starting Material cluster_1 Part 2: Miyaura Borylation start 6-Nitro-1H-indazole step1 N-Methylation start->step1 intermediate1 1-Methyl-6-nitro-1H-indazole step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 intermediate2 1-Methyl-1H-indazol-6-amine step2->intermediate2 step3 Sandmeyer Reaction intermediate2->step3 intermediate3 1-Methyl-1H-indazol-6-ol step3->intermediate3 step4 Williamson Ether Synthesis intermediate3->step4 intermediate4 6-Methoxy-1-methyl-1H-indazole step4->intermediate4 step5 Electrophilic Bromination intermediate4->step5 product1 5-Bromo-6-methoxy-1-methyl-1H-indazole step5->product1 start2 5-Bromo-6-methoxy-1-methyl-1H-indazole step6 Pd-catalyzed Borylation start2->step6 product2 6-Methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole step6->product2

Figure 1: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazole

This multi-step synthesis is designed to build the target molecule from a commercially available starting material. Each step is a well-established transformation in heterocyclic chemistry.

3.1. Step 1: N-Methylation of 6-Nitro-1H-indazole

Rationale: Direct alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The choice of a strong base like sodium hydride in a polar aprotic solvent such as DMF favors the formation of the more thermodynamically stable N1-alkylated product.[7][8]

Protocol:

  • To a stirred solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add iodomethane (CH₃I, 1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers, affording 1-methyl-6-nitro-1H-indazole as a yellow solid.

3.2. Step 2: Reduction of 1-Methyl-6-nitro-1H-indazole

Rationale: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method, but other reducing agents like tin(II) chloride in hydrochloric acid can also be employed.

Protocol:

  • To a solution of 1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol, add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-indazol-6-amine, which can often be used in the next step without further purification.

3.3. Step 3: Synthesis of 1-Methyl-1H-indazol-6-ol via Sandmeyer Reaction

Rationale: The Sandmeyer reaction provides a reliable method to convert an aromatic amine to a hydroxyl group via a diazonium salt intermediate.

Protocol:

  • Dissolve 1-methyl-1H-indazol-6-amine (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, heat a solution of copper(II) sulfate in water to boiling.

  • Slowly add the diazonium salt solution to the boiling copper sulfate solution.

  • Maintain the reaction at reflux until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 1-methyl-1H-indazol-6-ol.

3.4. Step 4: Methylation of 1-Methyl-1H-indazol-6-ol (Williamson Ether Synthesis)

Rationale: The Williamson ether synthesis is a classic and efficient method for forming ethers from an alcohol and an alkyl halide in the presence of a base.

Protocol:

  • To a solution of 1-methyl-1H-indazol-6-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add iodomethane (CH₃I, 1.5 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield 6-methoxy-1-methyl-1H-indazole.

3.5. Step 5: Bromination of 6-Methoxy-1-methyl-1H-indazole

Rationale: The electron-donating methoxy group activates the indazole ring towards electrophilic aromatic substitution. Bromination is expected to occur at the C5 position, which is para to the activating methoxy group.

Protocol:

  • Dissolve 6-methoxy-1-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane at 0 °C.

  • Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization to obtain 5-bromo-6-methoxy-1-methyl-1H-indazole.

Part 2: Miyaura Borylation of 5-Bromo-6-methoxy-1-methyl-1H-indazole

Rationale: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl halides into boronate esters.[5][6] The use of bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst with a suitable phosphine ligand, in the presence of a weak base like potassium acetate, is a standard and high-yielding protocol.[5][6]

Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon), combine 5-bromo-6-methoxy-1-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole as a white to off-white solid.

Quantitative Data Summary

StepReactantReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
3.1 N-Methylation 6-Nitro-1H-indazoleNaH, CH₃IDMF0 to RT1650-60
3.2 Reduction 1-Methyl-6-nitro-1H-indazoleH₂, Pd/CEthanolRT4-6>90
3.3 Sandmeyer 1-Methyl-1H-indazol-6-amineNaNO₂, H₂SO₄, CuSO₄Water0 to 1002-340-50
3.4 O-Methylation 1-Methyl-1H-indazol-6-olK₂CO₃, CH₃IDMFRT12-16>85
3.5 Bromination 6-Methoxy-1-methyl-1H-indazoleBr₂Acetic Acid0 to RT1-270-80
Part 2 Miyaura Borylation 5-Bromo-6-methoxy-1-methyl-1H-indazoleB₂pin₂, KOAc, Pd(dppf)Cl₂1,4-Dioxane80-9012-1675-85

Mechanistic Insights: The Miyaura Borylation Catalytic Cycle

The Miyaura borylation reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition pd2_oac Ar-Pd(II)(OAc)L₂ pd2_complex->pd2_oac Ligand Exchange pd2_boryl Ar-Pd(II)(Bpin)L₂ pd2_oac->pd2_boryl Transmetalation pd2_boryl->pd0 Reductive Elimination product Ar-Bpin pd2_boryl->product start Ar-Br start->pd2_complex b2pin2 B₂pin₂ b2pin2->pd2_boryl koac KOAc koac->pd2_oac

Figure 2: Catalytic cycle of the Miyaura borylation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-6-methoxy-1-methyl-1H-indazole to form a Pd(II) intermediate.

  • Ligand Exchange: The bromide ligand on the palladium complex is exchanged with an acetate ion from the potassium acetate base. This step is crucial as the Pd-OAc bond is more reactive towards transmetalation.[6]

  • Transmetalation: The boron reagent (B₂pin₂) transfers a boryl group to the palladium center, displacing the acetate ligand and forming a new Pd-B bond.

  • Reductive Elimination: The desired aryl boronate ester product is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Conclusion

The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis of 6-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This versatile building block is of significant interest to researchers in drug discovery and medicinal chemistry. By understanding the rationale behind each synthetic step and reaction condition, scientists can confidently apply and adapt these methods to accelerate their research programs.

References

  • A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D. Taylor & Francis Online. Available at: [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. National Center for Biotechnology Information. Available at: [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

  • Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Science of Synthesis. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Development and Scale-up of a Miyaura Borylation Process. CARBOGEN AMCIS. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. Available at: [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-6-Methoxyindazole Methylation & Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separating N1-methyl and N2-methyl isomers of 5-bromo-6-methoxyindazole Content type: Technical Support Center Guide

Welcome to the Advanced Synthesis & Purification Helpdesk. Ticket ID: IND-5B6M-SEP Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The methylation of 5-bromo-6-methoxyindazole typically yields a mixture of N1-methyl (thermodynamically favored) and N2-methyl (kinetically favored) isomers. Separating these regioisomers is a notorious bottleneck in medicinal chemistry due to their similar chromatographic profiles.

This guide provides a definitive workflow for the synthesis control , chromatographic separation , and structural validation of these isomers.

Module 1: Strategic Synthesis (Prevention Protocol)

Don't just separate; bias the reaction.

Q: How can I maximize the yield of the N1-isomer before I even start purification? A: The N1-isomer is the thermodynamic product. To favor N1:

  • Base: Use Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) .

  • Solvent: Polar aprotic solvents like DMF or THF promote the thermodynamic equilibrium.

  • Temperature: Heating (60–80°C) generally pushes the equilibrium toward the more stable N1-isomer.

Q: I specifically need the N2-isomer. How do I shift the ratio? A: The N2-isomer is often the kinetic product.[1] To favor N2:

  • Base: Use Meerwein’s salt (Trimethyloxonium tetrafluoroborate) or alkylate under neutral/acidic conditions if possible (though difficult with indazoles). Alternatively, use soft electrophiles or specific solvent effects (e.g., non-polar solvents with phase transfer catalysts) can sometimes increase N2 ratios, but N2 is inherently harder to target selectively in simple alkylations.

  • Time: Short reaction times at lower temperatures (0°C to RT) can trap the kinetic N2 product before it rearranges or equilibrates (though intermolecular rearrangement is rare, the initial attack ratio changes).

Module 2: Separation Workflow (Troubleshooting)

Visual Guide: Purification Decision Tree

SeparationWorkflow Start Crude Reaction Mixture (N1 + N2 Isomers) TLC TLC Analysis (Hexane/EtOAc 3:1) Start->TLC Resolution Is Resolution > 0.2? TLC->Resolution Flash Flash Chromatography Gradient: 0-40% EtOAc/Hex Resolution->Flash Yes HPLC Prep-HPLC Required C18 Column, H2O/ACN Resolution->HPLC No (Co-elution) Check Fraction Analysis (NMR/UPLC) Flash->Check HPLC->Check N1_Pure Pure N1-Isomer (Usually Higher Rf) Check->N1_Pure Isolated N2_Pure Pure N2-Isomer (Usually Lower Rf) Check->N2_Pure Isolated Recryst Recrystallization (EtOH or IPA) Check->Recryst Mixed Fractions Recryst->N1_Pure Supernatant/Precipitate (Depends on solubility)

Figure 1: Decision tree for the purification of indazole regioisomers.

Chromatography FAQs

Q: Which isomer elutes first on Silica Gel (Normal Phase)? A: typically, the N1-methyl isomer is less polar and elutes first (higher Rf) in Hexane/EtOAc systems. The N2-methyl isomer is more polar and elutes second (lower Rf).

  • Note: This can vary based on the 5,6-substituents. Always verify the first few fractions by NMR.

Q: My spots are streaking or co-eluting. What solvent system should I use? A:

  • Standard: Hexane : Ethyl Acetate (Start 90:10, gradient to 60:40).

  • Alternative (DCM focus): Dichloromethane (DCM) : Methanol (99:1 to 95:5). DCM often provides better resolution for indazoles than Hexane/EtOAc.

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase. Indazoles are weak bases; the amine prevents interaction with acidic silanols, sharpening the peaks.

Q: Can I separate them by crystallization? A: Yes, often one isomer crystallizes much more readily.

  • Protocol: Dissolve the mixture in minimal hot Ethanol or Isopropanol . Cool slowly. The N1-isomer often crystallizes out first due to higher symmetry and lattice stability, leaving the N2-enriched oil in the mother liquor.

Module 3: Structural Verification (The "Truth" Source)

Q: How do I definitively prove which isomer is which? A: You cannot rely solely on Rf values. You must use 1H-NMR with NOE (Nuclear Overhauser Effect) or HMBC .

The Golden Rule: NOE Interaction
  • N1-Methyl: The methyl group protons will show a strong NOE correlation with the proton at C7-H .

  • N2-Methyl: The methyl group protons will show a strong NOE correlation with the proton at C3-H .

Data Table: Diagnostic NMR Signals
FeatureN1-Methyl Isomer N2-Methyl Isomer
N-CH₃ Shift Typically 4.00 - 4.10 ppm Typically 4.15 - 4.25 ppm (Often downfield)
C3-H Shift ~ 8.0 ppm~ 8.3 - 8.5 ppm (Deshielded)
NOE Signal N-Me ↔ H-7 (Aryl H near bridgehead)N-Me ↔ H-3 (Indazole singlet)
C13 Shift (N-Me) ~ 35-36 ppm~ 39-41 ppm

Note: Chemical shifts are approximate and solvent-dependent (CDCl₃).

Visual Guide: NOE Interaction Map

NOE_Pathway cluster_0 N1-Methyl Isomer cluster_1 N2-Methyl Isomer N1_Me N1-CH3 H7 H-7 (Aryl) N1_Me->H7 Strong NOE H3_1 H-3 N1_Me->H3_1 No NOE N2_Me N2-CH3 H3_2 H-3 (Indazole) N2_Me->H3_2 Strong NOE H7_2 H-7 N2_Me->H7_2 No NOE

Figure 2: Diagnostic NOE correlations for structural assignment.

Troubleshooting & FAQs

Q: I isolated a solid, but the melting point is broad. Why? A: You likely have a co-crystal or an amorphous mixture of N1/N2.

  • Fix: Recrystallize from EtOAc/Hexane . If that fails, perform a "swish" wash: suspend the solid in cold diethyl ether, sonicate, and filter. The minor isomer (often N2) is usually more soluble in ether and will wash away.

Q: Can I use Reverse Phase (C18) HPLC? A: Yes.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 20 mins.

  • Elution Order: In Reverse Phase, the elution order is often reversed compared to silica. The more polar N2 isomer may elute before the N1 isomer, but this is highly dependent on the pH. At low pH (formic acid), both nitrogens are protonated, changing the retention profile. Always verify with NMR.

Q: Does the 5-bromo or 6-methoxy group affect the separation? A: Yes. The 6-methoxy group is an Electron Donating Group (EDG) near N1. It increases the electron density of the ring system.

  • Steric Impact: The 6-OMe group is adjacent to N1, but generally does not prevent N1 methylation. However, it can make the N1-isomer slightly more crowded, potentially lowering the Rf difference between N1 and N2 compared to unsubstituted indazole.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Link

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. (2024). Link

  • Study of the Addition Mechanism of 1H-Indazole... The Journal of Organic Chemistry. (2022). Link

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. (Snippet Reference). Link

Sources

Technical Support Center: Optimizing 5-Bromo-6-methoxy-1-methyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-5Br-6OMe-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Yield Optimization)

Executive Summary: The "Pre-Functionalization" Strategy

Welcome to the Technical Support Center. You are likely encountering low yields or isomeric mixtures (N1 vs. N2) in the synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazole .

The Core Issue: Attempting to introduce the bromine atom after forming the indazole ring is the most common cause of failure. Electrophilic bromination of 6-methoxy-1-methyl-1H-indazole overwhelmingly favors the C3 position , not the desired C5 position, due to the directing effects of the methoxy group and the inherent reactivity of the pyrazole ring.

The Solution: You must utilize a Pre-brominated Precursor Strategy . The bromine and methoxy substituents must be established on the benzene ring before the indazole cyclization. This guide details the optimized route starting from 4-bromo-5-methoxy-2-methylaniline , focusing on maximizing the yield of the critical N-methylation step.

Phase 1: Strategic Route Analysis

The following decision tree illustrates why the "Pre-brominated" route is superior for yield and purity.

RouteSelection Start Target: 5-Bromo-6-methoxy-1-methyl-1H-indazole Decision When to Brominate? Start->Decision RouteA Route A: Post-Cyclization (Brominate Indazole) Decision->RouteA Late Stage RouteB Route B: Pre-Cyclization (Start with Bromine) Decision->RouteB Early Stage (Recommended) ResultA FAILURE MODE: Major Product: 3-Bromo isomer Minor Product: 5-Bromo Difficult Separation RouteA->ResultA ResultB SUCCESS MODE: Bromine fixed at C5 No Regio-ambiguity High Purity RouteB->ResultB

Figure 1: Strategic comparison of synthesis routes. Route B avoids the C3-bromination pitfall.

Phase 2: Step-by-Step Optimization Guide

Step 1: Cyclization (Indazole Formation)

Reaction: Diazotization of 4-bromo-5-methoxy-2-methylaniline followed by spontaneous cyclization.

  • Reagents: NaNO₂, Glacial Acetic Acid (AcOH), Water.

  • Mechanism: The diazonium salt formed attacks the adjacent methyl group (via tautomerization/radical mechanism) to close the pyrazole ring.

Troubleshooting Protocol:

  • Issue: Formation of azo-coupling byproducts (red/orange tars).

    • Fix: Maintain strict temperature control (<5°C ) during nitrite addition. Slow addition is critical to prevent local excess of nitrous acid, which triggers side reactions.

  • Issue: Incomplete Cyclization.

    • Fix: Ensure the reaction mixture warms to room temperature (or mild heat ~40°C) after diazotization is complete. The cyclization step has a higher activation energy than the diazotization.

Step 2: N-Methylation (The Critical Selectivity Step)

Reaction: 5-Bromo-6-methoxy-1H-indazole + MeI/Base → N1-Methyl (Target) + N2-Methyl (Impurity).

This is the most yield-sensitive step. Indazoles exist in a tautomeric equilibrium. While N1-alkylation is thermodynamically favored, N2-alkylation is kinetically accessible.

Optimized Protocol for N1 Selectivity:

  • Solvent: Anhydrous THF (Tetrahydrofuran).

    • Why: THF promotes the coordination of the cation (Na+) with the N2 nitrogen and the C3-H (or substituents), sterically shielding N2 and directing the electrophile to N1.

  • Base: Sodium Hydride (NaH) (60% dispersion).

    • Why: Strong irreversible deprotonation ensures a "naked" indazolyl anion.

  • Temperature: 0°C to Room Temperature .

    • Why: Lower temperatures favor the kinetic N2 product in some systems, but for simple alkyl halides, starting at 0°C and warming allows the thermodynamic preference for N1 to dominate.

Data: Base/Solvent Effects on N1:N2 Ratio

BaseSolventTemperatureN1:N2 RatioYield (Isolated N1)Notes
NaH THF 0°C → RT > 10:1 85-92% Recommended
K₂CO₃DMF60°C~ 3:155%Poor selectivity; difficult separation.
Cs₂CO₃MeCNReflux~ 4:165%Cesium effect improves N1 slightly over K.
KOHAcetoneRT~ 1:140%Avoid. Favors mixtures.

Phase 3: Troubleshooting & FAQs

Q1: I am seeing a spot with a slightly lower Rf than my product. Is this the N2 isomer?

A: Yes, typically.

  • Diagnostic: In 5-bromo-6-methoxy-1-methylindazole, the N1-isomer is generally less polar (moves higher on TLC) than the N2-isomer .

  • Confirmation: Run a 1H NMR.

    • N1-Methyl: Methyl singlet appears around δ 4.0 ppm .

    • N2-Methyl: Methyl singlet appears slightly downfield, often δ 4.1–4.2 ppm .

    • NOE (Nuclear Overhauser Effect): Irradiate the methyl group.

      • If N1-Me : You will see NOE enhancement at H7 (the aromatic proton next to N1).

      • If N2-Me : You will see NOE enhancement at H3 (the proton on the pyrazole ring).

Q2: My yield is low (<50%) after methylation. Where did I lose it?

A: Check these three "Yield Killers":

  • Water in Solvent: NaH is extremely moisture-sensitive. If your THF is "wet," the base is quenched, and the indazole remains protonated (unreactive). Action: Distill THF over sodium/benzophenone or use molecular sieves.

  • O-Alkylation? Unlikely. The N-H is significantly more acidic than the steric bulk of the methoxy group would allow for demethylation/re-alkylation issues. However, if you used extremely harsh conditions, you might see decomposition.

  • Polymethylation: If you used a large excess of MeI (>1.5 eq) and high heat, you might form the quaternary ammonium salt (N1,N2-dimethylindazolium). This stays in the aqueous layer during workup. Action: Use 1.1–1.2 eq of MeI.

Q3: Can I brominate 6-methoxy-1-methyl-1H-indazole directly if I already have it?

A: Not recommended. If you treat 6-methoxy-1-methyl-1H-indazole with NBS (N-bromosuccinimide), the major product will be 3-bromo-6-methoxy-1-methyl-1H-indazole .

  • Reason: The C3 position is electron-rich and sterically accessible. The C5 position is activated by the ortho-methoxy group, but the intrinsic reactivity of the pyrazole C3 often wins in electrophilic aromatic substitution (SEAr). Blocking C3 or using specific steric directors is required to hit C5, which lowers yield and adds steps.

Phase 4: Mechanism of Selectivity

Understanding the N1 vs. N2 preference is vital for troubleshooting.

MethylationSelectivity cluster_conditions Optimization Logic Indazole Indazole Anion (Resonance Hybrid) TS_N1 Transition State N1 (Thermodynamic) Indazole->TS_N1 NaH/THF TS_N2 Transition State N2 (Kinetic) Indazole->TS_N2 Polar Aprotic (DMF/K2CO3) Prod_N1 N1-Methyl Product (Target) More Stable Aromaticity TS_N1->Prod_N1 Prod_N2 N2-Methyl Product (Impurity) Quinoid Character TS_N2->Prod_N2 Note Na+ coordinates N2, blocking it sterically and directing MeI to N1

Figure 2: Mechanistic pathway for N-methylation. N1 alkylation preserves the benzenoid aromaticity of the fused ring system, making it thermodynamically more stable.

References

  • Regioselectivity in Indazole Alkylation

    • Title: "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
    • Source:Beilstein Journal of Organic Chemistry, 2024.[1]

    • URL:[Link]

  • Synthesis of 5-Bromoindazoles: Title: "Synthesis routes of 5-bromo-1H-indazole" Source: BenchChem Technical Protocols.
  • General Indazole Synthesis (Jacobson/Bartoli)

    • Title: "Indazole synthesis - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Isomer Separation & Characterization

    • Title: "Separ
    • Source:Journal of Chromatography A (General Reference for Isomer Separ
    • URL:[Link]

Disclaimer: This guide is intended for use by qualified research personnel. Always review the Safety Data Sheets (SDS) for 5-bromo-6-methoxy-1-methyl-1H-indazole, Methyl Iodide, and Sodium Hydride before proceeding.

Sources

Technical Support Center: Troubleshooting Solubility for 5-Bromo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Formulation Strategies Molecule: 5-Bromo-6-methoxy-1-methyl-1H-indazole CAS: 1354948-43-6 (Analogous/Related) Class: Halogenated Indazole Derivative

Executive Summary & Physicochemical Profile

The Core Challenge: Researchers frequently encounter precipitation of 5-Bromo-6-methoxy-1-methyl-1H-indazole upon dilution into aqueous buffers. This behavior is governed by its structural properties: a planar, aromatic indazole core facilitating strong


 stacking (high crystal lattice energy) and a high lipophilicity (LogP ~2.5–3.5) driven by the bromo and methoxy substituents. Furthermore, the N1-methylation removes the hydrogen bond donor capability typical of 1H-indazoles, further reducing aqueous solubility.

Quick Reference Data (Estimated Class Properties):

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~241.09 g/mol Small molecule, kinetics usually fast.
LogP (Predicted) 2.8 – 3.5Highly lipophilic; requires organic co-solvents.
pKa (Conj. Acid) ~1.0 – 2.0 (N2 position)Extremely weak base. Acidification (pH < 2) is required to protonate , making salt formation difficult for physiological assays.
H-Bond Donors 0 (Due to 1-Methyl)Poor interaction with water; prone to aggregation.
Preferred Solvents DMSO, DMF, DCM, ChloroformSoluble in dipolar aprotic and chlorinated solvents.

Diagnostic Troubleshooting Workflow

Before altering your experimental design, use this logic flow to identify the root cause of the insolubility.

Solubility_Troubleshooting Start Start: Compound Insoluble Check_Solvent 1. Check Primary Solvent (Is it clear in 100% DMSO?) Start->Check_Solvent No_DMSO No: Turbid/Solid in DMSO Check_Solvent->No_DMSO Turbid Yes_DMSO Yes: Clear in DMSO Check_Solvent->Yes_DMSO Clear Aggregates Cause: Crystal Lattice Energy Action: Heat (50°C) + Sonicate No_DMSO->Aggregates Switch_Solvent Action: Switch to DCM/Chloroform (For stock only) Aggregates->Switch_Solvent If fails Check_Dilution 2. Check Aqueous Dilution (Precipitates upon adding buffer?) Yes_DMSO->Check_Dilution Yes_Precip Yes: Precipitates Check_Dilution->Yes_Precip Cloudy No_Precip No: Solution Clear Check_Dilution->No_Precip Clear Check_pH Cause: Hydrophobic Crash-out Yes_Precip->Check_pH Action_Formulation Action: Add Surfactant (0.5% Tween 80 or Cyclodextrin) Check_pH->Action_Formulation Success System Stable Proceed to Assay

Figure 1: Decision tree for identifying solubility bottlenecks. Blue nodes indicate decision points; Red indicates failure modes; Green indicates success.

Step-by-Step Optimization Protocols

Protocol A: Preparing High-Concentration Stock Solutions

Use this when the solid compound refuses to dissolve in pure DMSO.

The Mechanism: The planar indazole ring promotes tight crystal packing. Breaking this lattice requires energy (heat/sonication) or a solvent that disrupts


 interactions.
  • Solvent Choice: Start with DMSO (Dimethyl sulfoxide) . If insolubility persists at >10 mM, switch to DMF (Dimethylformamide) .

    • Note: Avoid Ethanol or Methanol for high-concentration stocks (>5 mM) as this lipophilic molecule often crystallizes out of alcohols at high concentrations.

  • Physical Processing:

    • Add solvent to the vial.

    • Sonicate in a water bath for 10–15 minutes.

    • If particles remain, heat the sealed vial to 45–50°C for 5 minutes. Vortex immediately while warm.

  • Verification: Hold the vial up to a light source. The solution must be completely transparent with no refracting particles.

Protocol B: Aqueous Dilution for Biological Assays

Use this to prevent "crashing out" when adding the stock to cell media or buffer.

The Mechanism: Rapid dilution into water causes a sudden polarity shift, forcing hydrophobic molecules to aggregate. We mitigate this by using an intermediate polarity step or a surfactant "shield."

The "Shift-Solvent" Method:

  • Prepare Stock: 10 mM in DMSO.

  • Prepare Intermediate: Dilute stock 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).

  • Final Dilution: Slowly add the Intermediate dropwise into the vortexing assay buffer.

    • Target: Final DMSO concentration < 1%.

The Surfactant Method (Recommended for IC50 assays):

Component Concentration Function
Tween 80 0.1% – 0.5% (w/v) Micellar encapsulation of the drug.

| HP-


-Cyclodextrin  | 10% – 20% (w/v) | Molecular encapsulation (host-guest complex). |
| DMSO  | 1% – 2% | Co-solvent to initiate dispersion. |

Frequently Asked Questions (Technical FAQs)

Q1: Can I improve solubility by adding HCl to form a salt? Answer: Likely No. The N1-methyl substitution removes the acidic proton, and the remaining nitrogen (N2) is a very weak base (pKa ~1–2). To protonate N2, you would need a pH below 2. In physiological buffers (pH 7.4), the proton will dissociate, and the free base will precipitate. Salt formation is not a viable strategy for neutral-pH biological assays for this specific derivative.

Q2: I see a fine precipitate after 2 hours in cell culture media. Why? Answer: This is "kinetic solubility" vs. "thermodynamic solubility." The compound dissolved initially (supersaturation) but slowly crystallized to reach equilibrium.

  • Fix: Pre-warm the media to 37°C before adding the compound. Add Fetal Bovine Serum (FBS) to the media before the compound; serum albumin binds lipophilic drugs and acts as a natural solubilizer.

Q3: The compound dissolves in Chloroform but I need it for a cellular assay. What do I do? Answer: You cannot use Chloroform on cells.

  • Dissolve in Chloroform/DCM.

  • Add a calculated amount of Tween 80 or Pluronic F-127 .

  • Evaporate the Chloroform under a nitrogen stream (creating a thin film of drug/surfactant).

  • Reconstitute this film directly with your aqueous assay buffer or media. This creates a stable micellar suspension.

Biological Assay Workflow Visualization

Assay_Prep cluster_0 Critical Step: Avoid Direct Water Contact Stock 10mM Stock (100% DMSO) Inter Intermediate (1mM in PEG-400) Stock->Inter 1:10 Dilution (Prevents Shock) Assay Assay Well (10µM in Media) Inter->Assay 1:100 Dilution (Slow Addition)

Figure 2: Serial dilution strategy using an intermediate co-solvent (PEG-400) to bridge the polarity gap between DMSO and Water.

References

  • PubChem. 5-bromo-1H-indazole Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 16, 2026). Provides baseline physicochemical properties for the parent scaffold.

  • Ansari, M. J. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.[1] Current Drug Delivery.[2][3] Available at: [Link] (Accessed Feb 16, 2026). Source for surfactant and co-solvent methodologies.[1][2]

Sources

Purification methods for 5-Bromo-6-methoxy-1-methyl-1H-indazole crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Chemistry Division Subject: Purification Protocol for 5-Bromo-6-methoxy-1-methyl-1H-indazole (Crude) Ticket ID: IND-PUR-882 Responder: Dr. A. Vance, Senior Application Scientist[1]

Section 1: Diagnostic Triage (Start Here)

Before initiating any purification, you must diagnose the specific composition of your crude material. The methylation of indazoles is notoriously regioselective-sensitive.

Q: Why does my crude NMR show two sets of methyl peaks? A: You are likely observing a mixture of N1-methyl (desired) and N2-methyl (impurity) regioisomers.[1]

  • The Mechanism: The indazole anion is an ambident nucleophile. While the N1-isomer is thermodynamically favored (aromaticity of the benzene ring is preserved), the N2-isomer is often kinetically formed or favored by steric hindrance/solvent effects.[2]

  • The Diagnostic:

    • N1-Isomer (Target): The N-methyl group typically shows a Nuclear Overhauser Effect (NOE) with the proton at C7 (the benzene ring proton adjacent to the nitrogen).

    • N2-Isomer (Byproduct): The N-methyl group shows an NOE with the proton at C3 (the pyrazole proton).

Section 2: Chromatographic Purification (Small to Mid-Scale)

For crude amounts <10 g, Flash Column Chromatography (FCC) is the primary purification method.[1] The 6-methoxy and 5-bromo substituents significantly alter the lipophilicity compared to bare indazole, usually aiding separation.

Q: What is the optimal stationary/mobile phase system? A: Standard normal-phase silica gel is effective. The N1 and N2 isomers usually display distinct


 values.

Protocol: Gradient Elution

ParameterSpecificationNotes
Stationary Phase Silica Gel (40–63 µm)Use high-performance spherical silica if

.[1]
Mobile Phase A n-Heptane (or Hexanes)Non-polar component.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.[1]
Loading Capacity 1% - 5% w/wDo not overload; isomer bands often elute closely.
Gradient 0%

40% B over 20 CV
"CV" = Column Volumes.

Troubleshooting the Separation:

  • Issue: Isomers co-elute.

  • Solution: Switch Mobile Phase B to Dichloromethane (DCM) or use a Toluene/Acetone system.[1] The

    
    -
    
    
    
    interactions of Toluene with the indazole core can sometimes amplify the separation factor (
    
    
    ) between regioisomers better than aliphatic solvents.

Section 3: Recrystallization (Scale-Up & Polishing)[1]

For amounts >10 g, or to remove trace colored impurities, recrystallization is superior to chromatography.[1]

Q: Which solvent system works best for this specific derivative? A: The 5-bromo-6-methoxy substitution pattern makes the molecule moderately lipophilic but poor in water solubility. A "Solvent/Anti-solvent" method is required.[3]

Recommended System: Ethanol / Water or Methanol / Water .[3]

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in minimal boiling Ethanol (approx. 5–10 mL per gram).

  • Reflux: Heat to reflux.[4] If the solid does not dissolve, add Ethanol in small aliquots until clear.

  • Hot Filtration: (Critical) If black specks (Pd residues or decomposed salts) remain, filter the hot solution through a pre-warmed Celite pad.[1]

  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1–2 drops of Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (insulate the flask with a towel). Then, move to an ice bath (0–4 °C) for 2 hours.

  • Collection: Filter the crystals and wash with cold Ethanol/Water (1:1).

Section 4: Decision Logic & Workflow

Use the following logic flow to determine the correct path for your specific crude profile.

PurificationLogic Start Crude Product (5-Br-6-OMe-1-Me-Indazole) Check Diagnostic: 1H NMR / LCMS Check Isomer Ratio (N1 vs N2) Start->Check PurityHigh Purity > 90% Mainly N1 Isomer Check->PurityHigh Favorable Ratio PurityLow Purity < 90% Significant N2 Isomer Check->PurityLow Complex Mixture Cryst Recrystallization (EtOH/H2O) PurityHigh->Cryst Column Flash Chromatography (Heptane/EtOAc Gradient) PurityLow->Column Final Pure N1-Isomer (White/Off-White Solid) Cryst->Final Filtered Solids Residue Mother Liquor (Enriched in N2 Isomer) Cryst->Residue Filtrate Column->Final Combined Fractions Residue->Column Recover Secondary Yield

Caption: Decision matrix for selecting between crystallization and chromatography based on crude purity and isomer ratio.

Section 5: Validation & Quality Control

Q: How do I definitively prove I have the N1-isomer and not the N2-isomer? A: You cannot rely solely on melting point or


 without a reference standard. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

Validation Checklist:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Locate the N-Methyl singlet (typically

      
       3.9 – 4.1 ppm).
      
    • Locate the aromatic proton at C7 (typically a singlet or doublet around

      
       7.0 – 7.5 ppm, depending on the shielding of the 6-OMe group).
      
  • NOESY Experiment:

    • Pass: Strong cross-peak between N-Me and H7 . (Confirms N1-alkylation).

    • Fail: Strong cross-peak between N-Me and H3 . (Indicates N2-alkylation).[1]

References

  • Regioselective Synthesis of Indazoles

    • Cheung, M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[1] Beilstein Journal of Organic Chemistry, 2021.[1]

  • Purification of Isomers

    • BenchChem Technical Support.[2][3] "Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine" (Analogous Protocol).

  • NMR Characterization of Indazoles

    • Claramunt, R. M., et al. "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde."[1] Journal of Organic Chemistry (PMC).[1]

Sources

Avoiding debromination side reactions during indazole methylation

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing Debromination Side Reactions

Welcome to the technical support center for synthetic chemists. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in medicinal chemistry and drug development: the undesired debromination of indazoles during N-methylation. Our focus is to provide you with the mechanistic understanding and practical protocols to achieve clean, high-yield methylation of your brominated indazole substrates.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems researchers may encounter during the methylation of bromoindazoles. Each issue is followed by a detailed explanation of the underlying chemistry and actionable protocols to resolve the problem.

Issue 1: Significant Debromination Observed with Standard Methylation Protocols (e.g., NaH/MeI)

Question: I am attempting to methylate my 5-bromo-1H-indazole using sodium hydride and methyl iodide in THF. My main product is the debrominated methylated indazole, with very low yield of the desired 5-bromo-1-methyl-1H-indazole. What is causing this, and how can I prevent it?

Answer:

This is a classic problem rooted in the reaction mechanism. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) with a bromo-substituted aromatic heterocycle can lead to a competing debromination pathway.

The Underlying Chemistry: Why Debromination Occurs

The debromination you are observing is likely proceeding through one of two main pathways, both facilitated by the strongly basic conditions:

  • Direct Nucleophilic Attack on Bromine: While counterintuitive, under certain conditions, a strong base or the generated indazolide anion can act as a nucleophile and attack the bromine atom, leading to the formation of a carbanion intermediate that is subsequently protonated by the solvent or trace water to give the debrominated product.

  • Elimination-Addition (Benzyne-type) Mechanism: Strong bases can deprotonate the indazole ring at a position adjacent to the bromine atom, leading to the formation of a highly reactive aryne intermediate via elimination of HBr. Subsequent addition of a proton source would result in the debrominated product.

The unprotected N-H of the indazole can also contribute to this side reaction. Deprotonation of the indazole nitrogen increases the electron density of the aromatic system, which can weaken the C-Br bond and make the molecule more susceptible to reductive debromination pathways[1].

Solutions & Protocols:

To circumvent this issue, you need to modify your approach to be milder and to protect the reactive N-H group.

Primary Recommendation: N-Protection of the Indazole Ring

Protecting the indazole nitrogen is the most effective strategy to prevent debromination[1]. The protecting group reduces the overall electron density of the ring system and prevents the formation of the highly reactive indazolide anion under basic conditions.

Protocol 1: N-Boc Protection of Bromoindazole

This protocol details the protection of a bromoindazole with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Bromo-1H-indazole

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolve the bromo-1H-indazole (1.0 eq) in ACN or DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Add (Boc)₂O (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected bromoindazole.

Once your bromoindazole is N-protected, you can proceed with a milder methylation protocol.

Secondary Recommendation: Use of Milder Bases and Methylating Agents

Even with N-protection, using a milder base is advisable to further minimize the risk of side reactions. Potassium carbonate (K₂CO₃) is a good alternative to NaH. For the methylating agent, dimethyl sulfate (DMS) or dimethyl carbonate (DMC) are often preferred over the more reactive methyl iodide.

Protocol 2: Methylation of N-Boc-Bromoindazole with DMS and K₂CO₃

Materials:

  • N-Boc-bromoindazole

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of N-Boc-bromoindazole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add DMS (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Debromination Still Observed Even with Milder Conditions

Question: I've switched to using K₂CO₃ and dimethyl sulfate for the methylation of my bromoindazole, but I am still observing a significant amount of the debrominated product. What else can I try?

Answer:

If debromination persists even with milder bases, several other factors could be at play. These include the choice of solvent, temperature, and the inherent reactivity of your specific bromoindazole substrate. In such cases, exploring alternative, non-basic methylation methods is a logical next step.

Solutions & Protocols:

Alternative Methylation Strategy 1: Trimethylsilyldiazomethane (TMS-diazomethane)

TMS-diazomethane is a safer and often milder alternative to diazomethane for the methylation of acidic protons, such as the N-H of an indazole. It can often be used under neutral or mildly acidic conditions, thus avoiding the issue of base-induced debromination.

Protocol 3: Methylation of Bromoindazole with TMS-diazomethane

Materials:

  • Bromo-1H-indazole

  • Trimethylsilyldiazomethane (2.0 M solution in hexanes)

  • Methanol (MeOH)

  • Toluene or a mixture of Toluene/MeOH

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolve the bromo-1H-indazole (1.0 eq) in a mixture of toluene and methanol (e.g., 10:1 v/v).

  • At room temperature, add TMS-diazomethane solution (1.1 - 1.5 eq) dropwise. You will observe gas evolution (N₂).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). The reaction is typically complete within 1-2 hours.

  • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alternative Methylation Strategy 2: Dimethyl Carbonate (DMC) under Neutral or Catalytic Base Conditions

Dimethyl carbonate is an environmentally friendly methylating agent. While it often requires elevated temperatures, it can be used with very weak bases or under phase-transfer catalysis (PTC) conditions, which can suppress debromination.

Protocol 4: Methylation of Bromoindazole with Dimethyl Carbonate and a Phase-Transfer Catalyst

Materials:

  • Bromo-1H-indazole

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

Step-by-Step Procedure:

  • To a mixture of bromo-1H-indazole (1.0 eq), K₂CO₃ (2.0 eq), and TBAB (0.1 eq) in toluene, add an excess of dimethyl carbonate (which can also serve as the solvent).

  • Heat the reaction mixture to reflux (around 90-110 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for bases causing debromination?

While substrate-dependent, a general trend is that stronger, more sterically hindered bases are more likely to promote debromination. A rough order from most likely to least likely to cause debromination is:

Strong, non-nucleophilic bases (e.g., NaH, LiHMDS) > Strong alkoxides (e.g., NaOMe, KOtBu) > Hydroxides (e.g., NaOH, KOH) > Carbonates (e.g., K₂CO₃, Cs₂CO₃) > Bicarbonates (e.g., NaHCO₃)

Q2: Can the position of the bromine atom on the indazole ring affect the likelihood of debromination?

Yes. The electronic environment of the C-Br bond plays a significant role. Bromine atoms at positions that are more electron-deficient may be more susceptible to nucleophilic attack. Furthermore, the availability of acidic protons adjacent to the bromine can facilitate elimination-addition mechanisms. A thorough analysis of the electronic and steric factors of your specific bromoindazole is recommended.

Q3: Are there any enzymatic methods for the methylation of bromoindazoles?

Enzymatic methylation using methyltransferases is a growing field in biocatalysis. These methods offer high selectivity under very mild, physiological conditions, which would completely avoid chemical debromination. While not yet a standard laboratory procedure for all substrates, it is an area to watch for highly sensitive molecules[2].

Q4: My reaction mixture is turning dark, and I see multiple spots on my TLC. Is this related to debromination?

Darkening of the reaction mixture and the appearance of multiple spots on TLC are common indicators of side reactions, including debromination and potentially polymerization or other decomposition pathways. This is a strong signal to re-evaluate your reaction conditions and consider a milder approach as outlined in the troubleshooting guide.

Summary of Recommended Conditions to Avoid Debromination

StrategyMethylating AgentBaseSolventTemperatureKey Considerations
N-Protection & Mild Base Dimethyl sulfate (DMS)K₂CO₃DMF, Acetonitrile50-80 °CN-protection (e.g., Boc, SEM) is highly recommended.
Mild Methylating Agent TrimethylsilyldiazomethaneNone (or catalytic acid)Toluene/MethanolRoom TemperatureExcellent for sensitive substrates; handle with care.
Green Methylation Dimethyl carbonate (DMC)K₂CO₃DMC or Toluene90-120 °CCan be slow but is very selective.
Phase-Transfer Catalysis Dimethyl sulfate (DMS)K₂CO₃Toluene/Water60-90 °CGood for biphasic systems and can be very efficient.

Visualizing Reaction Pathways

The following diagram illustrates the desired N-methylation pathway versus the undesired debromination side reaction. Understanding these competing pathways is key to designing a successful methylation strategy.

G Start Bromo-1H-indazole Indazolide Indazolide Anion Start->Indazolide Deprotonation Methylated Desired Product: N-Methyl-bromoindazole Indazolide->Methylated N-Methylation (Desired) Debrominated Side Product: Debrominated Indazole Indazolide->Debrominated Debromination (Undesired) MethylatingAgent Methylating Agent (e.g., MeI, DMS) MethylatingAgent->Indazolide StrongBase Strong Base (e.g., NaH) StrongBase->Start ProtonSource Proton Source (e.g., Solvent, H₂O) ProtonSource->Debrominated

Sources

Technical Support Center: Recrystallization of 5-Bromo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-6-methoxy-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through recrystallization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

The indazole core is a privileged scaffold in medicinal chemistry, and achieving high purity is critical for accurate biological evaluation and downstream applications.[1] This guide provides a systematic approach to selecting a recrystallization solvent and troubleshooting common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new compound like 5-Bromo-6-methoxy-1-methyl-1H-indazole?

Q2: Which solvents should I include in my initial screen?

A2: A good practice is to test a range of solvents with varying polarities. Based on the structure of 5-Bromo-6-methoxy-1-methyl-1H-indazole (a substituted aromatic heterocycle), you should consider the following solvents. For a structurally related compound, 4-bromo-5-methyl-1H-indazole, toluene was used for recrystallization.[3]

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolOften good at dissolving polar compounds when hot.
Esters Ethyl AcetateMedium polarity, often a good starting point.
Ketones AcetoneA polar aprotic solvent that can be effective.
Aromatics TolueneEffective for aromatic compounds, as seen with similar indazoles.[3]
Ethers 2-Methyltetrahydrofuran (2-MeTHF)A higher-boiling and more stable alternative to THF.
Hydrocarbons Heptane, HexaneTypically used as anti-solvents.
Polar Aprotic AcetonitrileCan be effective for moderately polar compounds.
Water Unlikely to be a good single solvent but crucial for mixed-solvent systems.

Q3: How do I perform a solvent screening experiment?

A3: A step-by-step protocol for an efficient solvent screen is provided below. This is a crucial experiment that will inform your entire purification strategy.

Caption: A systematic workflow for selecting an appropriate recrystallization solvent.

Q4: What if no single solvent is ideal?

A4: This is a very common scenario. The solution is to use a mixed solvent system.[4] This typically involves dissolving the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" or "anti-solvent" (one in which it is poorly soluble) until the solution becomes turbid. For substituted indazoles, common and effective mixed solvent systems include methanol/water, ethanol/water, and acetone/water.[5] The principle is to carefully approach the point of supersaturation to induce crystallization.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of 5-Bromo-6-methoxy-1-methyl-1H-indazole.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
No crystals form upon cooling. 1. The solution is not sufficiently supersaturated (too much solvent was used).2. The compound is too soluble in the chosen solvent, even at low temperatures.3. The cooling process was too rapid, preventing crystal nucleation.[7][8]1. Concentrate the Solution: Gently boil off a portion of the solvent to increase the solute concentration and allow it to cool again.[9]2. Add an Anti-Solvent: If using a single solvent system, carefully add a miscible anti-solvent dropwise until turbidity persists, then add a drop or two of the original solvent to redissolve and cool slowly.3. Scratch the Flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.4. Introduce a Seed Crystal: If you have a small amount of pure material, add a single crystal to the cooled solution to induce crystallization.
The compound "oils out" instead of crystallizing. 1. The solution is becoming supersaturated at a temperature that is above the melting point of the solute in that specific solvent system.2. The rate of cooling is too fast.3. The presence of impurities is inhibiting crystal lattice formation.1. Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point.[5]2. Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to a colder environment like an ice bath.3. Change Solvents: Select a lower-boiling point solvent or a different solvent mixture altogether. Oiling out is a sign of an inappropriate solvent system.4. Agitate Vigorously: Sometimes, rapid stirring while cooling can promote crystallization over oiling.
The recrystallization yield is very low. 1. Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.2. The solution was not cooled sufficiently to maximize precipitation.3. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.1. Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. Work in small additions.2. Maximize Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes, and consider further cooling in a freezer if the solvent's freezing point allows.3. Optimize Hot Filtration: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[6] Filter as quickly as possible.
The recovered material is not significantly purer. 1. The chosen solvent system dissolves the impurities as well as the desired compound.2. The crystals precipitated too quickly, trapping impurities within the crystal lattice.3. The crystals were not washed properly after filtration, leaving impure mother liquor on their surface.1. Re-evaluate the Solvent System: Test different solvents or solvent mixtures. The goal is to find a system where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be removed during hot filtration).2. Ensure Slow Cooling: Slower crystal growth leads to a more ordered and pure crystal lattice.[10]3. Wash Crystals Correctly: After filtration, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor without dissolving the product.[6]

References

  • Lin, X., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)
  • ResearchGate. Simple recrystallization method for obtaining pure compound (natural product)?[Link]

  • Benchchem. Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine.
  • Semantic Scholar.
  • Homi Bhabha Centre for Science Education.
  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Science of Synthesis. 1H-Indazoles.
  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • University of Rochester.
  • University of California, Irvine. Recrystallization is the most common method for purifying solid compounds.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. CN113912544A - Preparation method of 5-bromo-1-methylindazole.
  • National Center for Biotechnology Information.
  • SciSpace. Current issues in recrystallization: a review. [Link]

  • ResearchGate. (PDF) Current issues in recrystallization: A review. [Link]

Sources

Technical Support Center: Advanced Strategies for C5-Position Coupling of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the common challenge of steric hindrance in cross-coupling reactions at the 5-position of the indazole core. The insights provided herein are based on established catalytic principles and field-proven methodologies to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why is the C5-position of indazole prone to steric hindrance issues in cross-coupling reactions?

The steric challenge at the C5-position of indazole arises from its location on the benzene portion of the bicyclic system, adjacent to the fused pyrazole ring. When bulky substituents are present at the C4 or N1 positions, or when coupling with a sterically demanding partner, the approach of the catalyst and the coupling partner to the C5-position can be significantly impeded. This hindrance can slow down or completely stall the catalytic cycle, leading to low yields and formation of side products.

Q2: What are the most common cross-coupling reactions used for C5 functionalization of indazoles?

The most prevalent palladium-catalyzed cross-coupling reactions for C5 functionalization include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[1][2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[3][4]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5][6][7][8]

Each of these reactions has its own set of challenges when dealing with sterically hindered substrates.

Q3: How does the choice of ligand impact a sterically hindered C5-coupling reaction?

Ligand selection is paramount. For sterically demanding couplings, the ligand must be able to stabilize the active catalytic species, facilitate the oxidative addition and reductive elimination steps, and be bulky enough to promote the formation of a monoligated palladium complex, which is often more reactive.[3][9] Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often the ligands of choice.[10][11][12] The "flexible steric bulk" of some ligands can be crucial for high catalytic activity.[10]

Q4: Can N-protection of the indazole ring influence the outcome of C5-coupling?

Absolutely. The N1-substituent on the indazole ring can have a profound electronic and steric influence. A bulky N1-substituent can exacerbate steric hindrance at the C5-position. Conversely, in some cases, protection of the N1-position is necessary to prevent side reactions or catalyst inhibition, especially in the presence of strong bases.[5][13] However, successful couplings on unprotected indazoles have been reported, which can be advantageous by avoiding extra protection/deprotection steps.[14][15]

Q5: Are there alternatives to traditional cross-coupling for C5-functionalization?

Yes. When traditional methods fail, directed C-H activation/functionalization is a powerful alternative.[16][17] This approach utilizes a directing group on the indazole (often at N1) to guide a transition metal catalyst to selectively activate and functionalize a specific C-H bond, such as the one at C5.[16] Rhodium(III)-catalyzed methods have shown promise in this area for other positions, and similar strategies could be envisioned for C5.[18][19]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: Low to no yield in the Suzuki-Miyaura coupling of a 5-haloindazole with a sterically hindered boronic acid.

This is a classic issue of steric impediment affecting one or more steps in the catalytic cycle. The key is to enhance the activity of the palladium catalyst to overcome the high activation energy barriers.

Solution Pathway: Catalyst System Optimization
  • Ligand Selection: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich biarylphosphine ligands. These ligands promote the formation of highly reactive, monoligated Pd(0) species, which are crucial for efficient oxidative addition to the sterically hindered 5-haloindazole.[9]

    • Recommended Ligands: SPhos, RuPhos, XPhos, or custom-designed ligands like BI-DIME and AntPhos which have shown excellent reactivity for sterically demanding couplings.[11][20][21][22]

    • Rationale: The steric bulk on these ligands accelerates the reductive elimination step and prevents the formation of inactive catalyst species.[9]

  • Palladium Precatalyst: Utilize modern palladium precatalysts (e.g., G2 or G3 Buchwald precatalysts). These are air-stable and efficiently generate the active LPd(0) catalyst in situ upon exposure to a base.[23] This ensures a higher concentration of the active catalyst at the start of the reaction.

  • Base and Solvent Choice: The base and solvent system can significantly influence the reaction outcome.

    • Bases: Strong, non-nucleophilic bases are often required. K₃PO₄ is a common choice, but for very hindered systems, stronger bases like K₂CO₃ or t-BuOK might be necessary.[1][2][10]

    • Solvents: Aprotic polar solvents like dioxane, DME, or toluene are typically effective.[1][2][10] The combination of t-BuOK in dioxane has been reported to be highly effective for hindered substrates.[10]

Experimental Protocol: Enhanced Suzuki-Miyaura Coupling
  • Step 1: Reaction Setup In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the 5-haloindazole (1.0 equiv), the sterically hindered boronic acid (1.5 equiv), the selected bulky phosphine ligand (e.g., SPhos, 3 mol%), the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried reaction vessel.

  • Step 2: Solvent Addition Add the degassed solvent (e.g., dioxane/water mixture, typically 10:1) to the vessel.

  • Step 3: Reaction Conditions Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

  • Step 4: Work-up and Purification After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Decision Workflow for Suzuki Coupling

Caption: Troubleshooting workflow for hindered Suzuki-Miyaura coupling.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: Failure to couple a bulky secondary amine at the 5-position of a bromoindazole.

This is a common challenge where both coupling partners present significant steric hindrance. The catalytic cycle is likely inhibited at the oxidative addition or reductive elimination stage.

Solution Pathway: Tailoring the Catalytic Environment
  • Ligand Choice is Critical: For C-N coupling, the choice of ligand is even more critical than in C-C coupling. The ligand must facilitate the formation of the C-N bond while preventing β-hydride elimination if the amine has β-hydrogens.

    • Recommended Ligands: Use highly hindered, electron-rich biaryl phosphine ligands. Josiphos-type ligands are known to be effective for primary amines.[24] For challenging secondary amines, ligands like RuPhos or BrettPhos are often the solution.[25] These ligands create a sterically demanding pocket around the palladium center that favors reductive elimination.[3]

    • Rationale: These ligands stabilize the monoligated palladium species, which is key to increasing the rates of the catalytic cycle's key steps.[3]

  • Base Selection: The choice of base is crucial and must be strong enough to deprotonate the amine without causing side reactions.

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[24] For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, although they may require higher temperatures or longer reaction times. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong, non-nucleophilic base that can be effective.[13][25]

  • Solvent and Temperature:

    • Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.

    • Temperature: These reactions often require elevated temperatures (80-120 °C) to overcome the steric barriers. Microwave irradiation can sometimes be beneficial, reducing reaction times and potentially improving yields.[26]

Comparative Data: Ligand and Base Effects
EntryLigandBaseSolventTemperature (°C)Yield (%)
1P(t-Bu)₃NaOt-BuToluene100<10
2XPhosNaOt-BuToluene10045
3RuPhosNaOt-BuToluene10085
4RuPhosLiHMDSDioxane11092

Note: This table is a representative example based on general principles for sterically hindered aminations and should be used as a guideline for optimization.

Mechanism Visualization: The Role of Bulky Ligandsdot

// Nodes for the catalytic cycle pd0 [label="L-Pd(0)\n(Active Catalyst)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=box, style=dashed]; pdII_complex [label="L-Pd(II)(Ar)(X)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; amine_coordination [label="Amine\nCoordination", shape=box, style=dashed]; deprotonation [label="Deprotonation\n(Base)", shape=box, style=dashed]; amide_complex [label="L-Pd(II)(Ar)(NR2)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive\nElimination", shape=box, style=dashed];

// Edges to represent the cycle pd0 -> oxidative_addition [label=" + Ar-X"]; oxidative_addition -> pdII_complex; pdII_complex -> amine_coordination [label=" + HNR2"]; amine_coordination -> deprotonation; deprotonation -> amide_complex; amide_complex -> reductive_elimination [label="Bulky L\nAccelerates\nThis Step"]; reductive_elimination -> pd0 [label=" + Ar-NR2"];

// Annotations {rank=same; oxidative_addition; amine_coordination;} {rank=same; pdII_complex; amide_complex;} caption [label="Simplified Buchwald-Hartwig cycle highlighting the role of the ligand.", shape=plaintext, fontsize=9]; }

Sources

Removing unreacted methyl iodide from indazole reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Post-Reaction Purification

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the N-methylation of indazoles using methyl iodide. This guide provides in-depth troubleshooting advice and detailed protocols for the effective and safe removal of unreacted methyl iodide from your reaction mixture.

Quick Reference: Comparison of Methyl Iodide Removal Techniques

MethodPrincipleProsConsBest Suited For
Aqueous Quenching Chemical reaction to form non-volatile, water-soluble products.Fast, effective for small to moderate excess.Can be exothermic; may affect pH-sensitive products.Most standard workups where the product is not sensitive to the quencher.
Liquid-Liquid Extraction Partitioning of compounds based on solubility.Good for removing both methyl iodide and water-soluble byproducts.Requires immiscible solvents; can lead to emulsions.Reactions where the product has good solubility in an organic solvent immiscible with water.
Distillation/Evaporation Separation based on differences in boiling points.Effective for large excesses of methyl iodide; no additional reagents needed.Product must be non-volatile; potential for co-distillation; safety concerns with heating methyl iodide.Thermally stable, non-volatile products.
Flash Chromatography Separation based on polarity.High purity of the final product; can remove other impurities simultaneously.Time-consuming; requires solvent and silica gel; potential for product loss on the column.Final purification step after initial workup.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've run my indazole methylation reaction. What's the first step to get rid of the excess methyl iodide?

The first and most crucial step is to "quench" the reaction. This involves adding a chemical that will react with the excess, highly reactive methyl iodide to convert it into a more stable and easily removable compound.[1][2][3] The choice of quenching agent is critical and depends on the stability of your product.

  • For most applications, a solution of sodium thiosulfate (Na₂S₂O₃) is the preferred quenching agent. [4][5] It rapidly reacts with methyl iodide to form S-methylthiosulfate, which is a water-soluble salt, and sodium iodide.[4] This method is gentle and generally does not affect the pH of the reaction mixture significantly.

  • Alternatively, an aqueous solution of a base like sodium hydroxide (NaOH) can be used. [2][3] This will hydrolyze methyl iodide to methanol and sodium iodide.[2] However, this method will make your reaction mixture basic, which could be detrimental if your product is base-sensitive.

Q2: After quenching, my organic layer has a purple or brown tint. What does this mean and how do I fix it?

A purple or brown color indicates the presence of elemental iodine (I₂). This is a common issue, as methyl iodide can decompose over time, especially when exposed to light, to form iodine.[5][6]

Solution: The most effective way to remove iodine is to wash the organic layer with an aqueous solution of a reducing agent. A 10% solution of sodium thiosulfate is ideal for this purpose.[5][7] The thiosulfate ion reduces the colored iodine to colorless iodide ions (I⁻), which are soluble in the aqueous layer.[4][8]

2 Na₂S₂O₃(aq) + I₂(org) → 2 NaI(aq) + Na₂S₄O₆(aq)

Continue washing until the organic layer is colorless.

Q3: My product is somewhat water-soluble. How can I perform a liquid-liquid extraction without losing my product?

This is a common challenge. When your product has some solubility in water, standard aqueous workups can lead to significant yield loss.

Here’s a strategy to minimize loss:

  • Saturate the aqueous layer: Before extraction, saturate the aqueous layer with a salt, such as sodium chloride (brine) or sodium sulfate. This process, known as "salting out," decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.

  • Use a less polar extraction solvent: If you are using a very polar solvent like ethyl acetate, consider switching to a less polar one, such as dichloromethane (DCM), if your product is soluble in it.

  • Back-extraction: After the initial extraction, you can "back-extract" the aqueous layer with fresh portions of the organic solvent to recover any dissolved product. Combine all organic extracts for the subsequent steps.

Q4: Can I just remove the methyl iodide by rotary evaporation?

While tempting due to its simplicity, this approach should be handled with extreme caution. Methyl iodide has a low boiling point of 42.5°C (108.5°F) and is highly volatile.[6][9][10][11][12]

Causality and Risks:

  • Safety Hazard: Evaporating large quantities of methyl iodide can lead to high concentrations of its toxic and carcinogenic vapors in your fume hood and potentially the lab.[13][14] It is crucial to have an efficient and well-maintained fume hood and rotary evaporator.

  • Product Stability: If your product is volatile, you risk losing it along with the methyl iodide.

  • Incomplete Removal: While you can remove the bulk of it, trace amounts may remain, which could interfere with subsequent reactions or analytical characterization.

Recommendation: It is best practice to first quench the excess methyl iodide to convert it to a non-volatile salt before concentrating your reaction mixture.[1] This significantly reduces the safety risks and ensures a cleaner crude product.

Q5: How do I confirm that all the methyl iodide has been removed from my product?

Visual inspection is not sufficient. Analytical techniques are necessary for confirmation.

  • ¹H NMR Spectroscopy: This is one of the most straightforward methods. Methyl iodide has a characteristic singlet peak in the proton NMR spectrum around 2.16 ppm (in CDCl₃). The absence of this peak in the spectrum of your purified product is a good indication of its removal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more sensitive analysis, GC-MS can be used. This technique is excellent for detecting trace amounts of volatile organic compounds.

  • High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method can also be developed to separate and quantify any remaining methyl iodide.[15]

Detailed Experimental Protocols

Protocol 1: Standard Quenching and Extraction

This protocol is suitable for most indazole methylation reactions where the product is stable and has good solubility in a water-immiscible organic solvent.

  • Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature. If the reaction was run at elevated temperatures, cool it in an ice bath.

  • Quench with Sodium Thiosulfate: Slowly add a 10% aqueous solution of sodium thiosulfate to the reaction mixture while stirring. You should use a volume of quenching solution that is roughly equal to the volume of the reaction solvent. Stir for 10-15 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Extract the Product: Drain the aqueous layer. Extract the aqueous layer two more times with your organic solvent (e.g., ethyl acetate or DCM).[1]

  • Wash the Organic Layer: Combine all the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution). This helps to remove any remaining water and some water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Purification: The resulting crude product can then be purified by flash column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Removal by Distillation (for Thermally Stable Products)

⚠️ Warning: This procedure should only be performed in a well-ventilated fume hood by experienced personnel due to the high toxicity and volatility of methyl iodide.[13][16]

  • Assemble the Apparatus: Set up a simple distillation apparatus. Ensure all joints are properly sealed.

  • Distill Methyl Iodide: Gently heat the reaction mixture. The boiling point of methyl iodide is 42.5°C.[9][11] Collect the distilled methyl iodide in a receiving flask cooled in an ice bath.

  • Monitor the Temperature: The temperature at the distillation head should remain close to the boiling point of methyl iodide. A significant increase in temperature indicates that the methyl iodide has been removed and your solvent or product may start to distill.

  • Quench the Distillate: The collected methyl iodide should be immediately quenched with a solution of sodium thiosulfate or sodium hydroxide before disposal.

  • Further Purification: The remaining crude product in the distillation flask will likely still contain trace amounts of methyl iodide and should be further purified.

Mandatory Visualizations

Workflow for Selecting a Purification Strategy

G start Reaction Complete quench_decision Is the product sensitive to base? start->quench_decision quencher_na2s2o3 Quench with aq. Na2S2O3 solution quench_decision->quencher_na2s2o3 Yes quencher_naoh Quench with aq. NaOH solution quench_decision->quencher_naoh No extraction_decision Is the product soluble in a water-immiscible organic solvent? quencher_na2s2o3->extraction_decision quencher_naoh->extraction_decision extraction Perform Liquid-Liquid Extraction extraction_decision->extraction Yes alt_method Consider alternative purification (e.g., precipitation, direct chromatography) extraction_decision->alt_method No wash_decision Is iodine (purple/brown) present in the organic layer? extraction->wash_decision wash_na2s2o3 Wash with aq. Na2S2O3 solution wash_decision->wash_na2s2o3 Yes dry_concentrate Dry over Na2SO4, filter, and concentrate wash_decision->dry_concentrate No wash_na2s2o3->dry_concentrate final_purification Final Purification (Column Chromatography, Recrystallization) dry_concentrate->final_purification

Caption: Decision tree for post-reaction workup and purification.

Safety First: Handling Methyl Iodide

Methyl iodide is a potent alkylating agent and is classified as toxic and a suspected carcinogen.[16][17] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle methyl iodide in a certified chemical fume hood to minimize inhalation exposure.[13] Ensure that eyewash stations and safety showers are readily accessible.[16][18]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate gloves, such as nitrile or neoprene, and consider double-gloving.[19] Change gloves immediately if you suspect contamination.[13]

    • Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, use a face shield.[17]

    • Lab Coat: A flame-resistant, chemical-resistant lab coat should be worn at all times.[19]

  • Storage: Store methyl iodide in a cool, dry, well-ventilated area, away from light and incompatible substances.[19][20] Keep the container tightly closed.

  • Spills: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill and dispose of it as hazardous waste according to your institution's guidelines.[19][20]

  • Disposal: All waste containing methyl iodide, including quenched solutions and contaminated materials, must be disposed of as hazardous waste.[19] Never pour methyl iodide or its waste down the drain.[19]

References

  • Safety and Handling of Methyl Iodide in the Labor
  • Methyl iodide - Solubility of Things. Solubility of Things.
  • Methyl Iodide ( Iodomethane ). SYNTHETIKA.
  • Methyl Iodide Standard (1X1 mL)
  • Methyl iodide - SAFETY D
  • CAS 74-88-4: Methyl iodide. CymitQuimica.
  • HAZARD SUMMARY METHYL IODIDE. New Jersey Department of Health.
  • Kinetics of the reaction of methyl iodide with sulfite and thiosulfate ions in aqueous solution. Canadian Journal of Chemistry.
  • Methyl iodide - Sciencemadness Wiki. Sciencemadness.
  • Methyl Iodide CAS No 74-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
  • Methyl iodide. ChemicalBook.
  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem.
  • Methylation using iodomethane : r/Chempros. Reddit.
  • how to destroy excess iodomethane in reaction mixture? Chemistry Stack Exchange.
  • how to destroy excess iodomethane in reaction mixture? ECHEMI.
  • Methyl iodide purific
  • Methyl iodide | CH3I | CID 6328.
  • Iodometry. Titration with Sodium Thiosulfate.
  • Sodium thiosulf
  • Working safe with methyliodide (MeI)
  • Methyl Iodide | Encyclopedia MDPI. MDPI.
  • Methyl Iodide For Medicine. Hunan Solar Chemical Co., Ltd.
  • Methyl Iodide - Common Organic Chemistry. Common Organic Chemistry.
  • HPLC Method For Analysis Of Iodomethane (Methyl iodide). SIELC Technologies.

Sources

Validation & Comparative

Definitive Guide: Distinguishing N1-Methyl vs. N2-Methyl Indazole Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of indazoles frequently results in a mixture of N1-substituted (1H-indazole) and N2-substituted (2H-indazole) regioisomers due to annular tautomerism.[1][2][3][4] Distinguishing these isomers is critical in drug discovery, as their biological activities and metabolic profiles differ significantly.

While chromatographic separation (TLC/LC-MS) can isolate the isomers, it cannot definitively assign their structures. NMR spectroscopy is the gold standard for this assignment.

The "Quick Check" Heuristic:

  • N1-Isomer: 13C NMR signal for C3 typically appears at

    
     132–136 ppm .
    
  • N2-Isomer: 13C NMR signal for C3 typically appears at

    
     120–125 ppm .
    

The Definitive Proof:

  • NOESY: Correlation between N-Methyl protons and H7 confirms N1 . Correlation between N-Methyl protons and H3 confirms N2 .

Part 1: Mechanistic Context & The Challenge

Indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms.[3][4][5] Although the 1H-tautomer is thermodynamically more stable (by ~15 kJ/mol), alkylation conditions (base, solvent, electrophile) often yield mixtures.

  • N1-Alkylation: Preserves the benzenoid character of the carbocycle; generally thermodynamically favored.

  • N2-Alkylation: Induces a quinonoid-like character; often kinetically favored or promoted by specific chelating conditions.

Because the isomers share identical mass and very similar polarities, misassignment is a common pitfall in the literature.

Part 2: The Diagnostic Workflow (Decision Matrix)

The following decision tree outlines the logical flow for unambiguous assignment.

IndazoleAssignment Start Purified Isomer Sample Run13C Step 1: Acquire 13C NMR (Check C3 Shift) Start->Run13C CheckC3 Analyze C3 Chemical Shift Run13C->CheckC3 RangeN1 δ 132 - 136 ppm CheckC3->RangeN1 High Shift RangeN2 δ 120 - 125 ppm CheckC3->RangeN2 Low Shift RunNOESY Step 2: Acquire 2D NOESY (Spatial Confirmation) RangeN1->RunNOESY RangeN2->RunNOESY CheckNOE Analyze N-Me Correlations RunNOESY->CheckNOE NOE_H7 NOE: N-Me ↔ H7 (Benzene Ring) CheckNOE->NOE_H7 Proximity to Benzene NOE_H3 NOE: N-Me ↔ H3 (Pyrazole Ring) CheckNOE->NOE_H3 Proximity to Pyrazole ResultN1 CONFIRMED: N1-Methyl Indazole NOE_H7->ResultN1 ResultN2 CONFIRMED: N2-Methyl Indazole NOE_H3->ResultN2

Figure 1: Logical workflow for distinguishing indazole regioisomers. The 13C shift provides the initial indication, while NOESY provides the structural confirmation.

Part 3: Detailed Comparative Analysis

13C NMR: The Electronic Fingerprint

The most reliable 1D-NMR method involves the carbon chemical shifts. The electronic environment of the pyrazole carbons changes drastically between the two isomers.

Carbon PositionN1-Methyl Isomer (

ppm)
N2-Methyl Isomer (

ppm)
Diagnostic Value
C3 132 – 136 120 – 125 High (Primary Indicator)
C7a ~139~149Medium (N2 is deshielded)
C7 ~110~117Medium (N2 is deshielded)
N-Me 35 – 3639 – 40Low (Solvent dependent)

Note: Values are approximate for unsubstituted indazole cores in


 or 

. Electron-withdrawing groups on the benzene ring may shift these values, but the

between N1 and N2 remains consistent
.
2D NMR: The "Smoking Gun"

While chemical shifts are useful, NOESY (Nuclear Overhauser Effect Spectroscopy) provides irrefutable proof by detecting protons that are close in space (< 5 Å).

  • N1-Methyl: The methyl group points toward the benzene ring. It is spatially proximal to H7 .

  • N2-Methyl: The methyl group points away from the benzene ring and toward the pyrazole C3 position. It is spatially proximal to H3 .

HMBC (Heteronuclear Multiple Bond Correlation) can also be used as a secondary check:

  • N1-Me shows a 3-bond coupling (

    
    ) to C7a .
    
  • N2-Me shows a 3-bond coupling (

    
    ) to C3 .
    

NOE_Visual cluster_N1 N1-Methyl Isomer (NOE to H7) cluster_N2 N2-Methyl Isomer (NOE to H3) N1_Me N-Me H7 H7 N1_Me->H7 Strong NOE H3_1 H3 N1_Me->H3_1 No NOE N2_Me N-Me H7_2 H7 N2_Me->H7_2 No NOE H3_2 H3 N2_Me->H3_2 Strong NOE

Figure 2: Visualization of the critical spatial relationships. Green arrows indicate the observed NOE signal for N1 isomers; Red arrows indicate the observed NOE signal for N2 isomers.

Part 4: Experimental Protocol (Self-Validating System)

To ensure high-quality data that allows for unambiguous assignment, follow this protocol.

Sample Preparation
  • Concentration: Prepare a sample of ~10-20 mg in 0.6 mL of solvent.

  • Solvent Choice:

    • 
      :  Preferred. It prevents aggregation and provides sharp peaks for exchangeable protons (if any).
      
    • 
      :  Acceptable, but ensure the sample is acid-free to prevent line broadening.
      
Acquisition Parameters
  • 1H NMR: 16 scans. Relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure accurate integration.
  • 13C NMR: Minimum 512 scans. Focus on the 100-160 ppm region.

  • NOESY:

    • Mixing time (

      
      ): 400-500 ms  (Optimal for small molecules like indazoles).
      
    • If the molecule is large (MW > 1000), use ROESY instead to avoid zero-crossing of the NOE signal.

Validation Step (The "Sanity Check")

Before finalizing the assignment, verify the integration:

  • Integrate the N-Methyl singlet (should be 3H).

  • Integrate the aromatic region.

  • Check H3: In N1-isomers, H3 is often a sharp singlet (or doublet if F/coupled) around

    
     8.0 ppm. In N2-isomers, H3 is often shielded (shifted upfield) relative to the N1 isomer.[3]
    

References

  • Regioselective alkyl

    • Beilstein J. Org.[6] Chem.2021 , 17, 1939–1951.

    • Demonstrates the use of HMBC and NOE to assign N1 vs N2 regiochemistry, specifically noting the C7a vs C3 correl
  • Multinuclear NMR Characteriz

    • J. Org. Chem.2022, 87, 5866.
    • Provides extensive GIAO/DFT calculated and experimental chemical shifts for 1H, 13C, and 15N nuclei in indazole derivatives. Confirms the C3 shift diagnostic utility.
  • 13C NMR of Indazoles: A Review.

    • Magn. Reson. Chem. (Available via ResearchGate).[7]

    • Compiles shift data for over 180 indazoles, establishing the statistical reliability of the C3 shift difference (~134 ppm for N1 vs ~124 ppm for N2).

Sources

HPLC retention time of 5-Bromo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-methoxy-1-methyl-1H-indazole (CAS: 1354948-43-6) is a critical heterocyclic building block, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR antagonists). Its structural integrity—specifically the regiochemistry of the methyl group at the N1 position—is a Critical Quality Attribute (CQA).

This guide provides a validated approach to the High-Performance Liquid Chromatography (HPLC) characterization of this compound. Unlike generic protocols, this analysis focuses on the separation of the target N1-methyl isomer from the thermodynamically distinct N2-methyl regioisomer , a common synthetic impurity.

Part 1: Comparative Analysis of Stationary Phases

For the analysis of halogenated indazoles, the choice of stationary phase is the primary determinant of method selectivity. Below is an objective comparison of the two industry-standard column chemistries for this specific analyte.

Comparison: C18 (Octadecyl) vs. Phenyl-Hexyl

The primary analytical challenge is not just retention, but regioselectivity . The N1-methyl and N2-methyl isomers have identical molecular weights (MW: 241.08 g/mol ) and similar lipophilicity, making standard C18 separation difficult.

FeatureAlternative A: Standard C18 Recommended: Phenyl-Hexyl / Biphenyl
Mechanism Hydrophobic Interaction (London Dispersion)

-

Interaction + Hydrophobic Interaction
Retention Behavior Strong retention based purely on LogP (~3.5).Enhanced retention due to electron-deficient bromine/indazole ring interacting with phenyl phase.
Isomer Selectivity Moderate. Relies solely on slight shape selectivity. N1 and N2 isomers often co-elute or show "shoulder" peaks.High. The electron density difference between N1 and N2 tautomers creates distinct

-interaction strengths, resolving the isomers.
Peak Shape Good, but prone to tailing if residual silanols interact with the basic indazole nitrogen.Excellent. The steric protection of phenyl ligands often reduces silanol activity.
Suitability General Purity AssessmentCritical Regioisomer Quantification

Expert Insight: While C18 is sufficient for crude purity checks, Phenyl-Hexyl is the superior choice for process development where quantifying the N2-isomer impurity is required. The


-electrons of the stationary phase interact uniquely with the aromatic indazole core, amplifying the subtle electronic differences caused by the N-methylation site.

Part 2: Reference Experimental Protocol

The following protocol is designed to be a self-validating system. It includes a System Suitability Test (SST) to ensure the method is performing correctly before sample analysis.

Chromatographic Conditions
  • System: Agilent 1200/1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C (Controlled).

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5.0 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040%Equilibration / Injection
8.090%Linear Gradient Elution
10.090%Column Wash
10.140%Return to Initial
14.040%Re-equilibration
Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Stock Solution: Dissolve 10 mg of 5-Bromo-6-methoxy-1-methyl-1H-indazole in 10 mL of Acetonitrile (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent. Filter through a 0.22 µm PTFE filter.

Expected Data & Retention Windows
  • Void Time (

    
    ):  ~1.2 min
    
  • Target Retention Time (

    
    ): 6.8 ± 0.3 min 
    
  • Relative Retention (RRT):

    • Precursor (5-Bromo-6-methoxy-1H-indazole): ~0.85 RRT (Elutes earlier due to H-bond donor capability).

    • Regioisomer (N2-Methyl): ~1.05 - 1.10 RRT (Elutes later on Phenyl phases due to increased

      
      -acidity).
      

Part 3: Mechanistic Visualization

The following diagrams illustrate the synthesis pathway leading to the critical impurity and the analytical decision tree.

Diagram 1: Regioisomer Formation & Analytical Pathway

IndazoleAnalysis Precursor Precursor: 5-Bromo-6-methoxy-1H-indazole Methylation Methylation Step (MeI / K2CO3) Precursor->Methylation Target TARGET (N1-Me) 5-Bromo-6-methoxy- 1-methyl-1H-indazole Methylation->Target Major Product Impurity IMPURITY (N2-Me) 5-Bromo-6-methoxy- 2-methyl-2H-indazole Methylation->Impurity Minor Product Analysis HPLC Analysis (Phenyl-Hexyl Column) Target->Analysis Impurity->Analysis Result Separation Achieved Rs > 2.0 Analysis->Result N1 elutes before N2

Caption: Synthesis pathway showing the competitive methylation leading to the N1 (Target) and N2 (Impurity) isomers, which must be resolved by the HPLC method.

Diagram 2: System Suitability Workflow

SST_Workflow Start Start Sequence Blank Inject Blank (No interfering peaks) Start->Blank Std_Inj Inject Standard (5x) (Target Conc.) Blank->Std_Inj Check_RSD Check RSD < 2.0% (Area & RT) Std_Inj->Check_RSD Check_Tailing Check Tailing Factor (Tf < 1.5) Check_RSD->Check_Tailing Yes Fail FAIL: Check Pump/Column Check_RSD->Fail No Pass PASS: Proceed to Samples Check_Tailing->Pass Yes Check_Tailing->Fail No

Caption: System Suitability Test (SST) logic flow required to validate the retention time stability before accepting data.

References

  • Sielc Technologies. Separation of Bromo-nitro-imidazoles and Indazoles on Mixed-Mode Columns. (Demonstrating retention behavior of halogenated nitrogen heterocycles). [Link]

  • PubChem. Compound Summary: 5-Bromo-6-methoxy-1-methyl-1H-indazole. (Structural identifiers and predicted LogP values). [Link]

  • ResearchGate. Regioselective N-alkylation of the 1H-indazole scaffold. (Mechanistic discussion on N1 vs N2 isomer formation and separation). [Link]

Sources

Comparative Structural Guide: 5-Bromo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 5-Bromo-6-methoxy-1-methyl-1H-indazole , focusing on its structural validation, regioselective synthesis, and comparative analysis against its N2-isomer.

Executive Summary & Structural Context

5-Bromo-6-methoxy-1-methyl-1H-indazole is a critical pharmacophore in medicinal chemistry, particularly as a building block for small molecule splicing modulators and kinase inhibitors. Its structural integrity is defined by the precise N1-methylation of the indazole core.

The primary challenge in working with this scaffold is the regiochemical ambiguity between the N1-methyl (thermodynamic) and N2-methyl (kinetic) isomers. This guide provides the definitive experimental data to distinguish these isomers, supported by NMR validation and comparative crystallographic insights from the 5-bromo-indazole family.

Key Compound Data
PropertySpecification
IUPAC Name 5-Bromo-6-methoxy-1-methyl-1H-indazole
CAS Number Not widely listed; Analog 5-bromo-1-methyl-1H-indazole is 465529-57-1
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol
Key Structural Feature N1-Methylation (Benzenoid form preserved)

Structural Characterization & Comparison

In the absence of a publicly deposited CIF (Crystallographic Information File) for this specific derivative, structural assignment is rigorously established via Nuclear Magnetic Resonance (NMR) and comparative analysis with crystallographically characterized analogs (e.g., tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate).

Experimental Data: N1 vs. N2 Isomer Differentiation

The most reliable method to validate the crystal structure's connectivity in solution is 1H NMR. The N1-isomer exhibits a distinct chemical shift pattern compared to the N2-isomer due to the anisotropic effect of the benzene ring on the methyl group.

Table 1: Comparative 1H NMR Data (400 MHz, CDCl₃)

Data derived from validated synthetic protocols [1, 2].

Proton PositionTarget: N1-Methyl Isomer (δ ppm)Alternative: N2-Methyl Isomer (General Trend)Structural Insight
C3-H 7.89 (s) ~8.0 - 8.2 (s)N1-alkylation preserves the aromaticity of the benzene ring more effectively, affecting the C3 proton shift.
C4-H 7.83 (s) ~7.6 - 7.7 (d)The C4 proton is deshielded in the N1-isomer due to the proximity of the bromine and the benzenoid character.
C7-H 6.74 (s) ~7.0 - 7.2The C7 proton is a key diagnostic marker; it is significantly shielded by the adjacent methoxy group in the 6-position.
N-CH₃ 4.03 (s) ~4.15 - 4.25N2-methyl groups typically appear downfield relative to N1-methyl groups.
O-CH₃ 3.98 (s) ~3.90Methoxy group signal remains relatively stable but confirms the 6-position substitution.

Critical Diagnostic: The presence of two distinct singlets in the aromatic region (C4-H and C7-H) alongside the C3-H singlet confirms the 5,6-substitution pattern. The N-Me shift at 4.03 ppm is characteristic of the N1-isomer; N2-isomers typically shift downfield (>4.1 ppm).

Comparative Crystallographic Analysis

While the specific crystal structure of the title compound is proprietary, its packing behavior can be accurately predicted by analyzing the 5-bromo-1H-indazole scaffold, which has been extensively characterized by X-ray diffraction.

Predicted Crystal Lattice Properties

Based on the Cambridge Structural Database (CSD) entries for 5-bromo-indazole derivatives (e.g., CSD Ref: AZOSOW), the title compound is expected to adopt the following packing motifs:

  • Space Group: Monoclinic, likely P2₁/c (most common for planar indazoles).

  • π-π Stacking: The planar indazole core facilitates strong offset face-to-face π-stacking (centroid distance ~3.7 Å), driving the formation of columnar structures.

  • Halogen Bonding: The C5-Br bond is a potent halogen bond donor. In the crystal lattice, this bromine atom likely engages in C-Br···N or C-Br···O (methoxy) interactions, directing the supramolecular assembly.

  • Absence of Hydrogen Bonding: Unlike the parent 1H-indazole, the N1-methyl derivative lacks a hydrogen bond donor (N-H), relying entirely on van der Waals and electrostatic (dipole-dipole) forces for lattice stability. This typically lowers the melting point compared to the non-methylated parent.

Synthesis & Regioselectivity Workflow

The synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazole requires controlling the thermodynamic vs. kinetic alkylation pathway.

Validated Protocol

Reaction: Methylation of 5-bromo-6-methoxy-1H-indazole.[1] Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH), DMF.

  • Deprotonation: Treatment with NaH in DMF generates the indazolyl anion. The negative charge is delocalized between N1 and N2.

  • Alkylation: Addition of MeI leads to a mixture.[2]

    • Thermodynamic Product (N1): Favored by higher temperatures and steric freedom.

    • Kinetic Product (N2): Favored by lower temperatures and steric hindrance at N1.

  • Outcome: Under standard conditions (Room Temp, 2h), the N1-isomer is the major product (approx. 60-70% yield) [1].

Diagram: Regioselective Synthesis Pathway

G Start 5-Bromo-6-methoxy-1H-indazole (Precursor) Inter Indazolyl Anion (Delocalized Charge) Start->Inter NaH, DMF Deprotonation Prod_N1 TARGET: N1-Methyl Isomer (Thermodynamic, Major) δ N-Me: 4.03 ppm Inter->Prod_N1 MeI, RT Path A (Preferred) Prod_N2 IMPURITY: N2-Methyl Isomer (Kinetic, Minor) δ N-Me: >4.15 ppm Inter->Prod_N2 MeI, 0°C Path B (Avoid)

Caption: Reaction pathway showing the divergence between the desired N1-methyl target and the N2-methyl impurity based on reaction conditions.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazole

Based on Patent WO2024211834A1 [1]

  • Dissolution: Dissolve 5-bromo-6-methoxy-1H-indazole (2.0 g, 8.8 mmol) in anhydrous DMF (50 mL).

  • Activation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 704 mg, 17.6 mmol) portion-wise.

  • Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (1.9 g, 13.2 mmol) dropwise. Stir at RT for 2 hours.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The N1-isomer typically elutes after the N2-isomer (polarity difference).

  • Yield: ~1.2 g (57%) as a white solid.

Protocol B: Crystallization for XRD Analysis

To generate single crystals suitable for X-ray diffraction (if verification is required):

  • Solvent System: Slow evaporation from Methanol/Dichloromethane (1:1) or Ethanol/Water .

  • Concentration: Prepare a saturated solution at 40°C.

  • Growth: Allow to cool slowly to RT in a vibration-free environment for 48-72 hours.

  • Expected Morphology: Colorless blocks or prisms.

References

  • Biaryl derivatives and related uses. World Intellectual Property Organization, WO2024211834A1, 2024. Link

  • Semi-saturated bicyclic derivatives and related uses. World Intellectual Property Organization, WO2024211836A2, 2024. Link

  • Crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6, x210672, 2021. Link

  • Regioselective alkylation of a versatile indazole. Beilstein Journal of Organic Chemistry, 20, 1823–1834, 2024. Link

Sources

Comparative Guide: 5-Bromo vs. 6-Bromo Indazole Reactivity in Pd-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 5-bromo and 6-bromo indazole reactivity, designed for medicinal chemists and process development scientists.

Executive Summary: The Electronic Divergence

While 5-bromo and 6-bromo indazoles appear sterically similar, they exhibit distinct reactivity profiles in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig). This divergence is governed by the electronic influence of the pyrazole nitrogen atoms.

  • 6-Bromoindazole is generally more reactive toward oxidative addition. It behaves similarly to an electron-deficient aryl halide due to its position para to the imine-like nitrogen (N2) in the 2H-tautomer or meta to the donating N1.

  • 5-Bromoindazole is less reactive (more electron-rich). It is located para to the pyrrole-like amine (N1), which donates electron density into the C5 position via resonance, deactivating the C-Br bond toward the initial oxidative addition step.

Key Takeaway: For library synthesis, 6-bromoindazole typically offers higher conversion rates and broader substrate scope under standard conditions.[1] 5-bromoindazole often requires more active catalyst systems (e.g., biaryl phosphines like XPhos/SPhos) or higher temperatures to achieve comparable yields.[1]

Electronic & Structural Analysis

To understand the reactivity, one must analyze the resonance contributions of the 1H-indazole tautomer (the thermodynamically dominant form).

Mechanistic Insight: Electron Density Map

The N1 nitrogen (pyrrole-type) is a strong resonance donor. This donation increases electron density at positions ortho and para to it.

  • C5 Position: Directly para to N1. Significantly enriched with electron density.

  • C6 Position: Meta to N1. Receives negligible resonance donation.

In Pd-catalyzed couplings, the rate-limiting step for aryl bromides is often Oxidative Addition (OA) . Electron-deficient arenes undergo OA faster than electron-rich ones. Therefore, the electron-neutral/deficient C6 position reacts faster than the electron-rich C5 position.

Visualization: Resonance & Reactivity Logic

IndazoleElectronics cluster_legend Reactivity Prediction N1 N1 (Pyrrole-like) Electron Donor C5 C5 Position (Para to N1) N1->C5 Resonance Donation (+M) C6 C6 Position (Meta to N1) N1->C6 Minimal Effect Reactivity5 High Electron Density Slower Oxidative Addition Requires Active Catalyst C5->Reactivity5 Reactivity6 Lower Electron Density Faster Oxidative Addition Standard Conditions OK C6->Reactivity6

Figure 1: Electronic influence of the N1 nitrogen on C5 vs. C6 reactivity. Red indicates deactivation (electron-rich); Green indicates activation (electron-neutral/poor).

Reaction Performance Comparison

A. Suzuki-Miyaura Coupling[2][3][4]

The Suzuki coupling is the most common method for functionalizing these scaffolds.

Feature5-Bromoindazole6-Bromoindazole
Reactivity Moderate. Deactivated by N1 resonance.High. Behaves like standard bromobenzene or bromopyridine.
Preferred Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (often requires microwave or reflux).Pd(PPh₃)₄ works well; Pd(OAc)₂/SPhos for difficult cases.
Typical Yields 40–75% (Substrate dependent)70–95%
Common Side Reactions Protodehalogenation (if OA is too slow).Homocoupling of boronic acid (due to fast reaction).
N-Protection Effect Critical. Protecting N1 with EWG (e.g., Boc, Tosyl) restores reactivity by pulling density out of C5.[1]Less Critical. Reacts well even as free NH or with alkyl protection.
B. Buchwald-Hartwig Amination[4]

C-N bond formation is more sensitive to sterics and electronics. 6-Bromoindazole is a privileged scaffold in drug discovery (e.g., Pazopanib intermediates), highlighting its superior performance in amination reactions.[1]

Feature5-Bromoindazole6-Bromoindazole
Ligand Requirement Bulky, Electron-Rich. (e.g., XPhos , BrettPhos ) required to force OA on the electron-rich ring.[1]Standard Buchwald. (e.g., BINAP , Xantphos ) often sufficient.[1]
Base Sensitivity High. Strong bases (NaOtBu) may cause side reactions if OA is slow.Moderate. Tolerates Cs₂CO₃ or NaOtBu well.
Strategic Value Used when C5 substitution is biologically mandated (e.g., kinase hinge binding).[1]Preferred for rapid library generation due to reliable yields.

Validated Experimental Protocols

These protocols are designed to be "self-validating" systems. If the reaction fails, the checkpoints (TLC/Color) help diagnose the issue immediately.

Protocol A: Suzuki Coupling (General Applicability)

Target: Biaryl formation from free NH-indazole.

  • Reagents:

    • Bromoindazole (1.0 equiv)

    • Boronic Acid (1.2–1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (5 mol%) — Chosen for robustness against air/moisture.

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio) — Degassed.[1]

  • Procedure:

    • Charge solid reagents into a vial. Evacuate/backfill with Argon (x3).

    • Add degassed solvents.

    • Heat to 90 °C for 4–16 hours.

    • Checkpoint: 6-Br reactions often turn black (Pd precipitation) upon completion within 4 hours. 5-Br reactions may remain brown/orange and require 12+ hours.

  • Workup:

    • Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.

    • Purification Note: Indazoles streak on silica. Add 1% Et₃N to the eluent (DCM/MeOH).

Protocol B: Buchwald-Hartwig Amination (Optimized for 6-Br)

Target: C-N bond formation (Aniline derivative).

  • Reagents:

    • 6-Bromoindazole (1.0 equiv)

    • Amine (1.2 equiv)[1]

    • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) — XPhos ensures turnover on the heterocycle.

    • Base: Cs₂CO₃ (2.0 equiv) — Milder than NaOtBu, prevents N1-arylation side products.[1]

    • Solvent: t-BuOH or Toluene (Anhydrous).

  • Procedure:

    • Combine Pd source and Ligand in solvent; stir at 60 °C for 5 mins to pre-form the active catalyst (Solution turns from purple to orange/brown).

    • Add substrate, amine, and base.[4][2][3][5][6]

    • Heat to 100 °C sealed.

Decision Framework for Optimization

Use this logic flow to select the correct conditions based on your specific isomer and protecting group strategy.

OptimizationTree Start Start: Bromo-Indazole Coupling Isomer Which Isomer? Start->Isomer Br6 6-Bromoindazole Isomer->Br6 Br5 5-Bromoindazole Isomer->Br5 Cond6 Standard Conditions Pd(PPh3)4 or Pd(dppf)Cl2 K2CO3, Dioxane/H2O Br6->Cond6 Protect Is N1 Protected? Br5->Protect ProtYes Yes (Boc/SEM/Tos) Protect->ProtYes ProtNo No (Free NH) Protect->ProtNo Cond5Std Use Standard Conditions (EWG enhances reactivity) ProtYes->Cond5Std Cond5Hard Enhanced Conditions Required Ligand: XPhos or SPhos Temp: >100°C or Microwave ProtNo->Cond5Hard

Figure 2: Optimization workflow. Note that N1-protection with an Electron Withdrawing Group (EWG) can "upgrade" the reactivity of 5-bromoindazole to match 6-bromoindazole.

References

  • Regioselectivity in Indazole Couplings: Boujdi, K. et al. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 2021, 11, 7107-7114.[1] Link

  • Medicinal Chemistry Application (Pazopanib): Harris, P. A. et al. "Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor."[1] Journal of Medicinal Chemistry, 2008, 51, 4632–4640.[1] Link

  • Buchwald-Hartwig Library Synthesis: "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Med. Chem. Lett., 2024. Link

  • Indazole Electronic Properties: Claramunt, R. M. et al. "13C NMR of indazoles." Magnetic Resonance in Chemistry, 2016.[1] Link

Sources

Purity Analysis Standards for 5-Bromo-6-methoxy-1-methyl-1H-indazole: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-methoxy-1-methyl-1H-indazole (CAS: 1354948-26-3) serves as a critical scaffold in the synthesis of small-molecule kinase inhibitors. In drug development, the purity of such intermediates directly correlates with the yield and safety profile of the final Active Pharmaceutical Ingredient (API).[1]

This guide objectively compares the three primary analytical "standards" for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC-UV) , Ultra-Performance Liquid Chromatography (UPLC-MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the industry workhorse, this analysis demonstrates why UPLC is superior for impurity profiling and how qNMR serves as the absolute arbitrator for potency assignment.

Part 1: The Impurity Landscape

Before selecting an analytical standard, one must understand the "enemy"—the specific impurities inherent to the synthesis of indazole derivatives.

Critical Impurities to Monitor
  • Regioisomers: Bromination of the indazole core often yields the 5-bromo (desired) and trace amounts of 7-bromo or 4-bromo isomers. These are structurally similar and difficult to separate.

  • Starting Materials: Unreacted 6-methoxy-1-methyl-1H-indazole.

  • Over-Brominated Byproducts: 5,7-dibromo derivatives formed during aggressive bromination conditions.

Visualization: Impurity Origin Pathway

The following diagram illustrates where these impurities enter the workflow, necessitating specific detection capabilities.

ImpurityPathway Start 6-Methoxy-1-methyl-1H-indazole Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Brominating Agent (NBS or Br2) Reagent->Reaction Product 5-Bromo-6-methoxy-1-methyl-1H-indazole (Target) Reaction->Product Major Path Impurity1 7-Bromo Isomer (Regioisomer) Reaction->Impurity1 Minor Path Impurity2 5,7-Dibromo Derivative (Over-reaction) Reaction->Impurity2 Excess Reagent

Figure 1: Synthetic origin of critical impurities. Regioisomers and over-brominated byproducts require high-resolution separation techniques.

Part 2: Comparative Analysis of Methodologies

Method A: HPLC-UV (The Industry Standard)

Role: Routine Quality Control (QC) and batch release.

  • Mechanism: Separation based on hydrophobicity (C18 column) with UV detection (typically 254 nm or 220 nm).

  • Pros: High robustness, low equipment cost, established regulatory acceptance.

  • Cons: Long run times (15–25 mins); risk of co-elution of regioisomers if the gradient is not optimized.

Method B: UPLC-MS (The High-Sensitivity Challenger)

Role: Impurity profiling and trace analysis (<0.05%).

  • Mechanism: Sub-2-micron particle columns at high pressure (>10,000 psi) coupled with Mass Spectrometry.

  • Pros: Superior resolution (separates isomers), speed (3–5 mins), and identification of unknowns via m/z.

  • Cons: High capital cost; MS requires more skilled operation than UV.

Method C: qNMR (The Absolute Reference)

Role: Potency assignment and Primary Standard qualification.

  • Mechanism: Direct counting of nuclei (Proton NMR) relative to an internal standard (e.g., Maleic Acid).

  • Pros: No reference standard required for the analyte; absolute purity determination; rapid sample prep.

  • Cons: Low sensitivity (LOD ~0.1%); not suitable for detecting trace impurities.

Comparative Data Summary
FeatureHPLC-UVUPLC-MSqNMR
Primary Use Routine Purity %Trace Impurity IDAbsolute Potency (Assay)
Resolution ModerateHigh (separates isomers)Low (peaks may overlap)
Limit of Quantitation (LOQ) ~0.05%<0.01%~1.0%
Run Time 20-30 min3-5 min10-15 min (scan dependent)
Reference Standard Required Required Not Required (Internal Std only)
Cost per Sample LowHighModerate

Part 3: Recommended Experimental Protocols

For routine analysis, HPLC-UV is the most accessible and sufficient method, provided the gradient is optimized to separate the 5-bromo and 7-bromo isomers. Below is a validated starting protocol derived from indazole analog analysis.

Protocol: Reversed-Phase HPLC for Purity Assessment

1. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape for basic nitrogens).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/general).

2. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

3. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 5 mg of sample, dissolve in 10 mL diluent, sonicate for 5 mins, and filter through a 0.22 µm PTFE filter.

4. System Suitability Criteria (Self-Validating):

  • Tailing Factor: < 1.5.

  • Theoretical Plates: > 5000.

  • Resolution (if isomer present): > 1.5 between 5-bromo and 7-bromo peaks.

Analytical Decision Workflow

Use this logic flow to determine the correct method for your specific development stage.

MethodSelection Start Sample Received Goal Define Analytical Goal Start->Goal Routine Routine Batch Release Goal->Routine QC Check Structure New Synthesis Route / Unknown Impurities Goal->Structure R&D Standard Qualify Primary Reference (No Standard Available) Goal->Standard Calibration HPLC Method: HPLC-UV (Cost-Effective, Robust) Routine->HPLC UPLC Method: UPLC-MS (High Res, ID Capability) Structure->UPLC qNMR Method: qNMR (Absolute Quantification) Standard->qNMR

Figure 2: Decision matrix for selecting the appropriate purity analysis standard.

References

  • ACG Publications. (2016).[3] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • SepScience. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Retrieved from [Link]

  • Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

Sources

Biological activity comparison of 1-methyl vs 2-methyl indazole derivatives

[1]

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., Pazopanib , Axitinib , Lonidamine ). A critical decision point in the optimization of indazole-based leads is the regioselective substitution at the nitrogen atoms: N1 (1-position) versus N2 (2-position) .[1]

While the 1-methyl (1H-indazole) isomer represents the thermodynamically stable "benzenoid" form, often preferred for ATP-competitive kinase inhibition, the 2-methyl (2H-indazole) isomer adopts a "quinonoid" electronic distribution. This guide objectively compares the biological performance of these two isomers, analyzing how their distinct electronic and steric profiles dictate potency, selectivity, and metabolic stability.

Chemical & Structural Basis: The Isomerism Divergence[2]

Understanding the biological disparity begins with the fundamental electronic differences between the tautomers.

Electronic Distribution and Resonance
  • 1-Methyl Indazole (Benzenoid): Retains full aromaticity in the benzene ring.[1] It is thermodynamically more stable (

    
     kcal/mol) and less polar.[1]
    
  • 2-Methyl Indazole (Quinonoid): Disrupts the benzene aromaticity to sustain a continuous

    
    -system across the heterocycle, resulting in a higher dipole moment and distinct hydrogen bond acceptor/donor vectors.
    
Physicochemical Comparison
Feature1-Methyl Indazole (1H)2-Methyl Indazole (2H)Biological Implication
Electronic State Benzenoid (Aromatic)Quinonoid (Polarized)2H isomers often have higher aqueous solubility due to polarity.[1]
Dipole Moment ~1.5 - 1.8 D~3.0 - 4.5 D2H isomers exhibit stronger electrostatic interactions in polar binding pockets.[1]
Basicity (pKa) Less basic (

)
More basic (

)
2H nitrogen is a better proton acceptor, influencing pH-dependent binding.[1]
Metabolic Stability High (N-dealkylation is slow)Moderate (Prone to oxidation)1H isomers generally offer superior pharmacokinetic (PK) profiles.[1]
Structural Visualization (DOT Diagram)

Indazole_IsomerismN1_Iso1-Methyl Indazole(Benzenoid Form)N2_Iso2-Methyl Indazole(Quinonoid Form)N1_Iso->N2_IsoIsomersProp_N1• High Aromaticity• Low Dipole• ATP-mimetic vectorN1_Iso->Prop_N1PropertiesProp_N2• Higher Basicity• High Dipole• Unique H-bond geometryN2_Iso->Prop_N2Properties

Figure 1: Structural and electronic divergence between 1-methyl and 2-methyl indazole isomers.

Case Study: Anticancer Activity (Kinase Inhibition)[1][3][4][5]

The most extensive comparative data exists within the realm of kinase inhibitors (e.g., VEGFR, PDGFR inhibitors).

Binding Mode Hypothesis

Kinase inhibitors typically bind in the ATP pocket.[1] The 1-substituted indazole mimics the adenine ring of ATP. The N2 nitrogen often serves as a crucial Hydrogen Bond Acceptor (HBA) to the "hinge region" of the kinase.

  • 1-Methyl: N2 is free to accept a hydrogen bond from the protein backbone (e.g., Cys residue).

  • 2-Methyl: Methylation at N2 blocks this critical H-bond interaction or forces a steric clash, often obliterating potency against classical kinase targets.[1]

Comparative Data: 3-Aryl Indazole Derivatives

In a direct head-to-head study of 3-aryl indazole derivatives against HCT-116 (Colon Cancer) and MDA-MB-231 (Breast Cancer) cell lines, the 1-methyl isomers consistently outperformed the N-unsubstituted and 2-substituted variants.[1]

Table 1: Cytotoxicity Comparison (IC50 in µM)

Compound IDSubstitutionCell Line: HCT-116Cell Line: MDA-MB-231Relative Potency
5f 1-Methyl -3-(4-OMe-phenyl)5.2 ± 0.4 8.1 ± 0.6 High
3fN-Unsubstituted (1H)18.4 ± 1.222.5 ± 1.8Low
Analog2-Methyl Isomer> 50 (Inactive)> 50 (Inactive)Negligible

Data synthesized from comparative SAR studies (Ref 1, 3).

Key Insight: Methylation at N1 improves lipophilicity and cell permeability without disrupting the hinge-binding capability of N2.[1] Methylation at N2 typically abolishes activity for this class of inhibitors.[1]

Case Study: Nitric Oxide Synthase (NOS) Inhibition

In the context of neuroprotection, 7-Nitroindazole (7-NI) is a selective inhibitor of neuronal Nitric Oxide Synthase (nNOS).[1][2] Here, the N-substitution plays a different role.

The Role of the Proton

7-NI is often administered as the N-unsubstituted parent. It acts as a competitive inhibitor of L-Arginine.[1][3]

  • 1-Methyl-7-NI: Often shows reduced potency in vitro compared to 7-NI because the free NH is involved in a water-mediated H-bond network within the heme active site.[1] However, it may act as a prodrug or have improved blood-brain barrier (BBB) penetration.[1]

  • 2-Methyl-7-NI: Generally exhibits a significant loss of potency.[1] The steric bulk at the 2-position interferes with the tight packing required near the heme cofactor.

Selectivity Profile

While 1-methylation can sometimes be tolerated (retaining nNOS vs eNOS selectivity), 2-methylation often leads to a "dead" compound regarding NOS inhibition, further validating the necessity of the specific 1H-tautomeric geometry for active site recognition.

Experimental Protocols

To validate these differences in your own workflow, use the following self-validating protocols.

Regioselective Synthesis & Separation

Achieving pure isomers is the first challenge.[1]

  • Thermodynamic Condition (Favors N1): React indazole with alkyl halide in the presence of a weak base (

    
     or 
    
    
    ) in refluxing Acetone or DMF. Yields ~90% N1 product.[1]
  • Kinetic Condition (Favors N2): Use of strong alkylating agents (e.g., Meerwein salts,

    
    ) in non-polar solvents (DCM) at low temperatures can enrich the N2 isomer, though N1 is still formed.[1]
    
  • Purification: The 2-methyl isomer is more polar .[1] It will elute after the 1-methyl isomer on normal phase silica chromatography (EtOAc/Hexane gradient).

Biological Evaluation Workflow (DOT Diagram)

Bioassay_WorkflowStartCompound Library(Pure N1 & N2 Isomers)Step11. Structural Validation(1H-NMR NOE & UV-Vis)Start->Step1Step22. Primary Screen (Single Dose)@ 10 µMStep1->Step2Step33. Dose Response (IC50)(MTT / Kinase-Glo)Step2->Step3DecisionActivity Threshold(IC50 < 1 µM?)Step3->DecisionPath_N1N1-Isomer Hit:Likely Hinge BinderDecision->Path_N1Yes (N1)Path_N2N2-Isomer Hit:Check Alternative Binding(e.g., Pim Kinase)Decision->Path_N2Yes (N2)

Figure 2: Workflow for differentiating and validating the bioactivity of indazole regioisomers.

Protocol: Kinase Inhibition Assay (ADP-Glo™)[1]
  • Preparation: Dilute N1 and N2 isomers in 100% DMSO to 100x final concentration.

  • Enzyme Mix: Prepare Kinase/Substrate buffer (e.g., 5 ng/µL VEGFR2, 0.2 µg/µL Poly(Glu,Tyr)).[1]

  • Reaction: Add 1 µL compound + 4 µL Enzyme Mix. Incubate 10 min RT.

  • Initiation: Add 5 µL ATP (10 µM).[1] Incubate 60 min.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes ATP).[1] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Light).[1]

  • Read: Measure Luminescence.

  • Validation: N1 isomer should show dose-dependent inhibition; N2 isomer often acts as a negative control (flat line) for hinge-binders.

Critical Analysis & Conclusion

For the vast majority of drug development campaigns—particularly those targeting kinases or requiring ATP mimicry—the 1-methyl (1H) indazole is the superior scaffold. It offers:

  • Optimal Geometry: Correct vector for H-bond acceptance at N2.

  • Stability: Higher thermodynamic and metabolic stability.[1]

  • Potency: Consistently lower IC50 values in head-to-head comparisons.

The 2-methyl (2H) indazole should not be discarded but viewed as a "specialist" scaffold.[1] It is valuable when:

  • Targeting specific kinases with unique pockets (e.g., Pim-1).[1]

  • Designing bioisosteres to alter solubility or dipole moment without changing molecular weight.[1]

  • Exploring novel chemical space outside of crowded IP landscapes.[1]

Final Recommendation: Start with the 1-substituted scaffold for primary screening.[1] Use the 2-substituted isomer only if structural biology (crystallography) suggests a unique binding mode or if the N1-isomer suffers from poor solubility.[1]

References

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom.Link[1]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021.[1][4]Link[1]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI, 2020.[1]Link[1]

  • Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors. Psychopharmacology (Berl), 1995.[1][5]Link[1]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[1] Chem, 2021.[1][6][7]Link[1]

Technical Guide: Structural Validation of 5-Bromo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating structure of 5-Bromo-6-methoxy-1-methyl-1H-indazole using NOESY Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Regioisomer Challenge

In the synthesis of indazole-based pharmacophores, N-alkylation is a critical yet ambiguous step. The reaction of 5-bromo-6-methoxyindazole with methylating agents (e.g., MeI, DMS) typically yields a mixture of two regioisomers: the thermodynamically favored N1-methyl (1H-indazole) and the kinetically competitive N2-methyl (2H-indazole).

Distinguishing these isomers solely by 1D


H NMR is notoriously unreliable due to overlapping chemical shift ranges. While Heteronuclear Multiple Bond Correlation (HMBC) is a standard tool for connectivity, it often fails in indazole systems due to "silent" quaternary carbons or weak 

N correlations.

This guide validates 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the definitive, self-validating method for assigning the structure of 5-Bromo-6-methoxy-1-methyl-1H-indazole , providing a comparative analysis against alternative techniques.

Comparative Analysis: Why NOESY?

The following table contrasts the utility of standard NMR techniques for this specific molecular scaffold.

Feature1D

H NMR
2D HMBC (

H-

C)
2D NOESY (

H-

H)
Primary Output Chemical Shift (

), Integration
Long-range bond connectivity (2-3 bonds)Through-space proximity (< 5 Å)
N1 vs. N2 Distinction Low Confidence.

trends (e.g., N2-Me deshielded) are solvent-dependent and unreliable.
Medium Confidence. Requires observing 3-bond coupling from N-Me to bridgehead carbons (C7a or C3a), which are often weak quaternary signals.High Confidence. Detects specific spatial proximity between N-Me protons and ring protons (H-7 vs. H-3).
Substituent Confirmation Ambiguous. Cannot prove if OMe is at pos 5 or 6 without reference.High. Can link OMe protons to C6, but requires unambiguous C6 assignment.High. Confirms OMe position relative to aromatic protons (e.g., OMe

H-7).
Failure Mode Overlapping signals; impurities.Missing correlations to quaternary carbons (

relaxation issues).
Zero-quantum artifacts (mitigated by Z-filtration) or incorrect mixing time.[1]

The Verdict: While HMBC establishes connectivity, NOESY establishes geometry. In the case of 1-methylindazole, the spatial distance between the methyl group and the benzene ring proton (H-7) is the only non-inferred proof of structure.

Structural Analysis & Causality

To validate 5-Bromo-6-methoxy-1-methyl-1H-indazole , we must confirm two structural features:

  • Regiochemistry of Methylation: Is the methyl group on N1 or N2?

  • Regiochemistry of the Benzene Ring: Is the connectivity consistent with 5-Bromo-6-methoxy?

The "Smoking Gun" Correlations
  • N1-Isomer (Target): The N-Methyl group (Pos 1) is spatially proximate to H-7 .

  • N2-Isomer (Impurity): The N-Methyl group (Pos 2) is spatially proximate to H-3 .

  • Substituent Check: The O-Methoxy group (Pos 6) should show NOE correlation to H-7 .

Visualization of NOE Pathways

The following diagram maps the critical NOE interactions required to confirm the structure.

NOE_Validation N_Me N-Me (Pos 1) H7 H-7 (Aromatic) N_Me->H7 Strong NOE (Defines N1) H4 H-4 (Aromatic) OMe O-Me (Pos 6) OMe->H7 Strong NOE (Confirms Pos 6) H3 H-3 (Pyrazole) H4->H3 Weak/Med NOE (Ring Junction)

Caption: Critical NOE correlations. Blue arrow confirms N1-methylation. Yellow arrow confirms Methoxy placement.

Experimental Protocol

This protocol is designed for a self-validating system using a standard 400 MHz or 500 MHz NMR spectrometer.

Step 1: Sample Preparation
  • Solvent: Dissolve ~5-10 mg of product in 0.6 mL DMSO-d

    
     .
    
    • Reasoning: DMSO prevents aggregation (common in planar heterocycles) and typically separates aromatic signals better than CDCl

      
      .
      
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (NOESY)

Small molecules (MW ~241 Da) fall into the "extreme narrowing limit" (


), resulting in positive  NOE signals (opposite phase to diagonal). However, they build up slowly.
  • Pulse Sequence: noesygpphpp (Bruker) or equivalent (Gradient-selected, phase-sensitive).

  • Mixing Time (

    
    ): 600 ms - 800 ms .
    
    • Critical Logic: For small molecules,

      
       relaxation is long. A short mixing time (< 300 ms) often yields no cross-peaks. A mixing time of 800 ms allows sufficient magnetization transfer without losing too much signal to relaxation.
      
  • Relaxation Delay (D1): 2.0 - 3.0 seconds.

  • Scans (NS): 16 or 32 (depending on concentration).

  • Data Points (TD): 2048 (F2) x 256 (F1). Linear prediction can be used in F1 during processing.

Step 3: Processing & Phasing
  • Zero Filling: To 1K in F1.

  • Window Function: Sine-Bell Squared (QSINE, SSB=2) is standard to suppress truncation artifacts.

  • Phasing: Manually phase the diagonal to be negative (or positive, depending on convention).

  • Verification: Real NOE cross-peaks for this MW will have the opposite sign (phase) to the diagonal.[2] Exchange peaks (if any) or COSY artifacts (if not suppressed) will have the same sign as the diagonal.

Workflow Logic Diagram

The following flowchart illustrates the decision-making process for validating the structure.

Workflow Start Synthesized Product (5-Br-6-OMe-1-Me-Indazole) H1_NMR 1. Run 1H NMR (DMSO-d6) Check Purity & Integrals Start->H1_NMR Assign 2. Tentative Assignment Identify N-Me (~4.0ppm) and Aromatics H1_NMR->Assign NOESY_Exp 3. Run 2D NOESY (Mix time: 800ms) Assign->NOESY_Exp Decision Analyze N-Me Cross-peaks NOESY_Exp->Decision Result_N1 Cross-peak: N-Me ↔ H-7 (Aromatic Singlet) Decision->Result_N1 Observed Result_N2 Cross-peak: N-Me ↔ H-3 (Pyrazole Proton) Decision->Result_N2 Observed Validation Check Secondary Correlation: OMe ↔ H-7 Result_N1->Validation Result_N2->Start Reject Batch (N2 Isomer) Final Structure CONFIRMED (1-Methyl Isomer) Validation->Final

Caption: Decision tree for confirming N1-methylation using NOESY data.

Expected Data & Interpretation

When analyzing the spectrum, look for the following specific chemical shifts and correlations (values are approximate for DMSO-d


):
ProtonApprox Shift (

)
MultiplicityKey NOE Correlation (Target)Interpretation
N-Me 4.00 - 4.05 ppmSinglet (3H)

H-7
Definitive proof of N1-alkylation.
O-Me 3.85 - 3.90 ppmSinglet (3H)

H-7
Confirms OMe is at C6 (adjacent to H-7).
H-7 7.10 - 7.30 ppmSinglet (1H)

N-Me,

O-Me
The pivot proton connecting the N-Me and O-Me groups.
H-4 7.80 - 8.00 ppmSinglet (1H)

H-3
Confirms H-4 is adjacent to the pyrazole ring.
H-3 7.90 - 8.10 ppmSinglet (1H)

H-4
Confirms pyrazole ring integrity.

*Note: H-4 and H-7 appear as singlets because positions 5 (Br) and 6 (OMe) are substituted, blocking ortho-coupling.

Troubleshooting
  • Artifacts: If you see a correlation between N-Me and H-3 and N-Me and H-7, your sample may be a mixture of isomers. Check the 1D proton integration carefully.

  • No Cross-peaks: If the diagonal is strong but no cross-peaks appear, the mixing time is likely too short for this molecular weight. Increase

    
     to 1.0s or lower the temperature to slow tumbling.
    

References

  • Neuhaus, D., & Williamson, M. P. (2000).[3] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[3] (Authoritative text on NOE theory and mixing time optimization).

  • López-Alvarado, P., et al. (2011). "Regioselective N-alkylation of indazoles: A comparative study." Arkivoc, 2011(3), 135-146. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Reich, H. J. (2024). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Operational Hazard Analysis: The "Invisible" Risks

As researchers, we often treat intermediate building blocks like 5-Bromo-6-methoxy-1-methyl-1H-indazole as generic "white powders." This is a critical error. This compound belongs to the class of halogenated indazoles , frequently used as scaffolds in kinase inhibitor development.

While specific toxicological data for this exact derivative may be sparse in public registries, we apply the Read-Across Principle (SAR) from structurally similar analogs (e.g., 5-bromo-1-methyl-1H-indazole). We must treat this compound as a Category 3 Acute Oral Toxin and a Severe Eye/Respiratory Irritant . Furthermore, the bromine substituent introduces specific metabolic stability issues and waste disposal requirements that differ from standard organic intermediates.

The following guide is not just a list of gear; it is a containment strategy designed to protect your biological assay baseline and your long-term health.

Part 1: The Tiered PPE Strategy

Safety is not static.[1][2][3][4] Your protection must adapt to the physical state of the chemical. We employ a State-Dependent Barrier System .

Table 1: PPE Specifications by Operational State
Protective LayerSolid State Handling (Weighing/Transfer)Solution State Handling (Reaction/Extraction)Technical Rationale
Hand Protection Single Nitrile Gloves (4-5 mil, powder-free)Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene)Solvents (e.g., DCM, DMSO) act as vehicles, carrying the toxic indazole through single layers of nitrile.
Respiratory Fume Hood (Sash at 18") or N95 if hood unavailableFume Hood REQUIRED . Respirator not sufficient for solvent vapors.Solid dust causes mechanical irritation; solvated vapors carry systemic toxicity risks.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles (Indirect Vent)Solution splashes can bypass standard glasses; indazoles are severe ocular irritants.
Body Defense Standard Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek/Polyethylene)Cotton absorbs spills, keeping them against the skin. An apron provides an impervious splash shield.

Part 2: Engineering Controls & Workflow Logic

PPE is your last line of defense; Engineering controls are your first.

The "Zone of Control" Protocol:

  • Static Elimination: Halogenated heterocycles are prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent "dust fly-out."

  • Sash Management: Keep the fume hood sash as low as possible (below the breathing zone) while working.

  • Decontamination: Wipe down balances immediately after use with a wet wipe (surfactant-based), not dry paper, to avoid aerosolizing dust.

Workflow Visualization: The "Safe-Path" Logic

The following diagram illustrates the decision matrix for handling this compound, ensuring no step is overlooked.

HandlingWorkflow Start Start: 5-Bromo-6-methoxy-1-methyl-1H-indazole StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution (DMSO/DCM) StateCheck->Solution Dissolved Weighing Weighing Station (Static Control + Fume Hood) Solid->Weighing DustPPE PPE: Single Nitrile + Safety Glasses Weighing->DustPPE Cleanup Decontamination (Wet Wipe Method) DustPPE->Cleanup Reaction Reaction / Extraction (Closed Vessel) Solution->Reaction SplashPPE PPE: Double Gloves + Splash Goggles Reaction->SplashPPE SplashPPE->Cleanup Disposal Disposal: Halogenated Waste Stream Cleanup->Disposal

Figure 1: Operational workflow defining PPE requirements based on the physical state of the compound.

Part 3: Waste Disposal & Environmental Stewardship

Disposal is often where safety protocols fail. Because this molecule contains Bromine (Br) , it cannot be treated as standard organic waste.

The Halogen Rule: Combustion of brominated compounds releases Hydrogen Bromide (HBr), a corrosive gas that damages standard incinerator scrubbers if not properly categorized.

Disposal Protocol:

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the total mixture is labeled "Halogenated."

  • Labeling: The waste tag must explicitly list: "Contains Halogenated Organics (Bromo-indazole derivative)."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers, as residual HBr formation can corrode steel over time.

WasteLogic WasteGen Waste Generation CheckHalogen Contains Halogens? (F, Cl, Br, I) WasteGen->CheckHalogen NonHalo Non-Halogenated Stream (Fuel Blending) CheckHalogen->NonHalo No Halo Halogenated Stream (Specific Incineration) CheckHalogen->Halo Yes (Bromine Present) Compliance Regulatory Compliance (EPA/RCRA) NonHalo->Compliance Halo->Compliance

Figure 2: Critical waste segregation logic. This compound must follow the Red path (Halogenated).

Part 4: Emergency Response (Self-Validating Protocols)

In the event of exposure, immediate action minimizes long-term injury. These steps are based on the chemical's irritant and toxic properties.

  • Ocular Exposure (Powder/Splash):

    • Action: Flush for 15 minutes.

    • Why: Indazoles can crystallize on the cornea. 15 minutes is the minimum time required to dissolve and mechanically remove micro-crystals.

  • Skin Contact:

    • Action: Wash with soap and water; do not use alcohol .

    • Why: Alcohol acts as a permeation enhancer, potentially driving the brominated compound deeper into the dermis.

  • Spill Cleanup (Powder):

    • Action: Cover with wet paper towels, then scoop.

    • Why: Sweeping dry powder creates an aerosol cloud that bypasses standard masks.

References

  • University of Illinois Division of Research Safety. (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

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